FKBP12 PROTAC dTAG-7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[3-[2-[2-[3-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]propoxy]ethoxy]ethoxy]propylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H79N5O19/c1-7-42(41-36-52(79-4)58(81-6)53(37-41)80-5)60(73)67-28-11-10-17-46(67)63(76)87-48(23-20-40-21-24-49(77-2)51(35-40)78-3)43-15-8-9-18-47(43)85-38-55(70)64-26-13-29-82-31-33-84-34-32-83-30-14-27-65-56(71)39-86-50-19-12-16-44-57(50)62(75)68(61(44)74)45-22-25-54(69)66-59(45)72/h8-9,12,15-16,18-19,21,24,35-37,42,45-46,48H,7,10-11,13-14,17,20,22-23,25-34,38-39H2,1-6H3,(H,64,70)(H,65,71)(H,66,69,72)/t42-,45?,46-,48+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCAWDLUIZXIPI-FJDAOBEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCOCCOCCOCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCOCCOCCOCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H79N5O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1210.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of FKBP12 PROTAC dTAG-7
This guide provides a comprehensive overview of the core mechanism of action of dTAG-7, a heterobifunctional PROTAC (Proteolysis Targeting Chimera) designed for the targeted degradation of proteins fused with the mutant FKBP12F36V tag. It is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this powerful chemical biology tool.
Introduction to the dTAG System
The degradation tag (dTAG) system is a versatile platform for inducing rapid, selective, and reversible degradation of a protein of interest (POI).[1][2] This technology leverages the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to eliminate a target protein. The system consists of three key components:
-
The FKBP12F36V tag: A mutant version of the human FKBP12 protein with a single F36V point mutation. This mutation creates a "bump" in the protein's binding pocket, which can be selectively recognized by a corresponding "compensated" ligand.[1] The gene for this tag is fused to the gene of the POI using techniques like CRISPR/Cas9-mediated knock-in or lentiviral expression.[1]
-
The dTAG-7 molecule: A heterobifunctional small molecule. One end of dTAG-7 is a ligand that selectively binds to the FKBP12F36V tag, while the other end binds to an E3 ubiquitin ligase.[3][4]
-
The Cereblon (CRBN) E3 Ubiquitin Ligase: An endogenous cellular enzyme that is part of an E3 ubiquitin ligase complex. dTAG-7 specifically recruits the CRBN E3 ligase.[1]
Core Mechanism of Action
The fundamental mechanism of dTAG-7 is to act as a molecular bridge, bringing the FKBP12F36V-tagged protein and the CRBN E3 ligase into close proximity. This induced proximity triggers the ubiquitination of the target protein, marking it for degradation by the proteasome. The process can be broken down into the following key steps:
-
Ternary Complex Formation: dTAG-7, being cell-permeable, enters the cell and simultaneously binds to the FKBP12F36V domain of the fusion protein and the CRBN E3 ligase, forming a transient ternary complex.[1][5]
-
Ubiquitination: The formation of this ternary complex positions the E3 ligase in such a way that it can efficiently transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein.[6] This results in the formation of a polyubiquitin chain on the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins.[6] The proteasome unfolds and proteolytically cleaves the target protein into small peptides, effectively eliminating it from the cell. dTAG-7 and the E3 ligase are not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
Quantitative Data
The efficacy of dTAG-7 has been quantified through various biochemical and cellular assays. The following tables summarize key quantitative data from published studies.
Table 1: In Vitro Binding and Ternary Complex Formation
| Molecule | Target | Assay Type | Metric | Value | Reference |
| dTAG-7 | GST-FKBP12F36V | AlphaScreen | IC50 | 1.9 nM | [1] |
| dTAG-7 | GST-FKBP12WT | AlphaScreen | IC50 | >10,000 nM | [1] |
| dTAG-7 | HIS-CRBN-DDB1 | AlphaScreen | IC50 | 1,200 nM | [1] |
| dTAG-7 | Ternary Complex Formation | AlphaScreen | EC50 | 2.5 nM | [1] |
Table 2: Cellular Degradation Potency
| Cell Line | Target Protein | Metric | Value | Time Point | Reference |
| 293FTWT | FKBP12F36V-Nluc | DC50 | ~10 nM | 24 hours | [1] |
| MV4;11 | FKBP12F36V-KRASG12V | Degradation | Potent at 50 nM | 4-8 hours | [1] |
| MV4;11 | HDAC1-FKBP12F36V | Degradation | Pronounced within 1 hour | 1 hour | [1] |
| 293FTWT | FKBP12F36V-Nluc | Degradation | Potent at 100 nM | 4 hours | [7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon the research that established the dTAG-7 system. Below are summaries of key experimental protocols.
CRISPR/Cas9-mediated Endogenous Tagging
This protocol is used to fuse the FKBP12F36V tag to a specific protein at its endogenous locus, ensuring physiological expression levels.
-
Guide RNA Design: Design single guide RNAs (sgRNAs) targeting the C-terminus of the gene of interest, just before the stop codon.
-
Donor Template Construction: Create a donor plasmid containing the FKBP12F36V coding sequence flanked by homology arms (~500-800 bp) corresponding to the genomic sequences upstream and downstream of the sgRNA cut site.
-
Transfection: Co-transfect the sgRNA expression plasmid, a Cas9 expression plasmid, and the donor repair template into the target cells.
-
Selection and Clonal Isolation: Select for successfully edited cells (e.g., using an antibiotic resistance marker included in the donor template) and isolate single-cell clones.
-
Validation: Screen clones for correct integration of the FKBP12F36V tag by PCR, Sanger sequencing, and Western blotting to confirm the expression of the fusion protein.
Lentiviral Expression of FKBP12F36V Fusion Proteins
This method is used for the exogenous expression of a POI fused to the FKBP12F36V tag.
-
Cloning: Clone the coding sequence of the POI into a lentiviral expression vector that contains the FKBP12F36V tag at either the N- or C-terminus.
-
Lentivirus Production: Co-transfect the lentiviral expression vector along with packaging plasmids (e.g., psPAX2 and pMD2.G) into a packaging cell line (e.g., HEK293T).
-
Virus Harvest and Transduction: Harvest the virus-containing supernatant and use it to transduce the target cells.
-
Selection: Select for transduced cells using an appropriate selection marker (e.g., puromycin).
-
Expression Confirmation: Confirm the expression of the fusion protein by Western blotting.
Immunoblotting for Protein Degradation
This is the standard method for visualizing and quantifying the degradation of the target protein.
-
Cell Treatment: Plate cells and treat with various concentrations of dTAG-7 or a vehicle control (e.g., DMSO) for the desired amount of time.
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody that recognizes the POI, the FKBP12 tag, or an epitope tag on the fusion protein. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
Quantification: Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.
Quantitative Mass Spectrometry-Based Proteomics
This unbiased approach is used to assess the selectivity of dTAG-7 across the entire proteome.
-
Sample Preparation: Treat cells expressing the FKBP12F36V-tagged protein with dTAG-7 or a vehicle control. Lyse the cells, digest the proteins into peptides (e.g., with trypsin), and label the peptides with isobaric tags (e.g., TMT labels) for multiplexed analysis.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw mass spectrometry data to identify and quantify proteins. The relative abundance of each protein in the dTAG-7-treated sample is compared to the control sample to identify proteins that are significantly downregulated. This confirms that only the intended FKBP12F36V-tagged protein is degraded.[8]
Signaling Pathways and Logical Relationships
The dTAG-7 system hijacks a fundamental cellular signaling pathway—the ubiquitin-proteasome pathway—to achieve its effect. The logical relationship is a direct, chemically-induced cascade of events.
Conclusion
dTAG-7 is a highly specific and potent PROTAC that enables the targeted degradation of proteins fused to the FKBP12F36V tag. Its mechanism of action, centered on the formation of a ternary complex with the CRBN E3 ligase, provides a powerful tool for studying the acute consequences of protein loss in a wide range of biological systems. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for the successful implementation of the dTAG technology in research and drug discovery.
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 3. dTAG-7 | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 4. dTAG-7 | TAG Degradation Platforms: R&D Systems [rndsystems.com]
- 5. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. storage.prod.researchhub.com [storage.prod.researchhub.com]
The dTAG System for Targeted Protein Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to rapidly and selectively control the abundance of specific proteins is a powerful tool for dissecting complex biological systems and validating novel drug targets. Traditional genetic methods for protein depletion, such as RNA interference or CRISPR/Cas9-mediated gene knockout, often suffer from slow kinetics, potential off-target effects, and irreversibility. The degradation tag (dTAG) system is a chemical biology platform that overcomes these limitations by co-opting the cell's natural protein degradation machinery to achieve rapid, selective, and reversible degradation of a protein of interest (POI).[1][2] This guide provides a comprehensive technical overview of the dTAG system, including its core mechanism, quantitative performance data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Core Principle of the dTAG System
The dTAG system is a ternary system composed of three key components:
-
The FKBP12F36V Tag: A mutant version of the human FKBP12 protein with a single amino acid substitution (F36V). This mutation creates a "bump" in the protein's binding pocket, which prevents it from binding to naturally occurring ligands but allows it to be recognized by a specifically designed synthetic molecule.[1] The gene encoding the POI is genetically engineered to include the coding sequence for this FKBP12F36V tag, resulting in the expression of a fusion protein. This can be achieved through lentiviral expression of the fusion protein or CRISPR/Cas9-mediated knock-in of the tag at the endogenous gene locus.[1][]
-
The dTAG Degrader Molecule: A heterobifunctional small molecule that acts as a bridge. One end of the dTAG molecule binds with high selectivity to the FKBP12F36V tag on the fusion protein. The other end binds to an E3 ubiquitin ligase, a class of enzymes that "tags" proteins for degradation.[1][]
-
The E3 Ubiquitin Ligase: The dTAG system hijacks the cell's endogenous ubiquitin-proteasome system. The dTAG degrader molecule recruits a specific E3 ligase, most commonly Cereblon (CRBN) or von Hippel-Lindau (VHL), to the FKBP12F36V-tagged POI.[1][4]
The formation of this ternary complex (POI-FKBP12F36V – dTAG molecule – E3 ligase) brings the POI into close proximity to the E3 ligase, leading to its polyubiquitination. The proteasome, the cell's protein degradation machinery, recognizes the polyubiquitin chain and degrades the tagged protein.[]
References
An In-depth Technical Guide to the dTAG-7 and FKBP12 F36V Tag Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dTAG system is a powerful chemical biology tool for inducing rapid and selective protein degradation. This technology offers temporal control over protein levels, providing a significant advantage over traditional genetic methods such as RNA interference or CRISPR-based knockout, which can be limited by slow kinetics and potential off-target effects. The dTAG system leverages a heterobifunctional small molecule, dTAG-7, to hijack the cell's natural protein disposal machinery and direct it towards a protein of interest (POI) that has been tagged with the mutant FKBP12F36V protein. This guide provides a comprehensive technical overview of the dTAG-7 and FKBP12F36V interaction, including its mechanism of action, quantitative performance data, and detailed experimental protocols.
Core Mechanism of Action
The dTAG system's efficacy is rooted in the highly specific, high-affinity interaction between the dTAG-7 molecule and the engineered FKBP12F36V protein tag. The F36V mutation in the FKBP12 protein creates a "bump" in the ligand-binding pocket, which is then specifically accommodated by a "hole" in the complementary dTAG-7 molecule. This specificity ensures that dTAG-7 does not significantly interact with the wild-type FKBP12 protein, minimizing off-target effects.
dTAG-7 is a proteolysis-targeting chimera (PROTAC). It is a heterobifunctional molecule composed of three key parts:
-
A ligand that selectively binds to the FKBP12F36V tag.
-
A ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.
-
A linker that connects these two ligands.
The binding of dTAG-7 to both the FKBP12F36V-tagged protein and CRBN brings them into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase complex to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1][2][3][4]
Signaling Pathway Diagram
Caption: Mechanism of dTAG-7 induced protein degradation.
Quantitative Data
The performance of the dTAG system can be quantified by several key parameters, including binding affinities, and in-cell degradation efficiency (DC50 and Dmax).
Binding Affinity
In-Cell Degradation Performance
The efficacy of dTAG-7 is typically measured by its ability to induce the degradation of a target protein in a cellular context. The DC50 value represents the concentration of dTAG-7 required to achieve 50% degradation of the target protein, while Dmax is the maximum percentage of degradation observed.
| Target Protein | Cell Line | dTAG-7 DC50 (nM) | dTAG-7 Dmax (%) | Reference |
| FKBP12F36V-Nluc | 293FT | ~10-100 | >90 | [1] |
| FKBP12F36V-BRD4 | 293FT | Not Specified | >90 | [1] |
| HiBiT-dTAG-TargetX | HEK293 | Not Specified | >80 | [5] |
Note: The exact DC50 and Dmax values can vary depending on the target protein, cell line, expression level, and experimental conditions.
Experimental Protocols
Successful implementation of the dTAG system relies on robust experimental procedures for tagging the protein of interest and subsequently measuring its degradation.
Tagging the Protein of Interest with FKBP12F36V
The FKBP12F36V tag can be fused to the N- or C-terminus of a POI using either lentiviral expression of a fusion construct or CRISPR/Cas9-mediated knock-in at the endogenous locus.
This method is recommended for initial validation of the dTAG system for a new POI, as it is relatively fast and allows for the comparison of N- and C-terminal tagging.[5][6]
Workflow Diagram:
Caption: Lentiviral expression workflow for FKBP12F36V tagging.
Detailed Protocol:
-
Plasmid Construction: Clone the gene encoding the POI into a lentiviral expression vector containing the FKBP12F36V tag (e.g., pLEX_305-N-dTAG or pLEX_305-C-dTAG from Addgene).[5]
-
Lentivirus Production:
-
Co-transfect 293FT cells with the lentiviral expression plasmid and packaging plasmids (e.g., pMD2.G and psPAX2) using a transfection reagent like Lipofectamine 2000.[1]
-
Collect the viral supernatant at 48 and 72 hours post-transfection.[1]
-
Filter the supernatant through a 0.45 µm filter and concentrate the viral particles if necessary.[1]
-
-
Transduction:
-
Plate the target cells to be ~50-70% confluent on the day of transduction.
-
Add the concentrated lentivirus to the cells in the presence of polybrene (typically 4-8 µg/mL) to enhance transduction efficiency.[1]
-
Incubate for 18-24 hours.
-
-
Selection:
-
Replace the virus-containing medium with fresh medium.
-
After 48-72 hours, begin selection with the appropriate antibiotic (e.g., puromycin at 2 µg/mL for pLEX vectors).[1]
-
-
Validation:
-
Expand the antibiotic-resistant cell population.
-
Confirm the expression of the tagged protein by Western blot using an antibody against the POI or the HA tag often included with the FKBP12F36V cassette.
-
This method allows for the study of the endogenously expressed protein, which is often preferred as it maintains the native regulatory context. The PITCh (Precise Integration into Target Chromosome) method, which relies on microhomology-mediated end joining (MMEJ), is a common approach.[1][7]
Workflow Diagram:
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. assaygenie.com [assaygenie.com]
- 4. resources.bio-techne.com [resources.bio-techne.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Validating Targets For Targeted Protein Degradation Using dTAG A Comprehensive Workflow Solution [bioprocessonline.com]
- 7. media.addgene.org [media.addgene.org]
An In-depth Technical Guide to the Principle of Targeted Protein Degradation Using dTAG-7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the dTAG system, a powerful chemical biology tool for inducing rapid and selective degradation of specific intracellular proteins. We will focus on the core principles, mechanism of action, and experimental application of dTAG-7, a first-generation degrader molecule central to this system.
Core Principle of the dTAG System
The degradation tag (dTAG) system is a versatile method for achieving immediate, target-specific protein degradation.[1][2] It operates by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[3] Unlike traditional genetic methods like CRISPR/Cas9 or RNAi which act at the DNA or RNA level, the dTAG system directly targets the protein product, enabling the study of the immediate consequences of protein loss.[1][2][4]
The system has two primary components:
-
A Protein of Interest (POI) that has been genetically engineered to be fused with a "degradation tag"—a mutated version of the FKBP12 protein, specifically FKBP12F36V .[4][5] This can be achieved through lentiviral expression of the fusion protein or by using CRISPR/Cas9 to knock the tag into the endogenous gene locus.[1][5][6]
-
A heterobifunctional small molecule, dTAG-7 , which acts as a molecular bridge.[5]
The dTAG-7 molecule is a type of Proteolysis-Targeting Chimera (PROTAC) that selectively and simultaneously binds to the FKBP12F36V tag and an E3 ubiquitin ligase, specifically Cereblon (CRBN).[4][5] This induced proximity forces the cell's machinery to recognize the tagged protein as a target for destruction.
Mechanism of Action
The dTAG-7-mediated protein degradation process occurs in a series of catalytic steps, leading to the efficient elimination of the target protein.
-
Ternary Complex Formation : The cell-permeable dTAG-7 molecule enters the cell and binds to both the FKBP12F36V tag on the fusion protein and the CRBN E3 ligase.[2][4] This forms a key ternary complex: [POI-FKBP12F36V]–[dTAG-7]–[CRBN].[4]
-
Polyubiquitination : The formation of this complex brings the POI into close proximity to the E3 ligase machinery. The E3 ligase then facilitates the transfer of multiple ubiquitin molecules to the surface of the target protein.
-
Proteasomal Recognition and Degradation : The polyubiquitinated POI is now marked for destruction and is recognized by the 26S proteasome. The proteasome unfolds and degrades the entire fusion protein into small peptides, while the ubiquitin molecules are recycled.[3][4]
-
Catalytic Cycle : The dTAG-7 molecule is released after inducing ubiquitination and can proceed to bind to another target protein and E3 ligase, repeating the cycle.[4] This catalytic nature allows for potent degradation at sub-micromolar concentrations.[1]
The specificity of this system is derived from the engineered "bump-and-hole" strategy. The F36V mutation in FKBP12 creates a cavity that is selectively recognized by the dTAG-7 ligand, ensuring that dTAG-7 does not significantly bind to or degrade the wild-type FKBP12 protein present in the cell.[1]
Figure 1: Mechanism of dTAG-7 mediated protein degradation.
Quantitative Data Summary
The efficacy of dTAG-7 has been quantified in various studies. The tables below summarize key performance metrics.
Table 1: In Vitro Degradation Potency and Selectivity
| Compound | Target | Cell Line | Treatment Time | Potency (DC50) / Activity | Reference |
| dTAG-7 | FKBP12F36V-Nluc | 293FTWT | 24 hours | Potent degradation | [1] |
| dTAG-7 | FKBP12WT-Nluc | 293FTWT | 24 hours | Limited effect | [1] |
| dTAG-7 | FKBP12F36V-Nluc | 293FTWT | 4 hours | Significant reduction at 100 nM | [2][7] |
| dTAG-7 | FKBP12F36V-Nluc | 293FTCRBN-/- | 4 hours | No activity | [1] |
| dTAG-13 | FKBP12F36V-Nluc | 293FTWT | 1 hour | Rapid degradation observed | [1] |
Table 2: Biochemical Binding Affinity
| Compound | Binding Target | Assay Type | Activity | Reference |
| dTAG-7 | GST-FKBP12F36V | AlphaScreen | Potent displacement of bio-SLF | [1] |
| dTAG-7 | GST-FKBP12WT | AlphaScreen | Limited displacement of bio-SLF | [1] |
| dTAG-7 | HIS-CRBN-DDB1 | AlphaScreen | Potent displacement of bio-Thal | [1] |
Experimental Protocols
Successful implementation of the dTAG system requires careful experimental design. Below are outlines for key protocols.
Generation of FKBP12F36V-Tagged Cell Lines
Objective: To express the protein of interest as a fusion with the FKBP12F36V tag.
Method 1: Lentiviral Transduction (for exogenous expression)
-
Cloning: Subclone the gene of interest into a lentiviral expression vector containing the FKBP12F36V tag at either the N- or C-terminus. Plasmids for this purpose are available from Addgene.[5][6]
-
Virus Production: Co-transfect HEK293T cells with the expression vector and lentiviral packaging plasmids.
-
Transduction: Harvest the viral supernatant and use it to transduce the target cell line.
-
Selection: Select for successfully transduced cells using an appropriate antibiotic resistance marker included in the vector.
-
Validation: Confirm expression of the full-length fusion protein via Western blot using antibodies against the POI and/or an epitope tag (e.g., HA) on the fusion construct.
Method 2: CRISPR/Cas9-Mediated Knock-in (for endogenous tagging)
-
Design: Design a guide RNA (gRNA) to target the genomic locus of the POI near the start or stop codon. Design a donor DNA template containing the FKBP12F36V tag sequence flanked by homology arms corresponding to the genomic sequences upstream and downstream of the insertion site.
-
Transfection: Co-transfect the target cells with plasmids expressing Cas9, the gRNA, and the donor template.
-
Selection/Screening: Screen for correctly edited clones, for example by PCR genotyping or flow cytometry if a fluorescent marker is included in the donor template.
-
Validation: Sequence the genomic DNA to confirm correct in-frame insertion. Verify protein expression and correct size via Western blot.
In-Cell Protein Degradation Assay
Objective: To measure the dose- and time-dependent degradation of the tagged protein upon treatment with dTAG-7.
-
Cell Plating: Plate the engineered cells expressing the FKBP12F36V-POI fusion at an appropriate density in multi-well plates.
-
dTAG-7 Treatment: Prepare a stock solution of dTAG-7 in DMSO (e.g., 100 mM).[5] Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM for a dose-response curve).
-
Incubation: Treat the cells with the dTAG-7 dilutions for the desired length of time (e.g., 1, 2, 4, 8, 24 hours for a time-course experiment). Include a DMSO-only vehicle control.
-
Cell Lysis: Wash the cells with PBS and lyse them in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like a BCA assay.
-
Analysis by Western Blot:
-
Normalize lysate volumes based on protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against the POI or an epitope tag. Also probe with an antibody for a loading control protein (e.g., GAPDH, Actin).
-
Apply a secondary antibody conjugated to HRP or a fluorescent dye.
-
Image the blot and perform densitometry analysis to quantify the reduction in protein levels relative to the loading control and normalized to the DMSO control.
-
Mechanistic Validation Assays
Objective: To confirm that degradation is dependent on the CRBN E3 ligase and the proteasome.
-
Experimental Setup: Plate FKBP12F36V-POI expressing cells.
-
Pre-treatment with Inhibitors: Two hours prior to dTAG treatment, pre-treat cells with one of the following:
-
Proteasome Inhibitor: Carfilzomib (e.g., 1 µM)
-
Cullin-RING Ligase Inhibitor: MLN4924 (e.g., 1 µM)
-
CRBN Ligand (Competitive Binder): Lenalidomide (e.g., 10 µM)
-
Control: DMSO
-
-
dTAG Treatment: Add dTAG-7 or dTAG-13 (e.g., 100 nM) to the pre-treated cells and incubate for an additional 4 hours.
-
Analysis: Harvest cell lysates and analyze by Western blot.
-
Expected Outcome: Degradation of the target protein should be blocked or significantly attenuated in cells pre-treated with Carfilzomib, MLN4924, or Lenalidomide, confirming the involvement of the proteasome, cullin-RING ligases, and CRBN, respectively.[1]
Figure 2: General experimental workflow for the dTAG system.
Conclusion
The dTAG-7 system provides a robust and highly specific method for inducing the acute degradation of virtually any intracellular protein. By offering kinetic control over protein abundance, it serves as an invaluable tool for target validation in drug discovery and for dissecting complex biological pathways with a temporal resolution not achievable with traditional genetic methods.[1][2][8] Its rapid, reversible, and tunable nature makes it a cornerstone technology in the field of targeted protein degradation.[4][5]
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]
- 5. rndsystems.com [rndsystems.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. FKBP12 PROTAC dTAG-7(Dana-Farber Cancer Institute) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
dTAG-7 as a chemical tool for protein knockdown
An In-depth Technical Guide to dTAG-7 as a Chemical Tool for Protein Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the dTAG-7 system, a powerful chemical biology tool for inducing rapid and selective protein degradation. It covers the underlying mechanism, quantitative performance data, detailed experimental protocols, and key applications to enable researchers to effectively implement this technology for target validation and functional studies.
Introduction to the dTAG System
The degradation tag (dTAG) system is a chemical genetic approach that enables the immediate, selective, and reversible degradation of a specific protein of interest (POI).[1][2][3] Unlike traditional genetic methods like RNA interference or CRISPR-based knockout, which can have off-target effects and a significant delay between intervention and protein loss, the dTAG system offers precise temporal control over protein abundance.[1][3] This is achieved by fusing the POI to a mutant FKBP12 protein tag (FKBP12F36V) and then introducing a small, cell-permeable heterobifunctional molecule, such as dTAG-7, to trigger its degradation.[1][2][4]
Mechanism of Action
The dTAG system's functionality relies on the induced proximity of a target protein to the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The process can be broken down into the following key steps:
-
Tagging the Protein of Interest: The POI is genetically fused with the FKBP12F36V tag. This can be achieved through transient transfection, stable expression via lentiviral transduction, or by editing the endogenous gene locus using CRISPR/Cas9 to insert the tag.[1][5]
-
Introduction of dTAG-7: dTAG-7 is a heterobifunctional molecule with two distinct ends. One end is a ligand that selectively binds to the engineered FKBP12F36V tag, while the other end binds to Cereblon (CRBN), a substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex.[4][6][7]
-
Ternary Complex Formation: The dTAG-7 molecule acts as a molecular bridge, bringing the FKBP12F36V-tagged POI and the CRBN E3 ligase into close proximity, forming a ternary complex.[5]
-
Ubiquitination and Proteasomal Degradation: Once the ternary complex is formed, the E3 ligase transfers ubiquitin molecules to the surface of the POI. This polyubiquitination serves as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the tagged protein.[6]
The degradation is rapid, with significant protein loss observed within hours of dTAG-7 administration, and is reversible upon washout of the dTAG molecule.[1][8]
Caption: Mechanism of dTAG-7-mediated protein degradation.
Quantitative Performance Data
The efficacy of dTAG-7 and the closely related, often more potent, dTAG-13 is typically quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). Lower DC50 values indicate higher potency. The following tables summarize available performance data for these degraders across various cell lines and target proteins.
Table 1: dTAG-7 Performance
| Target Protein | Cell Line | DC50 | Dmax | Reference |
|---|---|---|---|---|
| FKBP12F36V-Nluc | 293FT | Potent at 100 nM | >90% | [1][9] |
| BRD4(short)-FKBP12F36V | MV4;11 | Potent at 50 nM | >90% | [1] |
| GFP-S8L-F12 | BMC-2 | ~5 µM for minimal residual protein | >95% |[10] |
Table 2: dTAG-13 Performance (A more potent analog)
| Target Protein | Cell Line | DC50 | Dmax | Reference |
|---|---|---|---|---|
| FKBP12F36V-Nluc | 293FT | <10 nM | >95% | [9] |
| BRD4(short)-FKBP12F36V | MV4;11 | <50 nM | >95% | [1] |
| FKBP12F36V-KRASG12V | MV4;11 | ~50 nM | >90% | [1] |
| FKBP12F36V-EZH2 | MV4;11 | ~50 nM | >90% | [1] |
| HDAC1-FKBP12F36V | MV4;11 | ~50 nM | >90% | [1] |
| MYC-FKBP12F36V | MV4;11 | ~50 nM | >90% | [1] |
| PLK1-FKBP12F36V | MV4;11 | ~50 nM | >90% |[1] |
Experimental Protocols & Workflow
Implementing the dTAG system involves two main phases: tagging the protein of interest and then inducing its degradation.
Caption: General experimental workflow for the dTAG system.
Protocol: CRISPR/Cas9-Mediated Knock-in of FKBP12F36V
This protocol describes how to endogenously tag a POI with FKBP12F36V using homology-directed repair (HDR).
1. Design and Preparation:
-
sgRNA Design: Design a single-guide RNA (sgRNA) that targets the genomic region immediately upstream of the stop codon (for C-terminal tagging) or downstream of the start codon (for N-terminal tagging) of your POI.
-
Donor Template Design: Create a donor DNA template containing the FKBP12F36V coding sequence flanked by homology arms (typically 500-800 bp) that match the genomic sequences upstream and downstream of the sgRNA cut site. Include a selection marker (e.g., puromycin resistance) for later screening.
-
Plasmid Cloning: Clone the sgRNA into a Cas9-expressing plasmid (e.g., pSpCas9(BB)-2A-GFP, Addgene #48138). Synthesize and clone the donor template into a suitable plasmid vector.
2. Transfection:
-
Co-transfect the Cas9/sgRNA plasmid and the donor template plasmid into your target cells using a high-efficiency transfection reagent.
3. Cell Selection and Sorting:
-
48-72 hours post-transfection, apply the appropriate antibiotic selection (e.g., puromycin) to enrich for cells that have incorporated the donor template.
-
If the Cas9 plasmid co-expresses a fluorescent marker like GFP, you can use fluorescence-activated cell sorting (FACS) to isolate single cells into 96-well plates to generate clonal populations.
4. Clone Validation:
-
Expand the single-cell clones.
-
Genomic DNA PCR: Extract genomic DNA and perform PCR to confirm the correct integration of the FKBP12F36V tag at the target locus.
-
Sanger Sequencing: Sequence the PCR product to verify the in-frame insertion of the tag.
-
Western Blot: Perform a Western blot to confirm the expression of the correctly sized fusion protein.
Protocol: Lentiviral Transduction for Fusion Protein Expression
This method is used for the exogenous expression of an FKBP12F36V-tagged POI.
1. Plasmid Preparation:
-
Clone your POI into a lentiviral expression vector that contains the FKBP12F36V tag either N- or C-terminally. These vectors are available from repositories like Addgene.
2. Lentivirus Production:
-
In a separate plate, co-transfect HEK293T cells with your lentiviral expression plasmid along with packaging (e.g., psPAX2) and envelope (e.g., pMD2.G) plasmids.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Concentrate the viral particles if necessary.
3. Transduction:
-
Seed your target cells at an appropriate density.
-
The next day, replace the medium with fresh medium containing the lentiviral particles and a transduction-enhancing agent like polybrene (typically 8 µg/mL).
-
Incubate for 18-24 hours.
4. Selection of Stable Cells:
-
Replace the virus-containing medium with fresh medium.
-
After 48-72 hours, begin selection with the appropriate antibiotic (e.g., puromycin) to select for cells that have stably integrated the lentiviral construct.
-
Confirm the expression of the fusion protein by Western blot.
Protocol: Western Blotting for Degradation Analysis
1. Cell Lysis:
-
Plate your FKBP12F36V-tagged cells and treat them with various concentrations of dTAG-7 (and a DMSO vehicle control) for the desired time (e.g., 4, 8, 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
2. Gel Electrophoresis:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-PAGE gel.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against your POI or the tag (e.g., anti-HA if the tag is HA-epitope tagged) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
5. Detection:
-
Visualize the protein bands using a chemiluminescence imaging system. The reduction in band intensity in dTAG-7-treated samples compared to the vehicle control indicates protein degradation.
Protocol: ATPlite Cell Viability Assay
This assay measures cell viability by quantifying ATP levels, which correlate with the number of metabolically active cells.
1. Cell Plating and Treatment:
-
Seed your cells in a 96-well white-walled plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of dTAG-7 or a control compound. Include wells with untreated cells (vehicle control). Incubate for the desired duration (e.g., 72 hours).
2. Reagent Preparation:
-
Equilibrate the ATPlite 1step buffer and lyophilized substrate to room temperature.
-
Reconstitute the substrate with the buffer according to the manufacturer's instructions.
3. Luminescence Measurement:
-
Add the reconstituted ATPlite reagent to each well (typically a 1:1 volume ratio with the cell culture medium).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate for 10 minutes in the dark to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
4. Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle-treated control wells to determine the percentage of cell viability.
Application Example: Targeting KRAS Signaling
The dTAG system is ideal for studying the acute consequences of depleting key signaling proteins like KRAS. Oncogenic KRAS mutations lead to the constitutive activation of downstream pathways that drive cell proliferation and survival. By tagging KRASG12V with FKBP12F36V, dTAG-7 can be used to rapidly deplete the oncoprotein and observe the immediate effects on downstream signaling.
Caption: dTAG-7 targeting the KRAS signaling pathway.
By using the dTAG system to degrade KRAS, researchers can precisely dissect the roles of these downstream pathways in cellular processes and identify potential therapeutic vulnerabilities.
References
- 1. Targeting pathways downstream of KRAS in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Western blot protocol | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Targeting BRD4 and PI3K signaling pathways for the treatment of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pufei.com [pufei.com]
- 8. ATP Content Assay for Cell Viability Measurement [bio-protocol.org]
- 9. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide to the dTAG System for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The degradation tag (dTAG) system is a powerful chemical biology tool for inducing rapid, selective, and reversible degradation of specific proteins of interest (POIs).[][2][3] This technology has emerged as a valuable strategy for target validation and studying the immediate cellular consequences of protein loss, overcoming some of the limitations of traditional genetic perturbation methods like RNAi or CRISPR-Cas9, which can have off-target effects and a delayed response.[4][5] This guide provides a comprehensive technical overview of the dTAG system, including its core components, mechanism of action, quantitative performance metrics, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Core Components and Mechanism of Action
The dTAG system is a three-part system composed of:
-
The FKBP12F36V Tag: A small protein tag (approximately 12 kDa) derived from a mutated form of the FKBP12 protein.[6][7] This specific mutation (F36V) creates a "bump" in the protein structure that allows for selective binding of the dTAG degrader molecule, while minimizing interaction with the wild-type FKBP12 protein present in the cell.[4] The POI is genetically fused to this tag, either at the N- or C-terminus.[2][8]
-
The Heterobifunctional dTAG Degrader: A small molecule that acts as a molecular bridge.[][9] One end of the degrader binds with high selectivity to the FKBP12F36V tag on the POI, and the other end recruits an endogenous E3 ubiquitin ligase.[2][9] The most commonly used dTAG degrader is dTAG-13 , which recruits the Cereblon (CRBN) E3 ligase.[][7] An alternative, dTAGV-1 , recruits the von Hippel-Lindau (VHL) E3 ligase, providing an option for cell lines with low CRBN expression or for overcoming potential resistance mechanisms.[][7]
-
The Endogenous Ubiquitin-Proteasome System: The cell's natural machinery for protein degradation. The dTAG system hijacks this pathway to eliminate the tagged POI.[2][9]
The mechanism of action involves the dTAG degrader inducing the formation of a ternary complex between the FKBP12F36V-tagged POI and the recruited E3 ligase (either CRBN or VHL).[2][9] This proximity leads to the poly-ubiquitination of the POI by the E3 ligase complex. The poly-ubiquitin chain acts as a signal for the 26S proteasome, which then recognizes and degrades the tagged protein.[2][9] This process is catalytic, with a single dTAG molecule able to induce the degradation of multiple POI molecules.[9]
Quantitative Performance of the dTAG System
The efficiency of the dTAG system is typically quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The degradation is also characterized by its rapid kinetics.
| Target Protein | dTAG Molecule | Cell Line | DC50 (nM) | Dmax (%) | Time to Dmax (hours) | Reference |
| FKBP12F36V-Nluc | dTAG-13 | 293FT | ~10 | >90 | 4 | [4] |
| BRD4-FKBP12F36V | dTAG-13 | 293T | <100 | >90 | 2 | [4] |
| FKBP12F36V-KRASG12V | dTAG-13 | MV4;11 | ~50 | >90 | 4-8 | [4] |
| HDAC1-FKBP12F36V | dTAG-13 | MV4;11 | <50 | >90 | 1 | [4] |
| MYC-FKBP12F36V | dTAG-13 | MV4;11 | <50 | >90 | 1 | [4] |
| FKBP12F36V-EZH2 | dTAG-13 | MV4;11 | <50 | >90 | 1 | [4] |
| PLK1-FKBP12F36V | dTAG-13 | MV4;11 | <50 | >90 | 1 | [4] |
| HiBiT-dTAG-TargetX | dTAG-13 | HEK293T | - | ~50 | - | [8] |
| HiBiT-dTAG-TargetX | dTAGV-1 | HEK293T | - | ~100 | - | [8] |
Note: DC50 and Dmax values can vary depending on the target protein, cell line, and experimental conditions. The data presented here is a summary from the cited literature.
Key Experimental Protocols
Generation of FKBP12F36V-tagged Cell Lines
There are two primary methods for generating cell lines expressing the POI fused to the FKBP12F36V tag:
This method allows for the endogenous tagging of the POI, ensuring expression is under the control of its native promoter.
Materials:
-
CRISPR/Cas9 expression vector
-
sgRNA expression vector targeting the N- or C-terminus of the POI
-
Donor plasmid containing the FKBP12F36V tag sequence flanked by homology arms corresponding to the genomic region surrounding the sgRNA target site. The donor plasmid should also contain a selectable marker (e.g., puromycin or blasticidin resistance).
-
Cell line of interest
-
Transfection reagent
-
Selection antibiotic
Protocol:
-
Design and Clone sgRNA: Design an sgRNA that targets the desired insertion site (immediately before the start codon for N-terminal tagging or after the stop codon for C-terminal tagging). Clone the sgRNA into an appropriate expression vector.
-
Construct Donor Plasmid: Amplify the homology arms (typically 500-800 bp) from the genomic DNA of the target cell line. Clone the homology arms and the FKBP12F36V-tag-selectable marker cassette into a donor plasmid.
-
Transfection: Co-transfect the sgRNA expression vector, Cas9 expression vector, and the donor plasmid into the target cells using a suitable transfection reagent.
-
Selection: Two days post-transfection, begin selection with the appropriate antibiotic to enrich for cells that have integrated the donor plasmid.
-
Single-cell Cloning and Screening: Isolate single cells by limiting dilution or FACS into 96-well plates. Expand the clones and screen for correct integration of the FKBP12F36V tag by PCR and Sanger sequencing.
-
Validation: Confirm the expression of the tagged protein by Western blotting using an antibody against the POI or the FKBP12F36V tag.
This method is useful for rapid expression of the tagged POI, especially for initial validation experiments.
Materials:
-
Lentiviral expression vector containing the FKBP12F36V tag (e.g., pLEX_307-N-dTAG or pLEX_307-C-dTAG from Addgene)
-
Gateway entry clone containing the cDNA of the POI
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Target cell line
-
Polybrene
Protocol:
-
Generate Expression Clone: Use Gateway cloning to transfer the POI cDNA from the entry clone into the lentiviral dTAG expression vector.
-
Lentivirus Production: Co-transfect the expression clone and packaging plasmids into HEK293T cells. Harvest the virus-containing supernatant 48 and 72 hours post-transfection.
-
Transduction: Transduce the target cells with the lentiviral supernatant in the presence of polybrene.
-
Selection: Select for transduced cells using the appropriate antibiotic resistance marker present on the lentiviral vector.
-
Validation: Confirm the expression of the tagged protein by Western blotting.
Protein Degradation Assay
Materials:
-
FKBP12F36V-tagged cell line
-
dTAG degrader (e.g., dTAG-13) dissolved in DMSO
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against the POI and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding: Seed the FKBP12F36V-tagged cells in a multi-well plate and allow them to adhere overnight.
-
dTAG Treatment: Treat the cells with a range of concentrations of the dTAG degrader or DMSO as a vehicle control. For a time-course experiment, treat cells with a fixed concentration of the degrader and harvest at different time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the POI band intensity to the loading control band intensity.
Cell Viability Assay
Materials:
-
FKBP12F36V-tagged cell line
-
dTAG degrader
-
Cell viability reagent (e.g., CellTiter-Glo, MTT, or resazurin)
-
Opaque-walled multi-well plates suitable for luminescence or fluorescence measurements
Protocol:
-
Cell Seeding: Seed the cells in an opaque-walled 96-well plate at a low density.
-
dTAG Treatment: Treat the cells with a serial dilution of the dTAG degrader.
-
Incubation: Incubate the cells for a desired period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the cell viability against the degrader concentration to determine the GI50 (concentration for 50% growth inhibition).
Signaling Pathways and Experimental Workflows
dTAG System Signaling Pathway (CRBN-mediated)
The dTAG-13 molecule facilitates the interaction between the FKBP12F36V-tagged Protein of Interest (POI) and the CRL4CRBN E3 ubiquitin ligase complex. This complex consists of Cullin 4 (CUL4), DDB1, Cereblon (CRBN), and RBX1. The recruitment of the POI to this complex leads to its poly-ubiquitination and subsequent degradation by the proteasome.
Caption: CRBN-mediated dTAG signaling pathway.
dTAG System Signaling Pathway (VHL-mediated)
The dTAGV-1 molecule recruits the VHL E3 ubiquitin ligase complex to the FKBP12F36V-tagged POI. This complex is composed of the von Hippel-Lindau protein (VHL), Elongin B (EloB), Elongin C (EloC), Cullin 2 (CUL2), and RBX1. This interaction also leads to poly-ubiquitination and proteasomal degradation of the POI.
Caption: VHL-mediated dTAG signaling pathway.
Experimental Workflow for dTAG-mediated Protein Degradation
This workflow outlines the key steps from generating a dTAG-tagged cell line to analyzing the phenotypic consequences of protein degradation.
Caption: Experimental workflow for the dTAG system.
Downstream Signaling of KRAS Degradation
The dTAG system has been successfully used to degrade the oncoprotein KRASG12V. Degradation of KRAS leads to the downregulation of its downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.
Caption: Downstream signaling of KRAS and the effect of dTAG-mediated degradation.
References
- 2. media.addgene.org [media.addgene.org]
- 3. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 4. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Innovative CRISPR-dTAG System for Targeted Protein Degradation - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. researchgate.net [researchgate.net]
The dTAG System: A Technical Guide to Rapid and Selective Protein Degradation in Cell Biology
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The study of protein function has traditionally relied on genetic methods such as RNA interference or CRISPR-based gene knockout, which are often hampered by slow kinetics, irreversibility, and potential off-target effects. The Degradation Tag (dTAG) system represents a paradigm shift, offering researchers unprecedented control over protein levels with high temporal resolution and specificity. This chemical biology tool leverages a heterobifunctional small molecule to induce the rapid, selective, and reversible degradation of a target protein, which has been endogenously or exogenously tagged with a mutant FKBP12F36V protein. This guide provides an in-depth overview of the dTAG system's core mechanism, its diverse applications in cell biology and drug discovery, detailed experimental protocols, and key quantitative data.
Core Mechanism of the dTAG System
The dTAG system is a three-component platform that hijacks the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to eliminate a specific protein of interest (POI).[] The essential components are:
-
The FKBP12F36V Tag: A mutated version of the FKBP12 protein that is fused to the POI. This mutation (F36V) prevents the tag from binding to endogenous FKBP12, but allows it to be recognized by a specific small molecule.[2]
-
The dTAG Molecule: A heterobifunctional small molecule that acts as a molecular bridge. One end binds with high selectivity to the FKBP12F36V tag, and the other end recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[2][3]
-
The E3 Ubiquitin Ligase Complex: A cellular enzyme that, when recruited by the dTAG molecule, attaches a polyubiquitin chain to the POI-FKBP12F36V fusion protein.[4]
The addition of the dTAG molecule induces the formation of a ternary complex between the tagged protein and the E3 ligase.[5] This proximity leads to the polyubiquitination of the target protein, marking it for recognition and degradation by the 26S proteasome.[2] The dTAG molecule acts catalytically, meaning it can be reused to induce the degradation of multiple target protein molecules.[4]
Caption: Core mechanism of the dTAG system.
Applications in Cell Biology and Drug Development
The dTAG system's ability to induce rapid and reversible protein loss provides a powerful tool for biological investigation and preclinical target validation.[6]
-
Rapid Target Validation: Traditional drug development involves creating specific inhibitors for a target protein, which can be time-consuming. The dTAG system allows researchers to rapidly mimic the effect of a perfect inhibitor by completely removing the target protein, thus validating its role in a disease context before extensive medicinal chemistry efforts are undertaken.[3] For instance, using dTAG, researchers demonstrated a superior anti-proliferative effect from pan-BET bromodomain degradation compared to the selective degradation of only BRD4.[7][8]
-
Dissecting Signaling Pathways: The acute nature of dTAG-mediated degradation allows for the precise study of a protein's immediate downstream effects, untangling complex signaling networks.[7] This was demonstrated in the study of KRASG12V, where dTAG-induced degradation allowed for the characterization of immediate changes in proteomic and transcriptional signaling, providing a kinetic resolution that genetic methods cannot match.[7][9]
-
Functional Analysis of Essential Proteins: Genetic knockout of proteins essential for cell survival is lethal, making them difficult to study. The dTAG system enables the conditional and temporary depletion of such proteins, allowing for the investigation of their function in a controlled manner.
-
Overcoming Drug Resistance: The system can be used to degrade proteins that have become resistant to small-molecule inhibitors, offering a potential therapeutic strategy to overcome resistance.
-
In Vivo Studies: The dTAG system has been successfully extended to mouse models, enabling target validation and the study of protein function in a whole-organism context.[][7]
Caption: Workflow for dissecting KRAS signaling using dTAG.
Quantitative Data Summary
The efficacy of the dTAG system has been rigorously quantified through various biochemical and cellular assays.
Table 1: Biochemical Engagement of dTAG Molecules
This table summarizes the binding affinity of dTAG molecules to their respective targets, as determined by ligand-displacement AlphaScreen assays. Lower IC50 values indicate stronger binding.
| Molecule | Target | IC50 (nM) | E3 Ligase Recruited | Reference |
| dTAG-13 | FKBP12F36V | < 10 | CRBN | [7] |
| dTAG-13 | CRBN | 31 | CRBN | [7] |
| dTAG-13 | FKBP12WT | > 10,000 | CRBN | [7] |
| dTAGV-1 | FKBP12F36V | 6.3 | VHL | [10] |
| dTAGV-1 | VHL | 2.5 | VHL | [10] |
Table 2: Cellular Degradation Efficiency and Kinetics
This table presents the degradation efficiency (DC50: concentration for 50% degradation) and kinetics for various target proteins in cell lines.
| Target Protein | Cell Line | dTAG Molecule | DC50 (nM) | Time for >90% Degradation | Reference |
| FKBP12F36V-Nluc | 293FT | dTAG-13 | ~10 | < 24 hours | [8] |
| BRD4-FKBP12F36V | MV4;11 | dTAG-13 | < 50 | < 2 hours | [7] |
| KRASG12V-FKBP12F36V | NIH/3T3 | dTAG-13 | ~100 | < 4 hours | [8] |
| LACZ-FKBP12F36V | PATU-8902 | dTAGV-1 | 2.7 | < 6 hours | [10] |
Table 3: Proteome-Wide Selectivity
Quantitative mass spectrometry has confirmed the high selectivity of the dTAG system.
| Cell Line | dTAG Molecule | Treatment Time | Key Finding | Reference |
| NIH/3T3-FKBP12F36V-KRASG12V | dTAG-13 (500 nM) | 1 hour | FKBP12F36V-KRASG12V was the only significantly degraded protein. | [11] |
| PATU-8902-LACZ-FKBP12F36V | dTAGV-1 (500 nM) | 6 hours | LACZ-FKBP12F36V was the only significantly degraded protein in the proteome. | [10] |
Experimental Protocols and Workflows
Implementing the dTAG system involves two main phases: engineering the cell line to express the tagged protein and performing the degradation experiment.
Caption: General experimental workflow for the dTAG system.
Protocol 1: Engineering Cell Lines to Express FKBP12F36V-Fusion Proteins
The first critical step is to express the POI as a fusion with the FKBP12F36V tag. This can be achieved via two primary methods.[12]
A. Lentiviral Expression (Exogenous) This method is recommended for initial testing to confirm that the tagged protein is functional and degradable.[12]
-
Vector Selection: Choose a lentiviral expression vector from the dTAG plasmid collection (available on Addgene) that allows for either N- or C-terminal tagging of your POI.
-
Cloning: Clone the cDNA of your POI into the selected dTAG vector. It is crucial to test both N- and C-terminal fusions, as the tag's position can affect protein function.[12]
-
Lentivirus Production: Co-transfect the lentiviral expression vector with packaging plasmids into a packaging cell line (e.g., HEK293T) to produce viral particles.
-
Transduction: Transduce the target cell line with the collected lentivirus.
-
Selection & Validation: Select for successfully transduced cells using the appropriate antibiotic marker. Validate the expression of the full-length fusion protein via Western Blot.
B. CRISPR/Cas9-Mediated Knock-in (Endogenous) This method is preferred for studying proteins at their native expression levels.[7]
-
Vector & sgRNA Design: Select a donor plasmid containing the FKBP12F36V tag and a selectable marker (e.g., pCRIS-PITChv2-dTAG).[7] Design a single guide RNA (sgRNA) that targets the genomic locus immediately adjacent to the start or stop codon of the POI, depending on the desired tag location.
-
Co-transfection: Co-transfect the target cells with the Cas9 nuclease, the designed sgRNA, and the donor plasmid.
-
Selection: Apply antibiotic selection to enrich for cells that have successfully integrated the donor plasmid.
-
Clonal Isolation & Validation: Isolate single-cell clones and screen for homozygous or heterozygous knock-in events using PCR and Western Blot. Sequence the genomic locus to confirm correct in-frame insertion of the tag.
Protocol 2: dTAG-Mediated Protein Degradation
-
Cell Plating: Plate the validated FKBP12F36V-tagged cells at an appropriate density.
-
dTAG Molecule Preparation: Prepare a stock solution of the desired dTAG molecule (e.g., dTAG-13 for CRBN recruitment, dTAGV-1 for VHL recruitment) in DMSO.
-
Dose-Response Experiment: To determine the optimal concentration, treat cells with a range of dTAG molecule concentrations (e.g., 1 pM to 10 µM) for a fixed period (e.g., 6-24 hours).
-
Time-Course Experiment: To determine degradation kinetics, treat cells with the optimal concentration of the dTAG molecule and harvest cell lysates at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Washout Experiment (for Reversibility): To confirm reversibility, treat cells with the dTAG molecule for a set period, then wash the cells with fresh media and allow them to recover for various time points before harvesting.[3]
-
Cell Lysis: Harvest cells at the designated time points and prepare protein lysates for analysis.
Protocol 3: Analysis of Protein Degradation
-
Western Blot Analysis: This is the most common method to visualize and quantify the degradation of the target protein.
-
Separate protein lysates by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Probe with a primary antibody specific to the POI or the tag.
-
Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Quantify band intensity to determine the percentage of remaining protein.
-
-
Quantitative Mass Spectrometry: For an unbiased, proteome-wide view of selectivity, use techniques like Tandem Mass Tagging (TMT) or Stable Isotope Labeling by Amino acids in Cell culture (SILAC). This can confirm that only the tagged protein is degraded, while also identifying downstream changes in the proteome at later time points.[11]
-
Functional Assays: Couple the degradation experiment with relevant phenotypic or functional assays (e.g., cell viability assays, cell cycle analysis, reporter assays) to assess the biological consequences of protein loss.
Conclusion
The dTAG system provides a robust, versatile, and powerful platform for controlling protein abundance with unparalleled speed and selectivity.[] Its ability to achieve acute and reversible protein degradation in both cell culture and in vivo models makes it an indispensable tool for modern cell biology.[3][7] For researchers in basic science and drug development, the dTAG system offers a definitive method to validate novel drug targets, dissect complex biological pathways, and ultimately accelerate the journey from discovery to clinical application.
References
- 2. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]
- 3. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. New Horizons for Protein Degradation: Immediate, Selective Protein Control Using the dTAG System | Cell Signaling Technology [cellsignal.com]
- 7. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Scientists create powerful, rapid system for degrading proteins [dana-farber.org]
- 10. biorxiv.org [biorxiv.org]
- 11. books.rsc.org [books.rsc.org]
- 12. media.addgene.org [media.addgene.org]
Methodological & Application
Application Notes and Protocols for dTAG-7 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing dTAG-7, a heterobifunctional degrader molecule, for targeted protein degradation in cell culture. This technology offers a powerful tool for studying protein function and validating therapeutic targets with high temporal and spatial resolution.
Introduction to the dTAG System
The degradation tag (dTAG) system is a chemical biology platform designed for the immediate, selective, and reversible degradation of target proteins.[1][2] It employs a bifunctional molecule, such as dTAG-7, to hijack the cell's natural protein disposal machinery. The system has two key components:
-
A protein of interest (POI) fused to a mutant FKBP12F36V tag. This tag is engineered with a single point mutation (F36V) that allows it to be selectively recognized by the dTAG molecule over the wild-type FKBP12 protein.[1][3][4]
-
The dTAG-7 molecule , which consists of a ligand that specifically binds to the FKBP12F36V tag and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][3][5]
By bringing the tagged protein and the E3 ligase into close proximity, dTAG-7 induces the polyubiquitination of the POI, marking it for degradation by the proteasome.[4][6][7] This targeted protein degradation approach provides a rapid and efficient method to study the consequences of protein loss, overcoming some of the limitations of genetic methods like CRISPR/Cas9 or RNAi, such as off-target effects and slow kinetics.[1][4][8]
Mechanism of Action
The mechanism of dTAG-7-mediated protein degradation follows a catalytic process, allowing for the rapid and sustained removal of the target protein.
Caption: Mechanism of dTAG-7 induced protein degradation.
Key Advantages of the dTAG System
-
Rapid Action: Protein degradation can be observed within hours of dTAG-7 addition.[1]
-
High Selectivity: dTAG-7 specifically targets the FKBP12F36V tag, leaving the wild-type FKBP12 and other proteins unaffected.[1]
-
Reversibility: The degradation effect can be reversed by washing out the dTAG-7 compound.[4][9]
-
Tunable Degradation: The extent of protein knockdown can be controlled by varying the concentration of dTAG-7.[4]
-
Generalizability: The dTAG system can be applied to a wide range of intracellular proteins, regardless of their function or subcellular localization.[1][3]
Applications in Cell Culture
The dTAG system is a versatile tool for a variety of applications in cell culture, including:
-
Target Validation: Rapidly assess the phenotypic consequences of depleting a specific protein to validate it as a potential drug target.[3][6]
-
Functional Genomics: Dissect the roles of proteins in complex biological pathways with high temporal control.
-
Drug Discovery: Study the mechanism of action of drugs and identify potential resistance mechanisms.
-
Conditional Knockdown: Create conditional loss-of-function models in cell lines where genetic knockout may be lethal.
Quantitative Data Summary
The following tables summarize quantitative data from various studies using dTAG-7 in cell culture.
Table 1: Effective Concentrations and Incubation Times for dTAG-7
| Cell Line | Target Protein | dTAG-7 Concentration | Incubation Time | Observed Effect | Reference |
| 293FTWT | FKBP12F36V-Nluc | 100 nM | 4-24 hours | Significant reduction in bioluminescent signal | [1][10] |
| MV4;11 | Various FKBP12F36V fusions | 50 nM | 1-8 hours | Potent degradation of fusion proteins | [1] |
| BMC-2 | GFP-S8L-F12-HA-FKBP12F36V | 1 µM | 6-18 hours | Rapid, proteasome-dependent degradation | [9] |
| 293FTWT | FKBP12F36V-Nluc | 100 nM | 4 hours | Potent reduction of FKBP12F36V-Nluc levels | [1] |
Table 2: Specificity of dTAG-7
| Cell Line | Protein | dTAG-7 Treatment | Outcome | Reference |
| 293FTWT | FKBP12WT-Nluc | 100 nM for 24 hours | Limited effect on bioluminescent signal | [1] |
| 293FTCRBN-/- | FKBP12F36V-Nluc | 100 nM for 4 hours | No degradation observed | [1] |
| 293FTWT | Endogenous FKBP12WT | 100 nM | No change in protein levels | [1] |
Experimental Protocols
Generation of a Stable Cell Line Expressing the FKBP12F36V-tagged Protein of Interest
The first step is to generate a cell line that expresses your protein of interest fused to the FKBP12F36V tag. This can be achieved through lentiviral transduction for exogenous expression or CRISPR/Cas9-mediated knock-in for endogenous tagging.[1][3][5] Plasmids for these purposes are available from Addgene.[3][5]
Caption: General experimental workflow for using dTAG-7.
Protocol for dTAG-7 Treatment and Analysis of Protein Degradation
Materials:
-
Stable cell line expressing the POI-FKBP12F36V fusion protein.
-
dTAG-7 (Tocris, R&D Systems, etc.).
-
Dimethyl sulfoxide (DMSO) for stock solution preparation.[3][5]
-
Appropriate cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Reagents and equipment for downstream analysis (e.g., Western blotting, qPCR, functional assays).
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of dTAG-7 in DMSO. For example, a 10 mM stock can be prepared. dTAG-7 is soluble up to 100 mM in DMSO.[3][5]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month.[10]
Experimental Procedure:
-
Cell Seeding: Seed the stable cell line expressing the POI-FKBP12F36V fusion protein in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.
-
dTAG-7 Treatment:
-
Prepare working solutions of dTAG-7 by diluting the stock solution in fresh cell culture medium to the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM).
-
Include the following controls:
-
Vehicle Control: Treat cells with the same concentration of DMSO as the highest dTAG-7 concentration used.
-
Parental Cell Line Control: Treat the non-tagged parental cell line with dTAG-7 to confirm the absence of off-target effects.
-
-
Remove the old medium from the cells and replace it with the medium containing the appropriate concentrations of dTAG-7 or vehicle control.
-
-
Incubation: Incubate the cells for the desired period (e.g., 1, 4, 8, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis and Downstream Analysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
Quantify the protein concentration of the lysates.
-
Analyze protein degradation using Western blotting with an antibody against the protein of interest or the tag.
-
Alternatively, perform other downstream analyses such as qPCR to assess transcriptional changes or functional assays to determine the phenotypic consequences of protein degradation.
-
Logical Relationships in Experimental Design
Caption: Key logical relationships in a dTAG-7 experiment.
Troubleshooting and Considerations
-
Inefficient Degradation: If protein degradation is not efficient, consider optimizing the dTAG-7 concentration and incubation time. Also, ensure that the FKBP12F36V tag is properly folded and accessible. The position of the tag (N- or C-terminus) can influence degradation efficiency.[11]
-
Off-target Effects: Although dTAG-7 is highly selective, it is crucial to include the proper controls, such as treating the parental cell line with dTAG-7, to rule out any potential off-target effects.
-
Cell Viability: At high concentrations or with prolonged treatment, dTAG-7 may affect cell viability. It is recommended to perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the optimal non-toxic concentration range for your specific cell line.[9]
-
Reversibility: To confirm the reversibility of the degradation, dTAG-7 can be washed out, and protein levels can be monitored over time as they recover.[9]
By following these guidelines and protocols, researchers can effectively utilize dTAG-7 to achieve rapid and specific degradation of their protein of interest, enabling a deeper understanding of its function in various biological processes.
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dTAG system for immediate and target-specific protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dTAG-7 | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 4. bio-techne.com [bio-techne.com]
- 5. dTAG-7 | TAG Degradation Platforms: R&D Systems [rndsystems.com]
- 6. dTAG-7 [myskinrecipes.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. FKBP12 PROTAC dTAG-7(Dana-Farber Cancer Institute) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. blog.addgene.org [blog.addgene.org]
dTAG-7 for In Vivo Protein Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dTAG (degradation tag) technology offers a powerful and versatile method for inducing rapid, selective, and reversible degradation of specific proteins in vivo. This approach utilizes small molecules, such as dTAG-7, to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to eliminate a target protein of interest. This document provides detailed application notes and protocols for the use of dTAG-7 in in vivo protein degradation studies, aimed at researchers, scientists, and professionals in drug development.
Introduction
The ability to acutely deplete a specific protein is a cornerstone of modern biological research and drug development, enabling the elucidation of protein function and the validation of new therapeutic targets. The dTAG system provides a robust chemical genetic tool to achieve this with high temporal and spatial control. The system relies on two key components: a protein of interest (POI) fused to a mutant FKBP12F36V tag, and a heterobifunctional small molecule, dTAG-7. dTAG-7 selectively and potently induces the degradation of FKBP12F36V fusion proteins. This technology is a valuable alternative to genetic methods for target validation.
dTAG-7 is comprised of a ligand that selectively binds to the mutant FKBP12F36V protein, a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN). This trimolecular complex formation leads to the polyubiquitination of the FKBP12F36V-tagged protein, marking it for degradation by the proteasome.[1] The high selectivity of dTAG-7 for the mutant FKBP12F36V over its wild-type counterpart ensures minimal off-target effects.[2]
Mechanism of Action
The dTAG-7 molecule acts as a molecular glue, bringing the FKBP12F36V-tagged target protein into close proximity with the CRBN E3 ubiquitin ligase. This induced proximity triggers the transfer of ubiquitin molecules to the target protein, leading to its subsequent recognition and degradation by the 26S proteasome. This process is catalytic, with a single dTAG-7 molecule capable of inducing the degradation of multiple target protein molecules.
In Vivo Applications of dTAG Technology
The dTAG system has been successfully employed in various in vivo models to study the acute consequences of protein loss.[2] This technology is particularly advantageous for studying essential proteins where genetic knockout may be lethal, or for dissecting the immediate signaling events following protein depletion.
Data Presentation: In Vivo Studies with dTAG Compounds
While specific in vivo data for dTAG-7 is emerging, extensive studies with the closely related and more recent generation compound, dTAG-13, provide valuable insights into dosing and efficacy. The principles and methodologies are largely transferable to dTAG-7.
| Parameter | dTAG-13 | Reference |
| Animal Model | CD1 Male Mice | [2] |
| Administration Route | Intraperitoneal (IP) injection | [2] |
| Dosage | 1 mg/kg | [2] |
| Vehicle Formulation 1 | 5% DMSO, 20% Solutol, 75% Saline (v/v/v) | [3] |
| Vehicle Formulation 2 | 10% DMSO, 50% PEG400, 40% Water (v/v/v) for IV | [3] |
| Observation Timepoints | Pre-dose, 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours | [2] |
| Effect | Potent degradation of target protein in living organisms | [2] |
Note: Formulation and dosage may require optimization depending on the specific animal model, target protein, and desired degradation kinetics.
Experimental Protocols
Generation of FKBP12F36V Fusion Protein Expressing Animal Models
The generation of a suitable in vivo model is a prerequisite for dTAG-7 studies. This typically involves genetically engineering mice to express the protein of interest fused with the FKBP12F36V tag. This can be achieved through two primary methods:
-
CRISPR/Cas9-mediated Knock-in: This approach allows for the endogenous locus of the target protein to be tagged with FKBP12F36V, ensuring expression is under the control of the native promoter and regulatory elements.[2]
-
Transgene Expression: This method involves the generation of transgenic animals expressing the FKBP12F36V-POI fusion protein, often under the control of a specific promoter to direct expression to particular tissues or cell types.[2]
References
Application Notes and Protocols for CRISPR/Cas9 Knock-in of FKBP12F36V for dTAG-7-mediated Targeted Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ability to acutely and selectively control the abundance of specific proteins is a powerful tool for dissecting complex biological systems and validating novel drug targets. The dTAG (degradation tag) system offers a robust chemical biology approach for rapid, reversible, and specific degradation of a protein of interest (POI).[1][2][3] This technology utilizes a heterobifunctional small molecule, such as dTAG-7, to hijack the cell's endogenous ubiquitin-proteasome system.[4] The dTAG-7 molecule facilitates the formation of a ternary complex between the E3 ubiquitin ligase cereblon (CRBN) and a protein of interest that has been endogenously tagged with the mutant FKBP12F36V protein.[3][5] This proximity induces polyubiquitination and subsequent proteasomal degradation of the fusion protein.[4]
This application note provides detailed protocols for the CRISPR/Cas9-mediated knock-in of the FKBP12F36V tag at a specific genomic locus, enabling dTAG-7-inducible degradation of the endogenous protein.
Principle of the dTAG-7 System
The dTAG-7 system is a powerful tool for targeted protein degradation. Its mechanism relies on the specific interaction between the dTAG-7 molecule, the FKBP12F36V tag, and the E3 ubiquitin ligase CRBN.
-
FKBP12F36V Tag: A mutant version of the FKBP12 protein with a phenylalanine-to-valine substitution at position 36. This mutation prevents the binding of endogenous ligands but allows for high-affinity and selective binding of synthetic ligands like the warhead component of dTAG-7.
-
dTAG-7 Molecule: A heterobifunctional molecule composed of a ligand that selectively binds to FKBP12F36V, a linker, and a ligand that recruits the E3 ubiquitin ligase CRBN.[6]
-
Targeted Degradation: Upon addition of dTAG-7 to cells expressing an FKBP12F36V-tagged protein, dTAG-7 forms a bridge between the tagged protein and CRBN. This proximity leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[5]
This approach allows for rapid and potent degradation of the target protein, often within minutes to hours of dTAG-7 addition, providing a significant advantage over genetic methods like RNA interference or CRISPR-based knockout which have a longer delay between intervention and protein loss.[1][7]
Signaling Pathway Diagram
Caption: Mechanism of dTAG-7 mediated protein degradation.
Experimental Protocols
Part 1: Design and Construction of CRISPR/Cas9 Components
A critical step for successful knock-in is the design of the guide RNA (gRNA) and the donor template.
1.1. Guide RNA (gRNA) Design:
-
Target Selection: Identify the genomic locus for the FKBP12F36V tag insertion. The tag can be inserted at either the N-terminus or the C-terminus of the protein of interest. The choice of terminus should be informed by existing knowledge of the protein's structure and function to minimize disruption.[2]
-
gRNA Design Tools: Utilize online gRNA design tools (e.g., Benchling, CHOPCHOP, IDT's Alt-R HDR Design Tool) to identify potential gRNA sequences close to the start (for N-terminal tagging) or stop (for C-terminal tagging) codon.[8][9][10]
-
gRNA Selection Criteria:
-
Proximity to Insertion Site: The Cas9 cut site should be as close as possible to the desired insertion site, ideally within 10-20 base pairs.[2][11]
-
On-target Score: Select gRNAs with high predicted on-target efficiency.
-
Off-target Effects: Choose gRNAs with minimal predicted off-target sites to reduce the risk of unintended genomic modifications.[11]
-
-
gRNA Synthesis: Synthesize the selected gRNA or clone it into an appropriate expression vector (e.g., pX330).
1.2. Donor Template Design and Construction:
The donor template contains the FKBP12F36V sequence flanked by homology arms that match the genomic sequences upstream and downstream of the Cas9 cut site. Homology-directed repair (HDR) will use this template to insert the tag.[12][13][14]
-
Homology Arm Design:
-
Length: For plasmid-based donors, homology arms are typically 400-800 base pairs long on each side.[15] For single-stranded oligo donors (for smaller tags), shorter homology arms of 30-70 nucleotides are used.[16]
-
Symmetry: Symmetric homology arms are generally recommended for phosphorothioate-modified DNA templates.[16]
-
-
FKBP12F36V Tag Sequence: Obtain the DNA sequence for the human FKBP12 protein with the F36V mutation. Often, a linker sequence (e.g., encoding a flexible Gly-Ser linker) is included between the POI and the tag to ensure proper folding and function of both. A tandem HA-tag can also be included for immunodetection.[2]
-
Silent Mutations: Introduce silent mutations into the protospacer adjacent motif (PAM) sequence or the gRNA binding site within the donor template. This prevents the Cas9 nuclease from repeatedly cutting the template and the already edited genomic locus.[8]
-
Selection Marker (Optional): For easier selection of knock-in clones, a selectable marker (e.g., puromycin or blasticidin resistance gene) can be included in the donor template.[2] The PITCh (Precise Integration into Target Chromosome) method, which utilizes microhomology-mediated end joining (MMEJ), is a common strategy for incorporating such cassettes.[1][2]
-
Donor Construction: Synthesize the donor template as a plasmid or a long single-stranded DNA oligo.
Part 2: Cell Line Engineering and Validation
2.1. Transfection:
-
Cell Line Selection: Choose a cell line that is relevant to the biological question being addressed and is amenable to CRISPR/Cas9 editing.
-
Transfection Method: Co-transfect the Cas9 expression plasmid, the gRNA expression plasmid (or synthetic gRNA), and the donor template into the chosen cell line. Suitable methods include lipofection (e.g., Lipofectamine) or electroporation.[1] For difficult-to-transfect cells, ribonucleoprotein (RNP) complexes of Cas9 protein and gRNA can be delivered.[15]
2.2. Clonal Selection and Expansion:
-
Selection: If a selectable marker was used, apply the appropriate selection agent (e.g., puromycin) 48-72 hours post-transfection to enrich for cells that have taken up the donor plasmid.[1]
-
Single-Cell Cloning: Isolate single cells by fluorescence-activated cell sorting (FACS) if a fluorescent marker was included, or by limiting dilution into 96-well plates to generate clonal cell lines.[1][13]
-
Expansion: Expand the single-cell clones to generate sufficient numbers of cells for validation.
2.3. Validation of Knock-in:
A thorough validation pipeline is crucial to confirm the correct integration of the FKBP12F36V tag and to screen for off-target effects.[13][17]
-
Genomic DNA PCR (Junction PCR): Design primers that anneal outside the homology arms and within the inserted tag sequence to specifically amplify the targeted knock-in allele. This confirms the presence and correct integration of the tag at the genomic level.[13][17]
-
Sanger Sequencing: Sequence the PCR products from the junction PCR to verify the correct sequence of the inserted tag and the flanking genomic regions.[13][17]
-
Western Blot Analysis:
-
Use an antibody against the POI to check if the tagged protein is expressed at the expected molecular weight (which will be higher due to the tag).
-
Use an antibody against the included epitope tag (e.g., HA) or against FKBP12 to confirm the expression of the fusion protein.[15]
-
-
Functional Validation: Perform functional assays to ensure that the tagged protein retains its normal biological activity.
-
dTAG-7 Treatment and Degradation Confirmation: Treat the validated knock-in cell line with dTAG-7 (typically at concentrations ranging from 100 nM to 1 µM) for various time points (e.g., 1, 2, 4, 8, 24 hours).[1][7] Analyze protein levels by Western blot to confirm the dose- and time-dependent degradation of the tagged protein.[4][15]
Experimental Workflow Diagram
Caption: Workflow for CRISPR/Cas9 knock-in and validation.
Data Presentation
Quantitative data from dTAG-7 experiments should be summarized for clear comparison.
Table 1: dTAG-7 Degradation Efficiency
| Cell Line | Target Protein | dTAG-7 Conc. (nM) | Treatment Time (h) | % Degradation (Dmax) | DC50 (nM) |
| HEK293T | FKBP12F36V-BRD4 | 100 | 4 | >95% | ~10 |
| MV4;11 | FKBP12F36V-KRASG12V | 500 | 8 | ~90% | ~50 |
| NIH/3T3 | FKBP12F36V-EZH2 | 500 | 12 | >80% | ~100 |
| KBM7 | Endogenous Target 1 | 500 | 6 | >90% | Not Determined |
Data in this table is illustrative and should be replaced with experimental results. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values should be determined from dose-response curves.
Table 2: CRISPR Knock-in Efficiency and Validation Summary
| Target Gene | Cell Line | Knock-in Strategy | Transfection Efficiency | % Clones with Correct Integration | % Homozygous Clones |
| BRD4 | 293T | PITCh (MMEJ) | ~60% | ~25% | ~10% |
| YY1 | mESC | HDR with dual fluorescent reporters | ~40% | ~30% | ~15% |
| KANSL3 | mESC | HDR | Not Reported | High | High (Biallelic) |
Data in this table is representative and will vary depending on the cell line, target locus, and specific protocol used. It is important to empirically determine these values for each experiment.[1][13][15]
Validation Workflow Diagram
Caption: Step-by-step validation of knock-in cell lines.
Conclusion
The CRISPR/Cas9-mediated knock-in of the FKBP12F36V tag is a versatile and powerful method for enabling dTAG-7-mediated degradation of endogenous proteins. This approach provides a high degree of temporal and specific control over protein levels, making it an invaluable tool for target validation in drug discovery and for the fundamental study of protein function. Careful design of the CRISPR components and rigorous validation of the resulting cell lines are essential for the successful application of this technology.
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.addgene.org [media.addgene.org]
- 3. Targeted Protein Degradation Tools: Overview and Future Perspectives [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Innovative CRISPR-dTAG System for Targeted Protein Degradation - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 6. dTAG-7 | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 7. A protocol for rapid degradation of endogenous transcription factors in mammalian cells and identification of direct regulatory targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sg.idtdna.com [sg.idtdna.com]
- 9. A Tandem Guide RNA-Based Strategy for Efficient CRISPR Gene Editing of Cell Populations with Low Heterogeneity of Edited Alleles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. CRISPR guide RNA design for research applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HDR knock in Templates [horizondiscovery.com]
- 13. Generation and validation of homozygous fluorescent knock-in cells using CRISPR/Cas9 genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. genscript.com [genscript.com]
- 15. researchgate.net [researchgate.net]
- 16. 3 quick tips to design your HDR donor oligo for maximum efficiency [horizondiscovery.com]
- 17. biorxiv.org [biorxiv.org]
Determining the Optimal dTAG-7 Concentration for Targeted Protein Degradation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The dTAG (degradation tag) system is a powerful chemical biology tool for inducing rapid and selective degradation of a protein of interest (POI). The dTAG-7 molecule is a heterobifunctional degrader that specifically targets proteins tagged with the mutant FKBP12F36V protein. It functions by forming a ternary complex between the FKBP12F36V-tagged protein and the E3 ubiquitin ligase Cereblon (CRBN), leading to polyubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] This targeted protein degradation offers a significant advantage over genetic methods by allowing for immediate and reversible control of protein levels.
Determining the optimal concentration of dTAG-7 is a critical step to ensure efficient and specific degradation of the target protein without inducing off-target effects or cellular toxicity. These application notes provide a comprehensive guide, including detailed protocols and data presentation formats, to enable researchers to effectively determine the ideal dTAG-7 concentration for their specific experimental system.
Mechanism of Action: The dTAG-7 System
The dTAG-7 system co-opts the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to eliminate a specific protein. The key components are:
-
FKBP12F36V Tag: A mutant version of the FKBP12 protein is fused to the protein of interest. This mutation allows for selective binding of the dTAG-7 molecule.[2]
-
dTAG-7 Molecule: This small molecule has two heads: one binds to the FKBP12F36V tag, and the other binds to the E3 ubiquitin ligase, Cereblon (CRBN).
-
CRBN E3 Ubiquitin Ligase: This enzyme is responsible for transferring ubiquitin molecules to target proteins.
-
Ubiquitin-Proteasome System (UPS): The polyubiquitinated target protein is recognized and degraded by the proteasome.[3]
Experimental Protocols for Determining Optimal dTAG-7 Concentration
The optimal dTAG-7 concentration can vary depending on the cell line, the specific target protein, and its expression level. A systematic approach involving dose-response and time-course experiments, along with cell viability assays, is recommended.
Dose-Response Experiment to Determine Effective Concentration Range
This experiment aims to identify the concentration range of dTAG-7 that leads to effective degradation of the FKBP12F36V-tagged protein.
Protocol:
-
Cell Seeding: Plate cells expressing the FKBP12F36V-tagged protein of interest in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency at the time of harvest.
-
dTAG-7 Treatment: Prepare a serial dilution of dTAG-7 in cell culture medium. A suggested starting range is from 1 nM to 10 µM (e.g., 1 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM). Include a DMSO-only treated well as a vehicle control.
-
Incubation: Treat the cells with the different concentrations of dTAG-7 and the vehicle control. Incubate for a fixed period, typically between 4 to 24 hours. A 24-hour incubation is a good starting point for the initial dose-response curve.[4]
-
Cell Lysis and Protein Quantification: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis: Perform Western blotting to analyze the levels of the FKBP12F36V-tagged protein.
-
Load equal amounts of total protein for each sample.
-
Use an antibody that recognizes the protein of interest or the FKBP12F36V tag.
-
Use a loading control (e.g., GAPDH, β-actin, or Vinculin) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[3]
-
-
Data Analysis: Normalize the band intensity of the target protein to the loading control. Calculate the percentage of remaining protein for each dTAG-7 concentration relative to the DMSO control. Plot the percentage of remaining protein against the log of the dTAG-7 concentration to generate a dose-response curve. From this curve, determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum degradation achieved).
Time-Course Experiment to Determine Onset and Duration of Degradation
This experiment helps to understand the kinetics of dTAG-7-induced degradation.
Protocol:
-
Cell Seeding: Plate cells as described in the dose-response protocol.
-
dTAG-7 Treatment: Treat cells with a fixed, effective concentration of dTAG-7 determined from the dose-response experiment (e.g., a concentration that gives >80% degradation). Also, include a DMSO vehicle control.
-
Time Points: Harvest cells at various time points after treatment. A suggested time course could be 0, 1, 2, 4, 8, 12, and 24 hours.[1]
-
Analysis: Perform cell lysis, protein quantification, and Western blot analysis as described in the dose-response protocol for each time point.
-
Data Analysis: Plot the percentage of remaining protein against time to visualize the degradation kinetics. This will reveal how quickly the protein is degraded and if the degradation is sustained over the time course.
Cell Viability Assay to Assess Cytotoxicity
It is crucial to ensure that the chosen dTAG-7 concentration does not cause significant cell death, which could confound the interpretation of experimental results.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density.
-
dTAG-7 Treatment: Treat cells with the same range of dTAG-7 concentrations used in the dose-response experiment.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Measurement: Use a commercially available cell viability assay, such as an ATP-based assay (e.g., CellTiter-Glo®) or a resazurin-based assay (e.g., alamarBlue™).[3] Follow the manufacturer's instructions.
-
Data Analysis: Normalize the viability data to the DMSO-treated control cells. Plot cell viability against the dTAG-7 concentration. The optimal concentration should induce maximal protein degradation with minimal impact on cell viability.
Data Presentation
Quantitative data from the optimization experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Dose-Response of dTAG-7 on Target Protein Degradation
| Cell Line | Target Protein | dTAG-7 Concentration | Incubation Time (h) | % Protein Remaining (Mean ± SD) | DC50 (nM) | Dmax (%) |
| 293T | FKBP12F36V-Nluc | 0 (DMSO) | 24 | 100 ± 5.2 | 15.8 | >95 |
| 1 nM | 24 | 85.3 ± 4.1 | ||||
| 10 nM | 24 | 48.7 ± 6.5 | ||||
| 100 nM | 24 | 5.1 ± 2.3 | ||||
| 1 µM | 24 | <5 | ||||
| MV4;11 | BRD4-FKBP12F36V | 0 (DMSO) | 6 | 100 ± 7.8 | ~25 | >90 |
| 10 nM | 6 | 70.2 ± 5.5 | ||||
| 50 nM | 6 | 25.4 ± 4.9 | ||||
| 100 nM | 6 | 9.8 ± 3.1 | ||||
| 500 nM | 6 | <10 |
Note: The data presented in this table are illustrative and should be replaced with experimental results.
Table 2: Time-Course of Target Protein Degradation with dTAG-7
| Cell Line | Target Protein | dTAG-7 Concentration | Time (h) | % Protein Remaining (Mean ± SD) |
| 293T | FKBP12F36V-Nluc | 100 nM | 0 | 100 ± 6.3 |
| 1 | 62.1 ± 5.9 | |||
| 2 | 28.4 ± 4.2 | |||
| 4 | 8.9 ± 3.1 | |||
| 8 | <5 | |||
| 24 | <5 |
Note: The data presented in this table are illustrative and should be replaced with experimental results.
Table 3: Effect of dTAG-7 on Cell Viability
| Cell Line | dTAG-7 Concentration | Incubation Time (h) | % Cell Viability (Mean ± SD) |
| 293T | 0 (DMSO) | 72 | 100 ± 4.5 |
| 10 nM | 72 | 98.2 ± 5.1 | |
| 100 nM | 72 | 97.5 ± 4.8 | |
| 1 µM | 72 | 95.1 ± 6.2 | |
| 10 µM | 72 | 92.8 ± 7.3 |
Note: The data presented in this table are illustrative and should be replaced with experimental results.
Conclusion
The systematic determination of the optimal dTAG-7 concentration is paramount for the successful application of this powerful technology. By performing careful dose-response and time-course experiments, alongside assessments of cell viability, researchers can identify a concentration that provides rapid, efficient, and specific degradation of their target protein without confounding cytotoxic effects. The protocols and data presentation formats provided in these application notes offer a robust framework for achieving reliable and reproducible results in targeted protein degradation studies.
References
Time-Course Analysis of dTAG-7 Induced Protein Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dTAG (degradation tag) system is a powerful chemical biology tool for inducing rapid and selective degradation of a protein of interest (POI). The dTAG-7 molecule is a heterobifunctional small molecule that facilitates the degradation of proteins tagged with a mutant FKBP12F36V protein. This technology provides a significant advantage over traditional genetic methods, such as RNAi or CRISPR-based knockouts, by allowing for immediate and reversible control of protein levels.[1] These application notes provide detailed protocols for performing time-course analyses of dTAG-7-induced protein degradation, methods for data analysis, and a summary of expected quantitative outcomes.
Mechanism of Action
dTAG-7 functions by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. It acts as a molecular bridge, forming a ternary complex between the FKBP12F36V-tagged protein of interest and the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This proximity induces the poly-ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[3]
Quantitative Data Summary
The kinetics of dTAG-7 induced degradation can vary depending on the specific target protein, cell type, and experimental conditions. However, significant degradation is typically observed within a few hours of treatment. The following table summarizes representative quantitative data from time-course experiments.
| Time Point | dTAG-7 Concentration | Percent Degradation (%) | Method of Detection | Cell Line |
| 1 hour | 100 nM | >50% | Western Blot | 293FT |
| 4 hours | 100 nM | >80% | Western Blot | 293FT |
| 24 hours | 100 nM | >90% | Luciferase Assay | 293FT |
| 4 hours | 50 nM | >75% | Western Blot | MV4;11 |
| 8 hours | 50 nM | >90% | Western Blot | MV4;11 |
Note: The data presented are approximations based on published literature and may not be representative of all experimental outcomes.[1]
Experimental Protocols
A typical time-course experiment to analyze dTAG-7 induced degradation involves cell culture, treatment with dTAG-7, and subsequent analysis of protein levels.
Protocol 1: Time-Course Analysis by Western Blot
This protocol outlines the steps for a standard time-course experiment to assess dTAG-7 mediated protein degradation using Western blotting.
Materials:
-
Cells expressing the FKBP12F36V-tagged protein of interest
-
Complete cell culture medium
-
dTAG-7 (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest or the tag
-
Loading control primary antibody (e.g., anti-GAPDH, anti-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the time of harvest.
-
dTAG-7 Treatment:
-
Prepare serial dilutions of dTAG-7 in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (DMSO) at the same final concentration as the highest dTAG-7 treatment.
-
Aspirate the old medium from the cells and add the medium containing dTAG-7 or vehicle.
-
Incubate the cells for the desired time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Cell Lysis:
-
At each time point, wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer and incubate on ice for 10-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST three times for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST three times for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the loading control band.
-
Calculate the percentage of degradation relative to the vehicle-treated control at the corresponding time point.
-
Protocol 2: Time-Course Analysis by Mass Spectrometry
For a more global and unbiased assessment of protein degradation, mass spectrometry-based proteomics can be employed.
Materials:
-
Cells and treatment reagents as in Protocol 1
-
Lysis buffer suitable for mass spectrometry (e.g., urea-based buffer)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
Desalting columns/cartridges
-
Tandem Mass Tag (TMT) reagents (for multiplexed analysis)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture, Treatment, and Lysis: Follow steps 1-3 from Protocol 1, using a mass spectrometry-compatible lysis buffer.
-
Protein Digestion:
-
Quantify the protein concentration.
-
Reduce the proteins with DTT and then alkylate with IAA.
-
Digest the proteins into peptides using trypsin (typically overnight at 37°C).
-
-
Peptide Cleanup and Labeling (Optional but Recommended):
-
Desalt the peptide samples using a desalting column to remove interfering substances.
-
For multiplexed analysis, label the peptides from different time points and conditions with TMT reagents according to the manufacturer's protocol.
-
Combine the labeled peptide samples.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution LC-MS/MS system. The system will separate the peptides by liquid chromatography and then fragment and detect them in the mass spectrometer.
-
-
Data Analysis:
-
Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins from the mass spectrometry data.
-
Normalize the protein abundance data.
-
Determine the fold change in the abundance of the target protein at each time point relative to the vehicle control.
-
Concluding Remarks
The dTAG-7 system offers a robust and versatile method for studying the functional consequences of acute protein loss. The protocols provided herein offer a framework for conducting time-course analyses to characterize the kinetics of dTAG-7-induced protein degradation. Careful optimization of experimental parameters, including dTAG-7 concentration and treatment duration, is recommended for each specific protein of interest and cell line to achieve reliable and reproducible results.
References
Application Notes and Protocols for Detecting FKBP12F36V Tags via Western Blot
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the detection of FKBP12F36V fusion proteins using Western blot analysis. The FKBP12F36V mutant, a destabilizing domain (DD), in conjunction with the dTAG (degradation tag) system, offers a powerful method for rapid and specific intracellular protein degradation, facilitating the study of protein function and target validation.
Principle of the dTAG System
The dTAG system is a chemical biology tool that enables the rapid and selective degradation of a protein of interest (POI). The system relies on a protein of interest being fused to the FKBP12F36V tag. A heterobifunctional small molecule, known as a dTAG degrader, is then introduced. This degrader has two key binding domains: one that specifically recognizes the FKBP12F36V tag and another that binds to an E3 ubiquitin ligase, such as Cereblon (CRBN). This induced proximity results in the polyubiquitination of the FKBP12F36V-tagged protein, marking it for degradation by the proteasome.[1][2] This process allows for the acute and reversible control of protein levels, providing a significant advantage over traditional genetic knockout or knockdown approaches.[2]
Experimental Applications
The precise temporal control offered by the dTAG system is invaluable for:
-
Target Validation: Rapidly degrading a potential drug target to assess its immediate impact on cellular signaling and viability.
-
Functional Genomics: Studying the acute consequences of protein loss to dissect complex biological pathways.
-
Drug Discovery: Screening for compounds that can phenocopy the effects of target protein degradation.
Quantitative Data Summary
For reproducible and quantitative Western blot analysis, careful optimization of antibody concentrations and protein loading is crucial. The following tables provide recommended starting concentrations for commercially available antibodies that recognize the FKBP12F36V tag and general guidelines for protein sample loading.
Table 1: Recommended Primary Antibody Dilutions for FKBP12F36V Detection
| Antibody Name/Clone | Host Species | Supplier Catalog No. | Recommended Dilution |
| Anti-FKBP12 Antibody (A13639) | Rabbit Polyclonal | Invitrogen | 1:500 - 1:1,000 |
| FKBP12 Monoclonal Antibody (7D10C4H3) | Mouse Monoclonal | Invitrogen (MA5-29277) | 1:500 - 1:2,000 |
| FKBP12 Antibody (422513) | Rat Monoclonal | Novus Biologicals (MAB3777) | 1 µg/mL |
| FKBP1A/FKBP12 Antibody | Rabbit Polyclonal | Cell Signaling Technology (#55104) | 1:1,000 |
| Anti-FKBP12 Polyclonal Antibody | Rabbit Polyclonal | Thermo Fisher Scientific (PA1-026A) | 1 µg/mL |
Table 2: General Protein Loading and Secondary Antibody Recommendations
| Parameter | Recommendation | Notes |
| Total Protein per Lane | 10-50 µg | The optimal amount should be determined empirically. Overloading can lead to high background, while underloading may result in a weak or no signal.[3] |
| Secondary Antibody Dilution | 1:5,000 - 1:20,000 | The ideal dilution depends on the specific antibody and detection system used. |
Detailed Western Blot Protocol
This protocol outlines the key steps for detecting FKBP12F36V-tagged proteins.
Sample Preparation and Lysis
Proper sample preparation is critical for obtaining high-quality Western blot data.[4][5]
-
Cell Culture and Treatment: Culture cells expressing the FKBP12F36V-fusion protein to approximately 80% confluency. Treat cells with the dTAG degrader at the desired concentration and for the appropriate duration to induce protein degradation. A time-course experiment is recommended to determine the optimal degradation time.[6]
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[7]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay. This ensures equal loading of protein for each sample.[7]
SDS-PAGE and Protein Transfer
-
Sample Preparation for Loading: Mix the desired amount of protein lysate (10-50 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the prepared samples into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the fusion protein). Also, load a pre-stained protein ladder to monitor migration and estimate the size of the target protein. Run the gel at a constant voltage until the dye front reaches the bottom.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. A wet or semi-dry transfer system can be used. Ensure complete contact between the gel and the membrane to avoid air bubbles, which can impede transfer.[9][10]
Immunodetection
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation. This step prevents non-specific binding of the antibodies.[11]
-
Primary Antibody Incubation: Dilute the primary antibody against FKBP12 (see Table 1) in the blocking buffer. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[12]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[12]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (specific to the host species of the primary antibody) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[8]
-
Final Washes: Repeat the washing step with TBST three times for 10 minutes each.
Signal Detection and Analysis
-
Chemiluminescent Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for a few minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the signal of the FKBP12F36V-tagged protein to a loading control (e.g., GAPDH or β-actin) to correct for variations in protein loading.
Visualizations
Signaling Pathway Diagram
The dTAG system is frequently employed to study the role of specific proteins in signaling pathways. For instance, it can be used to degrade a kinase and observe the immediate downstream effects on phosphorylation events.
Caption: dTAG-mediated degradation of a target kinase to study its signaling role.
Experimental Workflow Diagram
The following diagram illustrates the major steps of the Western blot protocol for detecting FKBP12F36V-tagged proteins.
Caption: Workflow for Western blot detection of FKBP12F36V-tagged proteins.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. bio-rad.com [bio-rad.com]
- 6. researchgate.net [researchgate.net]
- 7. Sample preparation for western blot | Abcam [abcam.com]
- 8. addgene.org [addgene.org]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. Western Blot: The Complete Guide | Antibodies.com [antibodies.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes: dTAG-7 for Target Validation in Drug Discovery
Introduction
Target validation is a critical step in drug discovery, confirming that modulating a specific biological target yields a desired therapeutic effect. Traditional methods like genetic knockout or RNA interference can be limited by slow kinetics, irreversibility, and potential off-target effects[1][2]. The Degradation Tag (dTAG) system offers a powerful chemical biology solution for rapid, selective, and reversible control of protein abundance, providing a robust platform for target validation[1][][4].
dTAG-7 is a first-generation, cell-permeable heterobifunctional degrader molecule. It is designed to hijack the cell's natural protein disposal machinery to induce the degradation of specific proteins of interest (POIs)[5]. This is achieved by engineering the POI to be expressed as a fusion with a mutant FKBP12F36V tag. dTAG-7 then acts as a molecular bridge, bringing the tagged protein into proximity with the Cereblon (CRBN) E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation by the proteasome[1][][5][6]. This system's high temporal resolution and dose-dependency make it an invaluable tool for dissecting the immediate cellular consequences of protein loss and validating novel drug targets in vitro and in vivo[1][7][8].
Mechanism of Action
The dTAG-7 system is a three-component platform:
-
FKBP12F36V-tagged Protein of Interest (POI): The target protein is fused with a small (12 kDa) mutant tag, FKBP12F36V, via genetic engineering techniques like CRISPR/Cas9-mediated knock-in or lentiviral expression[1][5][7]. This mutation makes the tag selectively recognized by specific ligands over its wild-type counterpart.
-
dTAG-7 Molecule: This heterobifunctional molecule consists of a high-selectivity ligand for FKBP12F36V connected via a linker to a ligand that binds to the CRBN E3 ubiquitin ligase[5].
-
Ubiquitin-Proteasome System (UPS): The cell's endogenous machinery for protein degradation.
Upon introduction of dTAG-7, it rapidly forms a ternary complex between the FKBP12F36V-POI and the CRBN E3 ligase complex. This induced proximity triggers the poly-ubiquitination of the POI, marking it for recognition and degradation by the 26S proteasome[][9]. The degradation is rapid, often observed within an hour of treatment, and is reversible upon washout of the dTAG-7 molecule[1][][5].
Experimental Workflow for Target Validation
A typical workflow for validating a target using the dTAG-7 system involves several key stages, from cell line engineering to phenotypic analysis. This process allows researchers to rapidly assess the consequences of depleting their protein of interest.
Data Presentation
Quantitative analysis demonstrates that dTAG-7 is a potent and selective degrader of FKBP12F36V-tagged proteins.
Table 1: Performance Characteristics of dTAG-7
| Parameter | Description | Typical Value | Conditions | Reference |
|---|---|---|---|---|
| Potency | Effective concentration for degradation | 50-100 nM | In various cell lines (e.g., 293FT, MV4;11) after 4-24h treatment | [1] |
| Selectivity | Preferential degradation of FKBP12F36V over FKBP12WT | High | dTAG-7 shows limited to no effect on wild-type FKBP12 levels. | [1] |
| Kinetics | Time to onset of degradation | As early as 1 hour | 293FT cells expressing FKBP12F36V-Nluc treated with dTAG-13 (a close analog) | [1] |
| CRBN-Dependence | Requirement of CRBN for activity | Absolute | No degradation observed in CRBN-/- cells treated with dTAG-7. | [1] |
| Reversibility | Recovery of protein levels after washout | Yes | Protein levels recover after dTAG-7 is removed from the culture medium. |[][5] |
Table 2: Selectivity of dTAG-7 in a Luciferase Reporter Assay
| Compound | Target Fusion | Normalized Nluc/Fluc Signal Ratio (24h) | Cell Line | Reference |
|---|---|---|---|---|
| dTAG-7 | FKBP12WT-Nluc | ~1.0 (No significant degradation) | 293FT | [1] |
| dTAG-7 | FKBP12F36V-Nluc | <0.2 (Potent degradation) | 293FT | [1] |
| dFKBP-1 | FKBP12WT-Nluc | <0.2 (Non-selective degradation) | 293FT | [1] |
| dFKBP-1 | FKBP12F36V-Nluc | <0.2 (Non-selective degradation) | 293FT | [1] |
(Data are illustrative based on published findings. Nluc/Fluc ratio indicates Nano-luciferase to Firefly luciferase signal, where a lower ratio signifies degradation of the Nluc-tagged protein)[1].
Experimental Protocols
Protocol 1: Generation of FKBP12F36V Fusion Protein Expressing Cell Lines
Principle: To use the dTAG system, the protein of interest (POI) must be fused to the FKBP12F36V tag. This can be achieved either by endogenous locus tagging using CRISPR/Cas9 for more biologically relevant expression levels or by exogenous expression using lentiviral vectors for simpler and faster generation of cell lines[1][5][7].
Method A: CRISPR/Cas9-Mediated Knock-in
Materials:
-
Cas9 nuclease and sequence-specific guide RNA (gRNA) targeting the C-terminus or N-terminus of the POI gene.
-
Donor plasmid containing the FKBP12F36V tag sequence flanked by homology arms (~500-800 bp) corresponding to the genomic sequences upstream and downstream of the gRNA cut site.
-
A selectable marker (e.g., Puromycin resistance).
-
Transfection reagent or electroporation system.
-
Target cell line.
-
Selection antibiotic (e.g., Puromycin).
-
PCR primers for genotyping and sequencing.
-
Antibody against the POI or the tag for validation.
Procedure:
-
Design: Design gRNA to target the desired knock-in site (typically near the start or stop codon of the POI)[7]. Design the donor plasmid with homology arms and the FKBP12F36V tag sequence[7].
-
Transfection: Co-transfect the target cells with the Cas9/gRNA expression vector and the donor plasmid.
-
Selection: 48-72 hours post-transfection, begin selection with the appropriate antibiotic to enrich for cells that have integrated the donor plasmid.
-
Expansion & Screening: Expand single-cell clones from the resistant population.
-
Validation: Screen individual clones for correct integration via PCR using primers that span the junction of the genomic locus and the inserted tag. Confirm the in-frame fusion by Sanger sequencing.
-
Expression Confirmation: Verify the expression of the full-length POI-FKBP12F36V fusion protein by Western blot using an antibody against the POI or a tag antibody.
Method B: Lentiviral Transduction
Materials:
-
Lentiviral transfer plasmid encoding the POI-FKBP12F36V fusion.
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2, pMD2.G).
-
HEK293T cells for virus production.
-
Transfection reagent.
-
Target cell line.
-
Polybrene.
Procedure:
-
Cloning: Clone the POI into a lentiviral expression vector that contains the FKBP12F36V tag at the N- or C-terminus.
-
Virus Production: Co-transfect HEK293T cells with the transfer plasmid and packaging plasmids. Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Transduction: Add the viral supernatant to the target cells in the presence of polybrene (4-8 µg/mL) to enhance transduction efficiency.
-
Selection: 48 hours post-transduction, select for transduced cells using the vector's resistance marker (e.g., Puromycin).
-
Validation: Confirm the expression of the fusion protein by Western blot.
Protocol 2: In Vitro Target Degradation Assay via Western Blot
Principle: Western blotting is used to quantify the reduction in the levels of the POI-FKBP12F36V fusion protein following treatment with dTAG-7[10][11].
Materials:
-
Validated POI-FKBP12F36V expressing cells.
-
dTAG-7 (Tocris, Cat. No. 6912 or similar) and DMSO (vehicle control).
-
Cell culture plates and media.
-
RIPA or other suitable lysis buffer with protease and phosphatase inhibitors[12].
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, running buffer, and electrophoresis equipment.
-
PVDF or nitrocellulose membranes and transfer buffer/system.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[12][13].
-
Primary antibody (anti-POI or anti-FKBP12).
-
Loading control antibody (e.g., anti-Actin, anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Plating: Seed the POI-FKBP12F36V cells in 6-well or 12-well plates and allow them to adhere overnight.
-
dTAG-7 Treatment:
-
Dose-Response: Treat cells with a range of dTAG-7 concentrations (e.g., 1 nM to 1000 nM) and a DMSO control for a fixed time (e.g., 4, 8, or 24 hours).
-
Time-Course: Treat cells with a fixed, effective concentration of dTAG-7 (e.g., 100 nM) and harvest at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer[12]. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli buffer and boil at 95°C for 5-10 minutes[14].
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane[13].
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature[12].
-
Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity relative to the loading control and normalize to the DMSO-treated sample to determine the extent of degradation.
Protocol 3: Cell Viability Assay
Principle: To determine if the degradation of the POI has a cytotoxic or anti-proliferative effect, a cell viability assay is performed. ATP-based assays like CellTiter-Glo® or ATPlite™ are common as they measure the metabolic activity of viable cells[1][15].
Materials:
-
POI-FKBP12F36V expressing cells.
-
dTAG-7 and DMSO.
-
Opaque-walled 96-well or 384-well microplates suitable for luminescence assays[1].
-
Cell viability reagent (e.g., ATPlite 1 Step Luminescence Assay System, PerkinElmer)[1].
-
Luminometer plate reader.
Procedure:
-
Cell Plating: Seed cells at a low density (e.g., 1,000-5,000 cells/well) in an opaque-walled plate and allow them to adhere overnight.
-
Treatment: Add dTAG-7 at various concentrations (e.g., a 10-point serial dilution) to the wells. Include DMSO-only wells as a negative control and a known cytotoxic compound as a positive control.
-
Incubation: Incubate the plate for a relevant period (e.g., 72 hours) at 37°C[1].
-
Assay:
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions (e.g., ATPlite is often added in a volume equal to the culture medium)[1].
-
Mix the contents by shaking for 2 minutes.
-
-
Measurement: Measure the luminescence signal using a plate reader.
-
Analysis: Normalize the luminescence readings to the DMSO-treated control wells to calculate the percentage of cell viability. Plot the viability against the log of dTAG-7 concentration to determine the concentration at which growth is inhibited by 50% (GI50).
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. Validating Targets For Targeted Protein Degradation Using dTAG A Comprehensive Workflow Solution [bioprocessonline.com]
- 5. dTAG-7 | TAG Degradation Platforms: R&D Systems [rndsystems.com]
- 6. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Locus-Specific Knock-In of a Degradable Tag for Target Validation Studies | Springer Nature Experiments [experiments.springernature.com]
- 8. dTAG-7 (6912) by Tocris, Part of Bio-Techne [bio-techne.com]
- 9. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]
- 10. researchgate.net [researchgate.net]
- 11. 7tmantibodies.com [7tmantibodies.com]
- 12. bio-rad.com [bio-rad.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. cdn.origene.com [cdn.origene.com]
- 15. Overview of Cell Viability and Cell Viability Assays | Cell Signaling Technology [cellsignal.com]
dTAG-7 for the Study of Essential Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of essential proteins presents a significant challenge in biological research. Traditional methods such as genetic knockout are often lethal to the cell, preventing further investigation into protein function. The dTAG (degradation tag) system offers a powerful solution by enabling the rapid, selective, and reversible degradation of a protein of interest. This document provides detailed application notes and protocols for utilizing dTAG-7, a heterobifunctional molecule that co-opts the cell's natural protein degradation machinery to target proteins tagged with a mutant FKBP12F36V protein.[1][2] By fusing the FKBP12F36V tag to an essential protein, researchers can induce its degradation upon the addition of dTAG-7, allowing for the temporal study of its function.[1]
Mechanism of Action
The dTAG-7 molecule is a proteolysis-targeting chimera (PROTAC) that consists of three key components: a ligand that specifically binds to the mutant FKBP12F36V tag, a ligand for the E3 ubiquitin ligase Cereblon (CRBN), and a linker connecting the two. When dTAG-7 is introduced to cells expressing an FKBP12F36V-tagged protein, it facilitates the formation of a ternary complex between the tagged protein and the CRBN E3 ligase.[2] This proximity induces the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[2] This targeted degradation is rapid, often occurring within hours of dTAG-7 administration, and highly selective for the FKBP12F36V-tagged protein over its wild-type counterpart.[1]
Figure 1: Mechanism of dTAG-7 mediated protein degradation.
Key Applications
The dTAG-7 system is a versatile tool with numerous applications in studying essential proteins:
-
Functional Analysis: Rapidly deplete an essential protein to study the immediate cellular consequences of its loss, overcoming the limitations of slower genetic methods.[1]
-
Target Validation: Validate the essentiality of a protein for cell survival or other phenotypes, providing crucial information for drug development.[2]
-
Pathway Dissection: Determine the role of an essential protein within specific signaling pathways by observing the effects of its acute removal.
-
Drug Discovery: Screen for compounds that rescue the lethal phenotype induced by the degradation of an essential protein.
Quantitative Data Summary
The following tables summarize quantitative data from various studies utilizing the dTAG system.
| Target Protein | Cell Line | dTAG-7 Concentration | Time | Degradation Efficiency | Reference |
| FKBP12F36V-Nluc | 293FT | 100 nM | 4-24 h | Significant reduction in bioluminescent signal | [3] |
| BRD4-FKBP12F36V | 293T | Not Specified | Not Specified | Potent degradation | [1] |
| Various Fusions | MV4;11 | 50 nM | 1-8 h | Potent degradation | [1] |
| GFP-S8L-F12 | BMC-2 | 1 µM | 18 h | Significant reduction in protein levels | [4] |
| dTAG Compound | Target | Cell Line | IC50 / DC50 | Selectivity | E3 Ligase Recruited | Reference |
| dTAG-7 | FKBP12F36V | 293FT | Potent at 100 nM | High for FKBP12F36V over WT | CRBN | [1] |
| dTAG-13 | FKBP12F36V | 293FT | Potent at 100 nM | High for FKBP12F36V over WT | CRBN | [1] |
Experimental Protocols
Protocol 1: Generation of FKBP12F36V-Tagged Cell Lines
Two primary methods are used to generate cell lines expressing the protein of interest fused to the FKBP12F36V tag: CRISPR/Cas9-mediated knock-in and lentiviral transduction.[1]
A. CRISPR/Cas9-Mediated Endogenous Knock-in
This method is preferred as it maintains the endogenous regulation of the target protein.
Figure 2: Workflow for CRISPR/Cas9-mediated knock-in.
Materials:
-
Target cell line
-
sgRNA expression vector
-
Cas9 expression vector
-
Donor plasmid containing the FKBP12F36V tag flanked by homology arms
-
Transfection reagent
-
Selection antibiotic
Procedure:
-
Design and Clone sgRNA: Design an sgRNA targeting the desired insertion site (N- or C-terminus) of your protein of interest. Clone the sgRNA into an appropriate expression vector.
-
Design and Clone Donor Plasmid: Construct a donor plasmid containing the FKBP12F36V tag sequence flanked by 500-800 bp homology arms corresponding to the genomic sequences upstream and downstream of the sgRNA cut site. Include a selection marker (e.g., puromycin resistance gene).
-
Transfection: Co-transfect the target cells with the sgRNA, Cas9, and donor plasmids using a suitable transfection method.
-
Selection: 24-48 hours post-transfection, begin selection with the appropriate antibiotic.
-
Validation: Expand clonal populations and validate the correct insertion of the FKBP12F36V tag by PCR genotyping and Western blot analysis to confirm the expression of the fusion protein at the expected molecular weight.
B. Lentiviral Transduction for Exogenous Expression
This method is faster but results in exogenous expression of the tagged protein.
Materials:
-
Lentiviral expression vector containing the FKBP12F36V-tagged protein of interest
-
Packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
HEK293T cells for virus production
-
Target cell line
-
Polybrene
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral expression vector and packaging plasmids.
-
Harvest Virus: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Transduction: Transduce the target cells with the viral supernatant in the presence of polybrene.
-
Selection: Select transduced cells with the appropriate antibiotic.
-
Validation: Confirm the expression of the FKBP12F36V-tagged protein by Western blot.
Protocol 2: dTAG-7 Mediated Protein Degradation and Analysis
Materials:
-
FKBP12F36V-tagged cell line
-
dTAG-7 (stock solution in DMSO)
-
Cell culture medium
-
DMSO (vehicle control)
-
Lysis buffer
-
Protease and phosphatase inhibitors
-
Antibodies for Western blotting (anti-tag and anti-protein of interest)
Procedure:
-
Cell Seeding: Seed the FKBP12F36V-tagged cells at an appropriate density in a multi-well plate.
-
dTAG-7 Treatment: The following day, treat the cells with the desired concentration of dTAG-7. A typical starting concentration is 100-500 nM.[1][3] Include a vehicle control (DMSO) group.
-
Time Course: Incubate the cells for various time points (e.g., 1, 2, 4, 8, 24 hours) to determine the kinetics of protein degradation.[1]
-
Cell Lysis: At each time point, wash the cells with cold PBS and lyse them in lysis buffer supplemented with protease and phosphatase inhibitors.
-
Western Blot Analysis: a. Determine the protein concentration of the lysates. b. Separate equal amounts of protein by SDS-PAGE. c. Transfer the proteins to a PVDF membrane. d. Block the membrane and probe with primary antibodies against the tag (e.g., anti-FKBP12) and the protein of interest. A loading control (e.g., anti-GAPDH or anti-actin) should also be used. e. Incubate with the appropriate HRP-conjugated secondary antibodies. f. Visualize the bands using a chemiluminescence detection system. g. Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.
Figure 3: Western blot workflow for assessing protein degradation.
Conclusion
The dTAG-7 system provides a robust and versatile platform for the conditional degradation of essential proteins. Its rapid and highly specific nature allows for precise temporal control over protein levels, enabling researchers to dissect complex biological processes and validate novel drug targets. The protocols outlined in this document provide a framework for the successful implementation of this powerful technology in the laboratory.
References
Application Notes and Protocols: Combining dTAG-7 with Other Research Techniques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for integrating the dTAG-7 technology with other powerful research techniques. The dTAG system, a chemical biology tool for inducing rapid and specific protein degradation, offers temporal control over protein function, making it an invaluable asset for target validation and studying dynamic cellular processes.[1][2] By combining dTAG-7 with methods such as CRISPR/Cas9-mediated gene editing, quantitative proteomics, and live-cell imaging, researchers can achieve a deeper understanding of protein function in a physiologically relevant context.
Introduction to dTAG-7
The dTAG technology utilizes a small molecule degrader, dTAG-7, to induce the degradation of a target protein of interest (POI). This is achieved by fusing the POI with a mutant FKBP12F36V tag.[1][3] dTAG-7 is a heterobifunctional molecule composed of a ligand that selectively binds to the FKBP12F36V tag and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1][4] This proximity induces the ubiquitination of the FKBP12F36V-tagged POI, marking it for degradation by the 26S proteasome.[5] This process is rapid, reversible, and highly specific, providing a powerful tool for studying the acute effects of protein loss.[1][4]
Combining dTAG-7 with CRISPR/Cas9 for Endogenous Protein Studies
A significant advancement in the application of dTAG technology is its combination with CRISPR/Cas9-mediated gene editing to tag endogenous proteins with FKBP12F36V. This approach allows for the degradation of the native protein, preserving its natural expression levels and cellular localization, thus providing more physiologically relevant insights compared to overexpression systems.[1][6]
Experimental Workflow: CRISPR-mediated Tagging and dTAG-7 Degradation
Caption: Workflow for endogenous protein degradation using CRISPR and dTAG-7.
Protocol: CRISPR/Cas9-mediated FKBP12F36V Knock-in
This protocol provides a general framework for knocking in the FKBP12F36V tag at a specific genomic locus. Optimization will be required for different cell lines and target genes.
Materials:
-
Cas9 nuclease
-
Validated single guide RNA (sgRNA) targeting the desired insertion site (e.g., C-terminus of the POI)
-
Donor plasmid containing the FKBP12F36V tag sequence flanked by homology arms (~500-800 bp) corresponding to the sequences upstream and downstream of the sgRNA cut site. The donor should also contain a selectable marker.
-
Cell line of interest
-
Transfection reagent
-
Selection antibiotic (e.g., puromycin, blasticidin)
-
PCR primers for genotyping
-
Antibodies for Western blot verification (anti-POI and anti-FKBP12)
Procedure:
-
Design and Cloning:
-
Design an sgRNA that targets the desired insertion site with high on-target and low off-target scores.
-
Clone the sgRNA into a suitable expression vector.
-
Construct the donor plasmid with the FKBP12F36V tag and a selectable marker flanked by homology arms.
-
-
Transfection:
-
Co-transfect the Cas9/sgRNA expression plasmid and the donor plasmid into the target cells using a suitable transfection method.
-
-
Selection and Clonal Isolation:
-
Two days post-transfection, begin selection with the appropriate antibiotic.
-
After 7-10 days of selection, isolate single cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
-
Screening and Verification:
-
Expand individual clones and screen for successful knock-in by genomic PCR using primers that flank the insertion site.
-
Confirm in-frame insertion and protein expression by Western blotting using antibodies against the POI and the FKBP12 tag.
-
Sequence the genomic locus to confirm the correct integration of the tag.
-
Quantitative Analysis of dTAG-7-mediated Degradation
Accurate quantification of protein degradation is crucial for interpreting experimental results. Western blotting and mass spectrometry-based proteomics are the primary methods for this analysis.
Data Presentation: dTAG-7 Performance Metrics
| Target Protein | Cell Line | dTAG-7 Conc. (nM) | Time (h) | Degradation (%) | Measurement Method | Reference |
| FKBP12F36V-Nluc | 293FT | 100 | 4 | >90 | Western Blot | [1] |
| BRD4-FKBP12F36V | MV4;11 | 50 | 1 | ~75 | Western Blot | [1] |
| HDAC1-FKBP12F36V | MV4;11 | 50 | 1 | >90 | Western Blot | [1] |
| MYC-FKBP12F36V | MV4;11 | 50 | 1 | >90 | Western Blot | [1] |
| FKBP12F36V-KRASG12V | MV4;11 | 50 | 4-8 | >90 | Western Blot | [1] |
| GFP-S8L-F12 | BMC-2 | 1000 | 18 | >80 | Western Blot | [5] |
Protocol: Western Blotting for Degradation Analysis
Materials:
-
Cells expressing the FKBP12F36V-tagged POI
-
dTAG-7
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-POI, anti-FKBP12, and a loading control like anti-actin or anti-tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density.
-
Treat cells with the desired concentrations of dTAG-7 or DMSO for the indicated times.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Quantification:
-
Quantify band intensities using software like ImageJ. Normalize the POI band intensity to the loading control.
-
Proteomics for Global and Off-Target Analysis
Quantitative proteomics, particularly using mass spectrometry, is a powerful tool to assess the global cellular response to the degradation of a specific protein and to identify potential off-target effects of dTAG-7.
Experimental Workflow: dTAG-7 and Quantitative Proteomics
Caption: Workflow for proteomic analysis of dTAG-7 treated cells.
Protocol: Sample Preparation for Quantitative Proteomics (TMT-based)
This protocol is adapted for tandem mass tag (TMT)-based quantitative proteomics.
Materials:
-
Cells expressing the FKBP12F36V-tagged POI
-
dTAG-7 and DMSO
-
Lysis buffer (e.g., 8M urea in 100mM Tris-HCl, pH 8.5) with inhibitors
-
DTT and iodoacetamide
-
Trypsin
-
TMT labeling reagents
-
C18 solid-phase extraction (SPE) cartridges
-
Mass spectrometer
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with dTAG-7 or DMSO as for Western blotting.
-
Lyse cells in urea-based lysis buffer.
-
-
Protein Reduction, Alkylation, and Digestion:
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Dilute the urea concentration and digest proteins with trypsin overnight.
-
-
Peptide Labeling:
-
Desalt the resulting peptides using C18 SPE.
-
Label the peptides from different conditions with the appropriate TMT reagents according to the manufacturer's protocol.
-
Combine the labeled peptide samples.
-
-
Fractionation and LC-MS/MS:
-
Fractionate the combined peptide sample using high-pH reversed-phase chromatography.
-
Analyze each fraction by LC-MS/MS.
-
-
Data Analysis:
-
Use software like Proteome Discoverer or MaxQuant to identify and quantify proteins.
-
Perform statistical analysis to identify significantly up- or down-regulated proteins.
-
Use pathway analysis tools (e.g., Ingenuity Pathway Analysis, DAVID) to understand the biological consequences of POI degradation.
-
Live-Cell Imaging of dTAG-7-mediated Degradation
Live-cell imaging allows for the real-time visualization of protein degradation dynamics within single cells. This can be achieved by co-expressing a fluorescent protein (e.g., GFP, mCherry) with the FKBP12F36V-tagged POI.
Experimental Workflow: Live-Cell Imaging
Caption: Workflow for live-cell imaging of dTAG-7 induced degradation.
Protocol: Live-Cell Imaging of Protein Degradation
Materials:
-
Expression vector for POI-FKBP12F36V fused to a fluorescent protein (e.g., mCherry-POI-FKBP12F36V)
-
Cells suitable for live-cell imaging (e.g., U2OS, HeLa)
-
Glass-bottom imaging dishes
-
Live-cell imaging microscope with environmental control (37°C, 5% CO2)
-
dTAG-7
Procedure:
-
Cell Line Generation:
-
Generate a stable cell line expressing the fluorescently-tagged POI-FKBP12F36V fusion protein.
-
-
Cell Plating for Imaging:
-
Plate the cells on glass-bottom dishes at a density that allows for imaging of individual cells.
-
-
Imaging Setup:
-
Place the dish on the microscope stage and allow the cells to equilibrate in the environmental chamber.
-
-
Image Acquisition:
-
Acquire baseline images of the fluorescent signal before adding dTAG-7.
-
Carefully add dTAG-7 to the imaging medium at the desired final concentration.
-
Immediately start time-lapse imaging, acquiring images at regular intervals (e.g., every 5-10 minutes) for several hours.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ, CellProfiler) to quantify the fluorescence intensity within individual cells over time.
-
Plot the normalized fluorescence intensity to visualize the degradation kinetics.
-
Signaling Pathway Analysis
A key application of dTAG-7 is to dissect signaling pathways by rapidly degrading a specific node in the pathway and observing the immediate downstream consequences.
dTAG-7 Mechanism of Action and Signaling Interruption
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.addgene.org [blog.addgene.org]
- 3. dTAG-7 | TAG Degradation Platforms: R&D Systems [rndsystems.com]
- 4. media.addgene.org [media.addgene.org]
- 5. researchgate.net [researchgate.net]
- 6. FKBP12 PROTAC dTAG-7(Dana-Farber Cancer Institute) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes and Protocols: Generating Stable Cell Lines Expressing FKBP12F36V
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the generation and validation of stable mammalian cell lines expressing the mutant FKBP12 protein, FKBP12F36V. This engineered protein is a powerful tool in chemical genetics, most notably as a key component of the degradation tag (dTAG) system for targeted protein degradation.[1][2][3] This document outlines the principles, detailed protocols, and validation strategies for establishing robust and reliable cell-based assays.
Introduction to FKBP12F36V
The FK506 binding protein 12 (FKBP12) is a small cytosolic protein with peptidyl-prolyl isomerase activity. The F36V mutation creates a "bump" in the ligand-binding pocket, which allows it to be specifically targeted by synthetic "bumped" ligands that do not bind to the wild-type FKBP12 protein.[4][5] This specificity is the foundation of the dTAG system, where a heterobifunctional molecule selectively recruits an E3 ubiquitin ligase to the FKBP12F36V-tagged protein of interest, leading to its rapid and specific degradation.[1][4][5] This technology offers precise temporal control over protein abundance, making it an invaluable tool for target validation in drug discovery and for studying the dynamic roles of proteins in complex biological systems.[1][2]
Principle of Stable Cell Line Generation
The creation of a stable cell line involves the permanent integration of a gene of interest, in this case, FKBP12F36V or a fusion construct, into the host cell's genome.[6] This is typically achieved by transfecting the cells with an expression vector that contains both the gene of interest and a selectable marker. Following transfection, cells are cultured in a selection medium that eliminates non-transfected cells, allowing only those that have successfully integrated the vector to survive and proliferate.[7] These surviving cells can then be expanded and characterized to establish a clonal cell line with homogenous expression of the desired protein.[6][8]
Key Applications
-
Targeted Protein Degradation (dTAG System): The primary application is to fuse FKBP12F36V to a protein of interest. Addition of a specific degrader molecule then leads to the rapid proteasomal degradation of the fusion protein.[1][9]
-
Chemical Genetics and Functional Studies: The FKBP12F36V tag can be used in conjunction with specific ligands to control protein localization, dimerization, or activity.[10]
-
Biosensor Development: Fluorescently labeled ligands that bind to FKBP12F36V can be used to track the localization and dynamics of tagged proteins in living cells.[10]
Experimental Workflow Overview
The overall process for generating a stable cell line expressing an FKBP12F36V fusion protein can be broken down into several key stages, from initial vector design to the final validation of the clonal cell line.
Caption: High-level workflow for generating and validating stable cell lines expressing FKBP12F36V fusion proteins.
Detailed Protocols
Protocol 1: Plasmid Vector Preparation
The choice of vector is critical and depends on the desired method of expression. Lentiviral vectors are often used for their high efficiency in a broad range of cell types, including difficult-to-transfect cells.[6][11] Alternatively, standard plasmid vectors can be used for transfection.
-
Vector Selection:
-
Lentiviral Expression: For constitutive expression, a lentiviral vector such as pLEX_305 containing the FKBP12F36V tag (dTAG) at the N- or C-terminus is a suitable choice.[1] These vectors typically include a puromycin resistance gene for selection.[1]
-
CRISPR/Cas9-mediated Knock-in: For endogenous tagging, a donor plasmid with homology arms flanking the FKBP12F36V tag and a selection cassette is required.[1][12] This approach ensures physiological expression levels.
-
-
Cloning the Gene of Interest (GOI):
-
Clone your GOI in-frame with the FKBP12F36V tag in the chosen vector. It is crucial to determine which terminus of your protein can accommodate the tag without disrupting its function.[3]
-
Ensure that the reading frame is correct and that stop codons are appropriately placed (i.e., absent between your GOI and the tag, but present at the end of the fusion construct).
-
Verify the final construct by Sanger sequencing.
-
Protocol 2: Determination of Optimal Antibiotic Concentration (Kill Curve)
Before starting the selection process, it is essential to determine the minimum antibiotic concentration required to kill non-transfected cells for your specific cell line.[7][13]
-
Cell Plating: Plate your host cell line (e.g., HEK293T, HeLa, CHO) in a 24-well or 96-well plate at a density that will not reach full confluency during the experiment.
-
Antibiotic Titration: The day after plating, replace the standard growth medium with a medium containing a range of antibiotic concentrations (e.g., for Puromycin: 0.5, 1, 2, 4, 6, 8, 10 µg/mL). Include a "no antibiotic" control well.
-
Monitoring Cell Viability: Observe the cells daily and change the medium with fresh antibiotic every 2-3 days.
-
Endpoint Analysis: After 7-10 days, identify the lowest concentration of the antibiotic that results in 100% cell death. This concentration will be used for selecting your stable cell line.
| Cell Line | Antibiotic | Typical Concentration Range |
| HEK293T | Puromycin | 0.5 - 2 µg/mL |
| HeLa | G418 (Neomycin) | 400 - 800 µg/mL |
| CHO | Hygromycin B | 200 - 1000 µg/mL |
Caption: Representative antibiotic concentrations for common cell lines. Note: These values should be empirically determined.
Protocol 3: Transfection and Selection of Stable Cells
-
Cell Preparation: One day before transfection, plate the host cells in a 6-well or 10 cm dish so that they are 70-80% confluent on the day of transfection.
-
Transfection: Transfect the cells with your FKBP12F36V expression vector using a suitable method, such as lipid-based transfection reagents (e.g., Lipofectamine), electroporation, or lentiviral transduction.[11] Follow the manufacturer's protocol for your chosen method.
-
Recovery: Allow the cells to recover and express the resistance gene for 48 hours post-transfection.
-
Initiate Selection: After 48 hours, passage the cells into a larger vessel (e.g., 10 cm or 15 cm dish) at a low density (e.g., 1:10 or 1:20 dilution) in growth medium containing the pre-determined optimal concentration of the selection antibiotic.[7][8]
-
Maintain Selection Pressure: Replace the selection medium every 3-4 days to remove dead cells and maintain selection pressure.[8]
-
Colony Formation: Over the next 1-3 weeks, antibiotic-resistant colonies will begin to form from single cells that have stably integrated the plasmid.[7][14]
Protocol 4: Isolation and Expansion of Clonal Cell Lines
-
Colony Picking: Once colonies are visible and well-isolated, they can be individually picked. This can be done using cloning cylinders or by gently scraping the colony with a sterile pipette tip.[8][14]
-
Expansion: Transfer each colony into a separate well of a 24-well plate containing the selection medium.
-
Scale-up: As the clonal populations grow, gradually expand them into larger vessels (e.g., 6-well plates, T-25 flasks). It is advisable to maintain selection pressure during the initial expansion phase.[8]
-
Cryopreservation: Once a sufficient number of cells from each clone has been obtained, cryopreserve aliquots of each clone at an early passage number.[11]
Validation of Stable Cell Lines
Protocol 5: Confirmation of FKBP12F36V Fusion Protein Expression
-
Western Blotting:
-
Prepare whole-cell lysates from each expanded clone.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with an antibody specific to your protein of interest or to a tag on the fusion construct (e.g., HA-tag, which is often included in dTAG vectors).[1]
-
The presence of a band at the expected molecular weight of the fusion protein confirms its expression. Compare the expression levels across different clones.
-
-
Quantitative PCR (qPCR):
-
Isolate total RNA from each clone and synthesize cDNA.
-
Perform qPCR using primers specific for the FKBP12F36V fusion transcript to quantify its expression level. This can be useful for selecting clones with desired expression levels.
-
Protocol 6: Functional Validation using the dTAG System
The primary functional validation for FKBP12F36V-tagged proteins is to confirm their degradation upon treatment with a specific dTAG degrader molecule (e.g., dTAG-13).[4][9]
-
Cell Treatment: Plate the validated clones expressing the FKBP12F36V fusion protein.
-
Degrader Addition: Treat the cells with the dTAG degrader molecule (e.g., 100-500 nM dTAG-13) for various time points (e.g., 0, 1, 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Protein Level Analysis:
-
Harvest the cells at each time point and perform a Western blot as described in Protocol 5.
-
A significant reduction in the band corresponding to the fusion protein in the degrader-treated samples compared to the vehicle control confirms the functionality of the dTAG system.
-
| Parameter | Typical Value |
| dTAG-13 Concentration | 100 - 500 nM |
| Time to >90% Degradation | 2 - 8 hours |
| Reversibility | Degradation is reversible upon washout of the degrader |
Caption: Typical parameters for dTAG-13 mediated protein degradation.
Signaling Pathway in dTAG-mediated Degradation
The dTAG system co-opts the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The dTAG molecule acts as a molecular glue, bringing the FKBP12F36V-tagged protein into proximity with an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL), depending on the specific degrader used.[4][5][15] This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Caption: The dTAG molecule induces the formation of a ternary complex between the FKBP12F36V-tagged protein and an E3 ligase, leading to ubiquitination and proteasomal degradation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No colonies after selection | Antibiotic concentration too high | Re-run kill curve to determine optimal concentration. |
| Low transfection efficiency | Optimize transfection protocol for your cell type. Consider using a lentiviral system. | |
| Cells are not viable after single-cell cloning | Use conditioned medium or a feeder layer to support single-cell growth. | |
| Low expression of fusion protein | Poor integration site | Screen more clones; integration site is random. |
| Promoter silencing | Use a vector with a strong, constitutive promoter (e.g., EF1a). | |
| No degradation with dTAG molecule | FKBP12F36V tag is inaccessible | Re-clone the fusion with the tag on the other terminus of the protein. |
| E3 ligase not expressed in the cell line | Verify the expression of the relevant E3 ligase (e.g., CRBN) in your cell line.[12] | |
| Incorrect degrader used | Ensure the dTAG molecule is designed to recruit an E3 ligase present in your cells. |
This document provides a foundational framework for generating and validating FKBP12F36V-expressing stable cell lines. Adherence to these detailed protocols will enable researchers to develop robust cellular models for advanced studies in protein function and drug discovery.
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. media.addgene.org [media.addgene.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Stable Cell Line Generation | Thermo Fisher Scientific - US [thermofisher.com]
- 8. origene.com [origene.com]
- 9. dTAG-13 | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 10. Fluorescent labeling of proteins in living cells using the FKBP12 (F36V) tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How to Establish Stable Cell Lines? A Comprehensive Guide to Key Steps and Technical Challenges [m.optoseeker.com]
- 12. A protocol for rapid degradation of endogenous transcription factors in mammalian cells and identification of direct regulatory targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting inefficient dTAG-7 degradation
Welcome to the technical support center for the dTAG system. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to inefficient dTAG-7-mediated protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is dTAG-7 and how does it work?
A1: dTAG-7 is a heterobifunctional small molecule, also known as a PROTAC (Proteolysis Targeting Chimera), used for targeted protein degradation. It functions by simultaneously binding to the mutant FKBP12F36V protein tag, which is fused to a protein of interest, and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity leads to the ubiquitination of the FKBP12F36V-tagged protein, marking it for degradation by the proteasome.[1][2][3][4][5][]
Q2: What are the key components of the dTAG system?
A2: The dTAG system comprises three main components:
-
The FKBP12F36V tag: A mutant version of the FKBP12 protein that is genetically fused to the protein of interest.
-
The dTAG molecule (e.g., dTAG-7): A chemical degrader that binds to both the FKBP12F36V tag and an E3 ligase.
-
An E3 ubiquitin ligase: An endogenous cellular enzyme (Cereblon for dTAG-7) that is recruited to the target protein to initiate its degradation.[]
Q3: What are the advantages of using the dTAG system over other protein knockdown methods like RNAi or CRISPR?
A3: The dTAG system offers several advantages, including:
-
Speed: Protein degradation is often rapid, occurring within hours of dTAG molecule addition.[7]
-
Reversibility: The effect is reversible upon washout of the dTAG molecule.[3]
-
Tunability: The extent of protein degradation can be controlled by varying the concentration of the dTAG molecule.[3]
-
Post-translational control: It targets proteins directly, bypassing the need to alter gene expression, which can be slow and may have compensatory effects.
Q4: How do I choose between an N-terminal and a C-terminal FKBP12F36V tag?
A4: The optimal placement of the FKBP12F36V tag depends on the protein of interest. It is crucial to ensure that the tag does not disrupt the protein's function, localization, or stability. If the structure and function of the protein are well-characterized, you may be able to predict which terminus is more amenable to tagging. Otherwise, it is recommended to test both N- and C-terminal fusions to determine which one maintains normal protein function and is accessible for dTAG-7 binding.
Troubleshooting Inefficient dTAG-7 Degradation
This guide addresses common issues encountered during dTAG-7 experiments, presented in a question-and-answer format.
Issue 1: Little to no degradation of the target protein is observed.
Q: I have treated my cells with dTAG-7, but I don't see any reduction in the levels of my FKBP12F36V-tagged protein. What could be the problem?
A: Several factors could contribute to inefficient degradation. Follow this troubleshooting workflow to identify the potential cause:
Step 1: Verify the Expression and Integrity of the Fusion Protein.
-
Question: Is the FKBP12F36V-tagged protein expressed at detectable levels and is it the correct size?
-
Experiment: Perform a Western blot on lysate from the cells expressing the fusion protein using an antibody against the protein of interest or the FKBP12F36V tag.
-
Expected Outcome: A band of the expected molecular weight for the fusion protein should be visible.
-
Troubleshooting:
-
No band or a very faint band: This suggests a problem with the expression construct, transfection/transduction efficiency, or protein stability. Verify your plasmid sequence and optimize your cell line generation protocol. Some proteins may be destabilized by the addition of a tag.[7]
-
Incorrect band size: This could indicate protein cleavage or unexpected post-translational modifications.
-
Step 2: Confirm the Activity of dTAG-7 and the Presence of Cereblon (CRBN).
-
Question: Is the dTAG-7 compound active and is the required E3 ligase, Cereblon (CRBN), expressed in the cell line?
-
Experiments:
-
Positive Control: Use a cell line known to be responsive to dTAG-7 with a control FKBP12F36V-tagged reporter protein (e.g., FKBP12F36V-GFP) to confirm the activity of your dTAG-7 stock.
-
CRBN Expression: Check the expression level of endogenous CRBN in your experimental cell line by Western blot or qPCR. CRBN expression can vary significantly between cell lines and is often lower in solid tumor cell lines compared to hematopoietic cell lines.[1][2][3][8]
-
-
Troubleshooting:
-
Positive control fails: Your dTAG-7 stock may be degraded. Prepare a fresh stock solution.
-
Low or undetectable CRBN expression: The lack of the necessary E3 ligase is a likely reason for dTAG-7 inefficiency. Consider using a cell line with higher CRBN expression or exploring alternative dTAG molecules that recruit different E3 ligases (e.g., dTAGV-1, which recruits VHL).[5][9]
-
Step 3: Optimize dTAG-7 Concentration and Treatment Time.
-
Question: Are the dTAG-7 concentration and incubation time optimal for degrading the target protein?
-
Experiments:
-
Dose-Response: Perform a dose-response experiment by treating cells with a range of dTAG-7 concentrations (e.g., 1 nM to 10 µM) for a fixed time (e.g., 24 hours).
-
Time Course: Treat cells with an effective concentration of dTAG-7 and harvest them at different time points (e.g., 1, 2, 4, 8, 16, 24 hours) to determine the degradation kinetics.
-
-
Expected Outcome: These experiments will help you identify the optimal dTAG-7 concentration (DC50) and the time required to achieve maximal degradation (Dmax).
-
Troubleshooting:
-
Hook Effect: In some cases, very high concentrations of PROTACs can inhibit degradation due to the formation of binary complexes instead of the productive ternary complex. If you observe reduced degradation at higher concentrations, you may be experiencing the "hook effect".[10]
-
Step 4: Assess the Accessibility of the FKBP12F36V Tag.
-
Question: Is the FKBP12F36V tag on the fusion protein accessible for dTAG-7 binding?
-
Rationale: The tag may be buried within the folded structure of the protein of interest or masked by protein-protein interactions, preventing dTAG-7 from binding.
-
Troubleshooting:
-
Switch Tag Position: If you have only tested one fusion construct (e.g., N-terminal tag), create and test a construct with the tag on the other terminus (C-terminal).
-
Linker Modification: In some cases, adding a flexible linker between the protein of interest and the FKBP12F36V tag can improve tag accessibility.
-
Issue 2: Incomplete or partial degradation is observed.
Q: I see some degradation of my target protein, but a significant amount remains even at high dTAG-7 concentrations and long incubation times. How can I improve the degradation efficiency?
A: Partial degradation can be due to several factors, including protein synthesis rates, subcellular localization, or limitations in the ubiquitin-proteasome system.
-
Protein Synthesis: If your protein of interest has a high synthesis rate, the degradation machinery may not be able to keep up. You can test this by co-treating the cells with a protein synthesis inhibitor like cycloheximide. If degradation becomes more complete, it suggests that protein synthesis is a limiting factor.[11]
-
Subcellular Localization: dTAG-7 and CRBN are primarily localized in the cytoplasm and nucleus. If your target protein is localized to a specific organelle (e.g., mitochondria, endoplasmic reticulum), the efficiency of dTAG-7-mediated degradation may be reduced due to limited access to the degradation machinery.
-
Proteasome Capacity: The proteasome can become saturated, especially with highly abundant target proteins. Overexpression of the fusion protein can exacerbate this issue. If you are using an overexpression system, try to express the fusion protein at near-endogenous levels.
Issue 3: Off-target effects are suspected.
Q: I am observing cellular phenotypes that I cannot attribute to the degradation of my target protein. Could dTAG-7 have off-target effects?
A: While dTAG-7 is designed to be selective for the FKBP12F36V tag, it's important to perform the correct control experiments to rule out off-target effects.
-
Inactive Control Compound: Use an inactive enantiomer or a close structural analog of dTAG-7 that does not bind to CRBN as a negative control. This will help you determine if the observed phenotype is due to the chemical scaffold of dTAG-7 itself, independent of protein degradation.
-
CRBN Neo-substrates: The CRBN ligand part of dTAG-7 is based on thalidomide, which is known to induce the degradation of certain "neo-substrate" proteins like IKZF1 and GSPT1. It is good practice to check the levels of known CRBN neo-substrates in your experimental system upon dTAG-7 treatment, especially if you are working in a cell type where these proteins are expressed and functionally important.
-
Parental Cell Line Control: Always run parallel experiments with the parental cell line that does not express the FKBP12F36V-tagged protein. This will help you distinguish between effects caused by the degradation of your target protein and non-specific effects of dTAG-7.
Quantitative Data Summary
The following tables summarize typical experimental parameters for dTAG-7. Note that optimal conditions can vary significantly depending on the cell line, the protein of interest, and the specific experimental setup.
Table 1: Recommended Concentration Ranges for dTAG-7
| Cell Line Type | Typical dTAG-7 Concentration Range | Reference |
| Hematopoietic (e.g., MV4;11) | 50 nM - 500 nM | [7] |
| Adherent (e.g., 293FT) | 100 nM - 1 µM | [7] |
| Murine Cell Lines (e.g., BMC-2) | 100 nM - 1 µM | [11] |
Table 2: Typical Time Courses for dTAG-7-mediated Degradation
| Time Point | Observation | Reference |
| 1 - 4 hours | Onset of degradation often observed. | [7] |
| 4 - 8 hours | Significant degradation for many targets. | [7] |
| 16 - 24 hours | Often used to achieve maximal degradation. | [11] |
Experimental Protocols
Protocol 1: Dose-Response Analysis of dTAG-7
-
Cell Plating: Plate your FKBP12F36V-tagged cell line in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.
-
dTAG-7 Dilution Series: Prepare a serial dilution of dTAG-7 in cell culture medium. A typical concentration range to test is 1 nM, 10 nM, 100 nM, 500 nM, 1 µM, 5 µM, and 10 µM. Include a DMSO-only control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of dTAG-7.
-
Incubation: Incubate the cells for a fixed period, for example, 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them in an appropriate lysis buffer containing protease inhibitors.
-
Western Blot Analysis: Quantify the levels of the target protein by Western blot. Use a loading control (e.g., GAPDH, β-actin) to normalize the data.
-
Data Analysis: Determine the DC50 value, which is the concentration of dTAG-7 that results in 50% degradation of the target protein.
Protocol 2: Verification of CRBN-dependent Degradation
-
Cell Lines: Use your experimental cell line alongside a CRBN knockout or knockdown version of the same cell line.
-
Treatment: Treat both cell lines with an effective concentration of dTAG-7 (determined from the dose-response experiment) and a DMSO control.
-
Incubation and Lysis: Incubate for the optimal time and then lyse the cells.
-
Western Blot Analysis: Analyze the levels of the FKBP12F36V-tagged protein in both cell lines.
-
Interpretation: Degradation should be observed in the wild-type cells but be significantly reduced or absent in the CRBN-deficient cells, confirming that the degradation is CRBN-mediated.[7][12]
Visualizations
Caption: Mechanism of action of dTAG-7.
Caption: Troubleshooting workflow for inefficient dTAG-7 degradation.
References
- 1. The clinical significance of cereblon expression in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. dTAG-7 | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 5. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring cereblon as a biomarker of response or resistance to lenalidomide and pomalidomide requires use of standardized reagents and understanding of gene complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing dTAG-7 Linker Composition
Welcome to the technical support center for the dTAG platform. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers optimize the linker composition of dTAG-7 for enhanced degradation efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in dTAG-7 efficacy?
A1: The linker in dTAG-7 is a critical component that connects the FKBP12F36V-binding ligand to the Cereblon (CRBN) E3 ligase-recruiting ligand. Its composition, length, and flexibility are crucial for the formation of a stable and productive ternary complex between the target protein-FKBP12F36V fusion and the CRBN E3 ligase complex.[1][2][3][4] An optimal linker facilitates the correct orientation and proximity of the E2 ubiquitin-conjugating enzyme to the target protein, leading to efficient ubiquitination and subsequent proteasomal degradation.
Q2: My dTAG-7 mediated degradation is inefficient. Could the linker be the issue?
A2: Yes, suboptimal linker properties are a common cause of poor degradation. Several factors related to the linker could be contributing to the inefficiency:
-
Linker Length: If the linker is too short, it may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might not effectively bring the E3 ligase and the target protein into close enough proximity for efficient ubiquitin transfer.[2][4][5]
-
Linker Composition: The chemical makeup of the linker, such as the presence of polyethylene glycol (PEG) units in dTAG-7, influences its solubility, cell permeability, and conformational flexibility.[1][3] For some target proteins or cellular contexts, a different linker composition, like the all-carbon linker in dTAG-13, may be more effective.
-
Linker Rigidity: A more rigid linker can pre-organize the molecule into a conformation favorable for ternary complex formation, but it may also be too restrictive for certain target-E3 ligase pairs. A flexible linker can explore more conformational space but may have an entropic penalty upon binding.
Q3: How does the dTAG-7 linker compare to the dTAG-13 linker?
A3: dTAG-7 and dTAG-13 are both effective degraders that recruit the CRBN E3 ligase. The primary difference lies in their linker composition. dTAG-7 contains a linker with polyethylene glycol (PEG) units, while dTAG-13 has an all-carbon linker. While both are potent, dTAG-13 is often considered a lead degrader due to its immediate action and robust performance across various cellular contexts.[6][] In some cases, the all-carbon linker of dTAG-13 may offer superior cell permeability and degradation efficacy.
Q4: What are the key considerations when designing a new linker for a dTAG molecule?
A4: When designing a new linker, consider the following:
-
Length: Systematically vary the linker length to find the optimal distance for ternary complex formation. This can be achieved by adding or removing units like ethylene glycol or alkyl chains.[2][5]
-
Composition: Explore different chemical moieties within the linker to modulate properties like solubility and cell permeability. For example, replacing PEG units with alkyl chains or incorporating rigid elements like phenyl rings can have a significant impact.
-
Attachment Points: The points at which the linker is connected to the two ligands are crucial. The exit vectors from the ligands should allow for a productive orientation within the ternary complex.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no target degradation | Suboptimal linker length (too short or too long). | Synthesize and test a series of dTAG-7 analogs with varying linker lengths. For example, prepare analogs with shorter and longer PEG chains or alkyl chains.[2][5] |
| Poor cell permeability of the dTAG molecule. | Modify the linker to improve its physicochemical properties. Consider replacing the PEG linker with a more hydrophobic alkyl linker or vice versa, depending on the overall properties of the molecule. | |
| Inefficient ternary complex formation. | The linker may not allow for a productive conformation. Try a more rigid or a more flexible linker. Also, consider synthesizing a dTAG analog that recruits a different E3 ligase, such as a VHL-recruiting dTAG molecule. | |
| "Hook effect" observed (decreased degradation at high concentrations) | Saturation of binary complexes (dTAG-target or dTAG-E3 ligase) prevents the formation of the ternary complex. | This is a common phenomenon with bifunctional molecules. Perform a dose-response experiment to identify the optimal concentration range for degradation. The peak of the degradation curve represents the optimal concentration. |
| Off-target effects | The dTAG molecule may be degrading other proteins. | While dTAG-7 is highly selective for FKBP12F36V, it's good practice to check for the degradation of known Cereblon neo-substrates like IKZF1 and IKZF3.[6] If off-target effects are observed, linker modification might alter the presentation of the CRBN ligand and mitigate these effects. |
Quantitative Data
Table 1: Comparison of Degradation Efficacy for dTAG Molecules
| dTAG Molecule | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dTAG-7 | PEG | FKBP12F36V-Nluc | 293FT | ~100 | >90 | [8] |
| dTAG-13 | Alkyl | FKBP12F36V-Nluc | 293FT | <100 | >90 | [8] |
| dTAG-7 | PEG | BRD4-FKBP12F36V | 293T | Potent degradation observed | N/A | [8] |
| dTAG-13 | Alkyl | BRD4-FKBP12F36V | 293T | Potent degradation observed | N/A | [8] |
| dTAG-13 | Alkyl | CDK2-dTAG | Bone marrow cells | <500 | >90 | [9][10] |
| dTAG-13 | Alkyl | CDK5-dTAG | Bone marrow cells | <500 | >90 | [9][10] |
Note: DC50 (concentration for 50% maximal degradation) and Dmax (maximum degradation) values can vary depending on the target protein, cell line, and experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of a dTAG-7 Analog with a Modified Linker
This protocol is a general guideline for synthesizing a dTAG-7 analog with a different linker. The specific steps will vary depending on the desired linker. This example describes the coupling of a modified linker to the FKBP12F36V and CRBN ligands.
Materials:
-
Ortho-AP1867 (FKBP12F36V ligand) derivative with a reactive handle (e.g., a carboxylic acid or amine)
-
Thalidomide derivative (CRBN ligand) with a reactive handle
-
Linker with complementary reactive handles (e.g., a diamine or dicarboxylic acid)
-
Coupling reagents (e.g., HATU, HOBt)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., HPLC)
Procedure:
-
Linker Synthesis: Synthesize the desired linker with appropriate functional groups for conjugation. For example, a PEG linker can be synthesized by reacting a diol with a protected amino acid.
-
First Coupling Reaction: React the ortho-AP1867 derivative with one end of the linker using a suitable coupling agent. Monitor the reaction by TLC or LC-MS.
-
Purification: Purify the product of the first coupling reaction using column chromatography or HPLC.
-
Deprotection (if necessary): If the other end of the linker is protected, perform a deprotection step.
-
Second Coupling Reaction: React the purified intermediate with the thalidomide derivative.
-
Final Purification: Purify the final dTAG analog using preparative HPLC.
-
Characterization: Confirm the structure and purity of the final compound using NMR and mass spectrometry.
(Note: For a detailed synthesis protocol of the original dTAG molecules, refer to the supplementary information of Nabet et al., Nature Chemical Biology, 2018.[11][12])
Protocol 2: Western Blot Analysis of dTAG-mediated Degradation
This protocol describes how to assess the efficacy of a dTAG molecule by measuring the degradation of the target protein.
Materials:
-
Cells expressing the FKBP12F36V-tagged protein of interest
-
dTAG molecule stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against the protein of interest or the HA/V5 tag
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Loading control antibody (e.g., anti-GAPDH or anti-tubulin)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at an appropriate density.
-
dTAG Treatment: Treat the cells with a range of concentrations of the dTAG molecule for a specific duration (e.g., 4, 8, or 24 hours). Include a DMSO-treated control.
-
Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control band.[13]
Protocol 3: NanoBRET Assay for Ternary Complex Formation
This assay measures the formation of the ternary complex in live cells.[14][15][16][17]
Materials:
-
HEK293 cells
-
Plasmids for expressing NanoLuc-FKBP12F36V-Target and HaloTag-CRBN
-
Transfection reagent
-
HaloTag NanoBRET 618 Ligand
-
NanoBRET Nano-Glo Substrate
-
Plate reader capable of measuring BRET
Procedure:
-
Transfection: Co-transfect HEK293 cells with the NanoLuc-fusion and HaloTag-fusion plasmids.
-
Cell Seeding: Seed the transfected cells into a white 96-well plate.
-
Ligand Labeling: Add the HaloTag NanoBRET 618 Ligand to the cells and incubate.
-
dTAG Treatment: Add the dTAG molecule at various concentrations.
-
Substrate Addition: Add the NanoBRET Nano-Glo Substrate.
-
BRET Measurement: Immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a plate reader.
-
Data Analysis: Calculate the NanoBRET ratio by dividing the acceptor signal by the donor signal. An increase in the BRET ratio indicates ternary complex formation.
Visualizations
Caption: Mechanism of dTAG-7 mediated protein degradation.
Caption: Workflow for optimizing dTAG-7 linker composition.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diposit.ub.edu [diposit.ub.edu]
- 3. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation. | Semantic Scholar [semanticscholar.org]
- 6. blog.addgene.org [blog.addgene.org]
- 8. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Use of the dTAG system in vivo to degrade CDK2 and CDK5 in adult mice and explore potential safety liabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] The dTAG system for immediate and target-specific protein degradation | Semantic Scholar [semanticscholar.org]
- 12. The dTAG system for immediate and target-specific protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Ternary Complex Formation [worldwide.promega.com]
- 17. reactionbiology.com [reactionbiology.com]
overcoming the hook effect with dTAG-7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the dTAG-7 system for targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is dTAG-7 and how does it work?
A1: dTAG-7 is a heterobifunctional small molecule, specifically a PROTAC (Proteolysis Targeting Chimera), designed for targeted protein degradation.[1] It functions by simultaneously binding to a target protein that has been tagged with a mutant FKBP12F36V protein and the E3 ubiquitin ligase Cereblon (CRBN).[2][3] This induced proximity leads to the ubiquitination of the FKBP12F36V-tagged protein, marking it for degradation by the proteasome.[2][4]
Q2: What is the "hook effect" in the context of dTAG-7?
A2: The hook effect is a phenomenon observed with bifunctional molecules like dTAG-7 where an excess concentration of the degrader leads to a reduction in degradation efficiency.[2] This occurs because at high concentrations, dTAG-7 molecules saturate both the FKBP12F36V-tagged target protein and the CRBN E3 ligase, forming binary complexes.[2] This abundance of binary complexes prevents the formation of the productive ternary complex (dTAG-7:FKBP12F36V-protein:CRBN) that is necessary for ubiquitination and subsequent degradation.[2]
Q3: At what concentrations is the hook effect typically observed with dTAG-7?
A3: The hook effect is target and cell-line dependent, but it is generally observed at high concentrations of dTAG-7. For instance, a noticeable hook effect has been reported at a concentration of 5000 nM (5 µM).[5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific target and experimental system.
Q4: What is a typical effective concentration range for dTAG-7?
A4: dTAG-7 can potently induce degradation at sub-micromolar concentrations.[2] Effective degradation has been observed at concentrations as low as 50-100 nM for various target proteins, including BRD4 and KRASG12V, in cell lines such as 293FTWT and MV4;11.[1][2] A starting concentration of 500 nM is often recommended, followed by optimization.[6]
Q5: How quickly can I expect to see degradation of my target protein with dTAG-7?
A5: The kinetics of degradation are dependent on the specific target protein and the cell line being used.[6] However, dTAG-7 can induce rapid degradation, with significant reduction of the target protein observed as early as one to four hours after treatment.[2] For some targets, near-complete degradation can occur within a few hours.[2]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with dTAG-7, with a focus on overcoming the hook effect.
| Problem | Possible Cause | Recommended Solution |
| No or low degradation of the target protein at high dTAG-7 concentrations. | Hook Effect: Excess dTAG-7 is forming non-productive binary complexes. | Perform a dose-response experiment with a wide range of dTAG-7 concentrations (e.g., 1 nM to 10 µM) to identify the optimal concentration for maximal degradation. Start with a lower concentration range (e.g., 10-500 nM). |
| Inconsistent degradation results across experiments. | 1. Pipetting errors or incorrect dTAG-7 concentration. 2. Variation in cell density or health. 3. Instability of dTAG-7 in solution. | 1. Prepare fresh serial dilutions of dTAG-7 from a validated stock solution for each experiment.2. Ensure consistent cell seeding density and monitor cell health.3. Aliquot dTAG-7 stock solutions and store them properly at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| No degradation at any tested concentration. | 1. Non-functional FKBP12F36V tag. 2. Low expression of CRBN in the cell line. 3. The target protein is resistant to degradation. | 1. Confirm the expression and integrity of the FKBP12F36V-tagged protein by Western blot. Ensure the tag does not interfere with the protein's function or localization.[4]2. Check the expression level of CRBN in your cell line. If CRBN expression is low, consider using a different cell line or a VHL-recruiting dTAG molecule like dTAGV-1.[6]3. Some proteins may be inherently more resistant to degradation. Try a longer incubation time with dTAG-7 or consider a different degradation strategy. |
| Toxicity observed in cells treated with dTAG-7. | Off-target effects or compound toxicity at high concentrations. | Test the toxicity of dTAG-7 on the parental cell line (without the FKBP12F36V-tagged protein) to determine if the observed toxicity is target-specific.[4] Lower the concentration of dTAG-7 if toxicity is observed. |
Experimental Protocols
Protocol 1: Determining the Optimal dTAG-7 Concentration to Avoid the Hook Effect
This protocol outlines a dose-response experiment to identify the optimal dTAG-7 concentration for target protein degradation while avoiding the hook effect.
Materials:
-
Cells expressing the FKBP12F36V-tagged protein of interest
-
dTAG-7 stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
Multi-well plates (e.g., 12-well or 24-well)
-
Lysis buffer
-
Reagents for Western blotting or another protein quantification method
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
dTAG-7 Dilution Series: Prepare a serial dilution of dTAG-7 in cell culture medium. A suggested range is from 1 nM to 10 µM (e.g., 1 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM). Include a DMSO-only control.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of dTAG-7.
-
Incubation: Incubate the cells for a predetermined time (e.g., 4, 8, or 24 hours), based on the expected kinetics of degradation for your target.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification and Analysis: Determine the protein concentration of the lysates. Analyze the levels of the target protein by Western blot or another quantitative method.
-
Data Analysis: Quantify the target protein levels relative to a loading control (e.g., GAPDH or β-actin). Plot the percentage of remaining target protein against the log of the dTAG-7 concentration to generate a dose-response curve. The optimal concentration will be the one that gives the maximal degradation (the lowest point on the curve before it starts to rise again due to the hook effect).
Quantitative Data Summary
The following tables summarize quantitative data for dTAG-7 from published studies.
Table 1: Effective Concentrations of dTAG-7 for Degradation of Various Target Proteins
| Target Protein | Cell Line | Effective Concentration | Incubation Time | Reference |
| FKBP12F36V-Nluc | 293FTWT | 100 nM | 4-24 hours | [1][2] |
| BRD4(short)-FKBP12F36V | MV4;11 | 100 nM | 1 hour | [2] |
| FKBP12F36V-KRASG12V | MV4;11 | 50 nM | 4-8 hours | [2] |
| HDAC1-FKBP12F36V | MV4;11 | 50 nM | 1 hour | [2] |
| MYC-FKBP12F36V | MV4;11 | 50 nM | 1 hour | [2] |
| FKBP12F36V-EZH2 | MV4;11 | 50 nM | 1 hour | [2] |
| PLK1-FKBP12F36V | MV4;11 | 50 nM | 1 hour | [2] |
Table 2: dTAG-7 Concentrations Associated with the Hook Effect
| Target Protein | Cell Line | Concentration | Observation | Reference |
| FKBP12F36V-GFP | EWS502 | 5000 nM (5 µM) | Characteristic "hook effect" behavior with reduced degradation. | [5] |
| FKBP12F36V & CRBN | Biochemical Assay | Excess concentrations | Loss of luminescence, indicating saturation of binding sites. | [2] |
Visualizations
Caption: dTAG-7 Mechanism of Action at Optimal Concentrations.
Caption: The Hook Effect with Excess dTAG-7.
Caption: Workflow for dTAG-7 Dose-Response Experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dTAG-7 | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 6. A protocol for rapid degradation of endogenous transcription factors in mammalian cells and identification of direct regulatory targets - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of dTAG-7
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the potential off-target effects of dTAG-7. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the effective design and interpretation of experiments using the dTAG system.
Frequently Asked Questions (FAQs)
Q1: What is dTAG-7 and how does it work?
A1: dTAG-7 is a heterobifunctional small molecule degrader used in the Degradation Tag (dTAG) system. It functions by simultaneously binding to the F36V mutant of the FKBP12 protein (FKBP12F36V) and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of a target protein that has been endogenously tagged with FKBP12F36V.[1][][3] This allows for rapid and selective depletion of a protein of interest.
Q2: What are the known off-target effects of dTAG-7?
A2: dTAG-7 is designed to be highly selective for the FKBP12F36V mutant protein over its wild-type counterpart (FKBP12WT).[1] Studies have shown that dTAG-7 has limited to no activity against FKBP12WT at effective concentrations.[1] Furthermore, it displays minimal off-target degradation of known Cereblon neo-substrates, such as IKZF1.[1] However, as with any small molecule, the potential for off-target effects exists and should be assessed in the specific cellular context of your experiment.
Q3: Is dTAG-7 toxic to cells?
A3: In the cell lines evaluated in published studies, dTAG-7 and other lead dTAG molecules have demonstrated little to no cellular toxicity at concentrations effective for target degradation.[4] It is always recommended to perform a toxicity assay in your specific cell line of interest to determine the optimal non-toxic working concentration.
Q4: How quickly does dTAG-7 induce protein degradation?
A4: dTAG-7 induces rapid degradation of the target protein. Pronounced degradation can often be observed within a few hours of treatment.[1] However, the exact kinetics can vary depending on the specific target protein, its cellular localization, and the cell type being used.
Q5: Is the degradation induced by dTAG-7 reversible?
A5: Yes, the degradation is reversible. Washing out the dTAG-7 molecule from the cell culture medium will lead to the re-expression and accumulation of the target protein.[3]
Data Presentation
dTAG-7 Selectivity and Off-Target Profile
| Target | Assay Type | Result | Reference |
| FKBP12F36V | Dual-Luciferase Reporter | Potent degradation | [1] |
| FKBP12WT | Dual-Luciferase Reporter | Limited to no degradation | [1] |
| IKZF1 | Dual-Luciferase Reporter | Limited to no degradation | [1] |
| BRD4 (endogenously tagged) | Immunoblot | Selective degradation | [1] |
| Proteome-wide (NIH/3T3 cells) | RNA-sequencing | No significantly differentially expressed genes upon dTAG-13 (a similar degrader) treatment, suggesting high selectivity. | [1] |
Dose-Response and Kinetics of dTAG-7
| Cell Line | Target Protein | dTAG-7 Concentration | Time | % Degradation | Reference |
| 293FTWT | FKBP12F36V-Nluc | 100 nM | 4 hours | Potent Reduction | [1] |
| MV4;11 | Various FKBP12F36V fusions | 50 nM | Not specified | Potent Degradation |
Note: Specific percentage of degradation can vary between target proteins and experimental systems.
Mandatory Visualizations
Signaling Pathway Diagram
References
dTAG-7 Technical Support Center: Troubleshooting Solubility and Stability
Welcome to the technical support center for dTAG-7. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of dTAG-7 during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this powerful protein degradation tool.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of dTAG-7?
A1: The recommended solvent for preparing a high-concentration stock solution of dTAG-7 is dimethyl sulfoxide (DMSO). dTAG-7 is soluble in DMSO up to 100 mM.[1][2] For applications where DMSO may not be suitable, ethanol can be used, with a solubility of up to 20 mM.[1][2]
Q2: My dTAG-7 precipitated when I diluted it in my aqueous cell culture medium. What should I do?
A2: Precipitation upon dilution in aqueous media is a common issue for many PROTACs due to their generally low aqueous solubility. Here are a few steps you can take to troubleshoot this issue:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically at or below 0.5%, to maintain cell health. However, a slightly higher concentration may be necessary to keep dTAG-7 in solution. It is recommended to run a vehicle control to assess the impact of the solvent on your cells.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions in your cell culture medium to gradually lower the concentration of both dTAG-7 and the organic solvent.
-
Vortexing/Mixing: Ensure thorough mixing immediately after diluting the dTAG-7 stock solution into the aqueous medium.
-
Formulation with Surfactants: For in vivo studies or challenging in vitro systems, consider using a formulation with a non-ionic surfactant like Tween-80, which can help to improve solubility and prevent precipitation.[3]
Q3: How should I store my dTAG-7 stock solution?
A3: dTAG-7 should be stored at -20°C as a solid or as a stock solution in DMSO.[1][2] To minimize degradation, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q4: Is dTAG-7 stable in solution over long periods?
A4: While specific long-term stability data for dTAG-7 in various solvents is not extensively published, it is a general best practice for PROTACs to prepare fresh working solutions from a frozen stock on the day of the experiment.[3] If you need to store solutions for a short period, keep them at 4°C and protected from light. For longer-term storage, freezing at -20°C or -80°C is recommended. Always visually inspect for precipitation before use.
Troubleshooting Guides
Issue 1: dTAG-7 Solubility Challenges
Researchers may encounter difficulties in dissolving dTAG-7 or experience precipitation during experimental procedures. The following guide provides a systematic approach to addressing these solubility issues.
Troubleshooting Workflow for dTAG-7 Solubility
Caption: Troubleshooting workflow for dTAG-7 solubility issues.
Data Presentation: dTAG-7 Solubility and Formulation
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM | [1][2] |
| Ethanol | 20 mM | [1][2] |
| In Vivo Formulation Example | Composition | Final Concentration | Reference |
| Clear Solution | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 3.75 mg/mL | [3] |
| Suspended Solution | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 3.75 mg/mL | [3] |
Issue 2: dTAG-7 Stability Concerns
Ensuring the stability of dTAG-7 throughout an experiment is crucial for obtaining reliable and reproducible results. This section provides guidance on assessing and maintaining the stability of dTAG-7.
Experimental Workflow for Assessing dTAG-7 Stability
Caption: Experimental workflow for assessing the stability of dTAG-7.
Experimental Protocols
Protocol 1: General Procedure for Preparing dTAG-7 for In Vitro Cellular Assays
-
Prepare a 10 mM Stock Solution:
-
Allow the vial of dTAG-7 powder to equilibrate to room temperature before opening.
-
Add the appropriate volume of DMSO to the vial to achieve a 10 mM concentration.
-
Vortex gently until the solid is completely dissolved. A brief sonication in a water bath may be used to aid dissolution.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Perform serial dilutions of the 10 mM stock solution in DMSO to create intermediate concentrations (e.g., 1 mM, 100 µM).
-
-
Prepare Final Working Solution:
-
Directly before treating cells, dilute the appropriate stock or intermediate solution into pre-warmed cell culture medium to the final desired concentration.
-
Mix immediately and thoroughly by pipetting or gentle vortexing to prevent precipitation.
-
Ensure the final DMSO concentration in the culture medium is as low as possible (ideally ≤ 0.5%) and is consistent across all treatments, including the vehicle control.
-
Protocol 2: Assessing the Stability of dTAG-7 in Solution via HPLC-MS
This protocol provides a framework for evaluating the chemical stability of dTAG-7 under various storage and experimental conditions.
-
Solution Preparation:
-
Prepare a 1 mM solution of dTAG-7 in the solvent of interest (e.g., DMSO, ethanol, cell culture medium).
-
-
Incubation Conditions:
-
Aliquot the solution into separate, sealed vials for each condition to be tested (e.g., 4°C, room temperature, 37°C).
-
For freeze-thaw stability, subject an aliquot to multiple cycles of freezing (e.g., -20°C or -80°C) and thawing to room temperature.
-
To assess photostability, expose an aliquot to a controlled light source while keeping a control vial wrapped in foil.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 1, 4, 8, 24, and 48 hours), remove a sample from each condition.
-
Immediately dilute the sample in an appropriate mobile phase to a concentration suitable for HPLC-MS analysis and to quench any further degradation.
-
-
HPLC-MS Analysis:
-
Inject the prepared samples onto a reverse-phase HPLC column (e.g., C18).
-
Use a gradient elution method with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Monitor the elution of dTAG-7 using a mass spectrometer.
-
Quantify the peak area of the parent dTAG-7 molecule at each time point.
-
-
Data Interpretation:
-
Calculate the percentage of dTAG-7 remaining at each time point relative to the t=0 sample.
-
Plot the percentage of remaining dTAG-7 versus time for each condition to determine the degradation kinetics.
-
This technical support center provides a starting point for addressing common issues with dTAG-7. For further assistance, please consult the relevant product datasheets and scientific literature.
References
Technical Support Center: FKBP12-F36V Fusion Protein Expression
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the expression of FKBP12-F36V fusion proteins.
Frequently Asked Questions (FAQs)
Q1: What is the FKBP12-F36V mutant, and why is it used as a fusion partner?
A1: FKBP12 is the 12-kDa FK506-binding protein. The F36V mutation, where phenylalanine at position 36 is replaced by valine, creates a cavity or "hole" in the ligand-binding pocket.[1][2] This engineered pocket allows the mutant protein to bind with high affinity and specificity to synthetic, cell-permeable ligands that have a corresponding "bump," which sterically prevents them from binding to the wild-type FKBP12 protein.[1] This "bump-and-hole" strategy is a cornerstone of chemical genetics, enabling specific control over the fusion protein's stability, localization, or activity. It is widely used in systems like the dTAG (degradation tag) technology for rapid and targeted protein degradation.[3][4]
Q2: Which expression system is best for my FKBP12-F36V fusion protein?
A2: Escherichia coli (E. coli) is the most common and cost-effective host for expressing FKBP12-F36V fusions due to its rapid growth and well-established protocols.[5] Strains like BL21(DE3) are often used as they contain the T7 RNA polymerase required for high-level expression from pET and similar vectors.[6] However, if your fusion partner is a complex eukaryotic protein that requires specific post-translational modifications or chaperone-assisted folding, a eukaryotic system (e.g., yeast, insect, or mammalian cells) may be necessary to obtain a soluble and functional product.[7]
Q3: My FKBP12-F36V fusion protein is completely insoluble. What is the first thing I should try?
A3: The most common cause of insolubility for recombinant proteins expressed in E. coli is the formation of aggregates known as inclusion bodies, often due to a high rate of protein synthesis that overwhelms the cell's folding machinery.[8] The single most effective first step to increase solubility is to lower the induction temperature.[9] Reducing the temperature from 37°C to a range of 15-25°C slows down transcription and translation, giving the protein more time to fold correctly.[5]
Q4: Does the fusion partner affect the expression of FKBP12-F36V?
A4: Yes, significantly. While FKBP12 itself is a small, stable protein, the characteristics of the fused protein of interest (POI) will dominate the expression outcome. Large, multi-domain, or hydrophobic POIs are more prone to misfolding and aggregation.[10] It is often advantageous to express individual domains of a larger protein rather than the full-length version.[10]
Troubleshooting Guides
This section addresses specific problems in a question-and-answer format.
Problem 1: Low or No Expression of the Fusion Protein
Q: I've induced my culture, but I can't detect my FKBP12-F36V fusion protein on an SDS-PAGE gel or Western blot. What went wrong?
A: Several factors could be responsible for low or no protein expression. Follow this checklist:
-
Verify Your Construct: Sequence your plasmid to ensure the FKBP12-F36V and your gene of interest are in-frame and free of mutations.
-
Use the Correct Host Strain: Ensure you are using an appropriate expression strain, such as BL21(DE3), which contains the T7 RNA polymerase necessary for pET-type vectors. A standard cloning host like Stbl3 may not be suitable for protein expression.[6]
-
Optimize Codon Usage: If your fusion partner is from a eukaryotic source, its gene may contain codons that are rare in E. coli, leading to stalled translation. Synthesizing the gene with codons optimized for E. coli can dramatically improve expression levels.
-
Check for Protein Toxicity: The expressed fusion protein might be toxic to the host cells. This can be identified by slow cell growth or lysis after induction. If toxicity is suspected, use a vector with tighter regulation of basal expression (e.g., pLysS or pLysE host strains) or lower the inducer concentration.[10]
-
Assess Protein Degradation: The fusion protein may be rapidly degraded by host cell proteases. Try adding protease inhibitors during cell lysis and consider using protease-deficient host strains. Lowering the induction temperature can also reduce protease activity.[8]
Problem 2: Protein is Found in Inclusion Bodies (Insoluble)
Q: My protein expresses at high levels, but it's all in the insoluble pellet after cell lysis. How can I increase the yield of soluble protein?
A: This is a very common issue. The goal is to slow down protein synthesis and assist with proper folding.
-
Lower Induction Temperature: This is the most effective strategy. A high rate of synthesis at 37°C often leads to misfolding.[8] Test a range of lower temperatures.
-
Reduce Inducer Concentration: High concentrations of inducers like IPTG can lead to overwhelming protein production. Titrating the IPTG concentration to a lower level can improve solubility.[11]
-
Change Expression Host: Use host strains that are engineered to enhance protein folding, such as those that co-express chaperones (e.g., GroEL/ES) or facilitate disulfide bond formation in the cytoplasm (e.g., Rosetta-gami).[5]
-
Use a Solubility-Enhancing Tag: While FKBP12-F36V is part of the fusion, adding another tag known for improving solubility, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), can be effective. This creates a larger fusion protein that may need to be cleaved later.
Data Presentation
The following tables provide illustrative data based on common outcomes when optimizing expression conditions for proteins prone to forming inclusion bodies in E. coli.
Table 1: Effect of Induction Temperature on Protein Solubility
| Induction Temperature (°C) | Induction Time (hours) | Total Protein Yield (mg/L) | Soluble Fraction (%) | Comments |
| 37 | 4 | 100 | < 5% | High yield, but almost entirely insoluble (inclusion bodies). |
| 30 | 6 | 85 | 20% | Modest improvement in solubility with a slight decrease in total yield. |
| 25 | 12 | 70 | 50% | Significant increase in soluble protein, suitable for many applications. |
| 18 | 16-24 (Overnight) | 50 | > 80% | Highest proportion of soluble protein, though total yield is lower. Often the best condition for difficult proteins.[9][12] |
Table 2: Effect of IPTG Concentration on Protein Solubility (at 25°C)
| IPTG Concentration (mM) | Total Protein Yield (mg/L) | Soluble Fraction (%) | Comments |
| 1.0 | 75 | 40% | Standard concentration; high expression rate may still lead to aggregation. |
| 0.5 | 70 | 55% | Reduced inducer concentration often improves the soluble-to-insoluble ratio. |
| 0.1 | 60 | 70% | Lower transcription rate allows more time for proper folding.[11][13] |
| 0.05 | 50 | 80% | Can further improve solubility, but total yield may be significantly reduced.[10] |
Experimental Protocols
Protocol 1: Expression of His-tagged FKBP12-F36V Fusion Protein in E. coli
This protocol outlines a standard procedure for expressing a fusion protein from a pET vector in BL21(DE3) cells.
1. Transformation: a. Thaw a 50 µL aliquot of chemically competent E. coli BL21(DE3) cells on ice. b. Add 1-2 µL of your FKBP12-F36V fusion protein plasmid DNA to the cells. c. Incubate on ice for 30 minutes. d. Heat-shock the cells at 42°C for 45 seconds and immediately return to ice for 2 minutes. e. Add 950 µL of SOC or LB medium (without antibiotic) and incubate at 37°C for 1 hour with shaking. f. Plate 100 µL of the culture on an LB agar plate containing the appropriate antibiotic and incubate overnight at 37°C.
2. Expression Trial: a. Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking. b. The next day, inoculate 500 mL of LB medium (with antibiotic) with the overnight culture to a starting OD₆₀₀ of ~0.05-0.1. c. Grow the culture at 37°C with vigorous shaking (~220 rpm) until the OD₆₀₀ reaches 0.6-0.8.[6] d. Cool the culture to your desired induction temperature (e.g., 18°C) by placing it in an ice bath or a refrigerated shaker. e. Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM. f. Continue to incubate the culture with shaking for 16-24 hours at 18°C. g. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C.
Protocol 2: Purification of His-tagged FKBP12-F36V from E. coli
This protocol describes purification using Immobilized Metal Affinity Chromatography (IMAC).
1. Cell Lysis: a. Resuspend the frozen cell pellet from 500 mL of culture in 25 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 10% glycerol, 1 mM TCEP). b. Add lysozyme to 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes. c. Lyse the cells by sonication on ice. Perform short pulses (e.g., 10 seconds on, 30 seconds off) until the solution is no longer viscous. d. Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C. Carefully collect the supernatant, which contains the soluble protein fraction.
2. Affinity Chromatography: a. Equilibrate a Ni-NTA affinity column (e.g., 1 mL bed volume) with 10 column volumes (CV) of Lysis Buffer. b. Load the clarified supernatant onto the column. c. Wash the column with 20 CV of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole, 10% glycerol, 1 mM TCEP). d. Elute the protein with 5-10 CV of Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole, 10% glycerol, 1 mM TCEP). Collect 0.5-1.0 mL fractions.
3. Analysis: a. Analyze all fractions (flow-through, wash, and elution) by SDS-PAGE to assess purity. b. Determine the protein concentration of the pure fractions (e.g., by Bradford assay or measuring A₂₈₀). c. Pool the purest fractions and dialyze into a suitable storage buffer (e.g., PBS with 10% glycerol).
Mandatory Visualizations
Caption: General workflow for recombinant FKBP12-F36V fusion protein expression and purification.
Caption: Decision tree for troubleshooting common fusion protein expression issues in E. coli.
Caption: Mechanism of the FKBP12-F36V 'bump-and-hole' system for specific ligand binding.
References
- 1. Synthesis and analysis of stabilizing ligands for FKBP-derived destabilizing domains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing Protein Yield in E. coli Expression Systems [synapse.patsnap.com]
- 6. Troubleshooting Recombinant Protein Expression | VectorBuilder [en.vectorbuilder.com]
- 7. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Determining the Optimal Temperature of Protein Expression - Arvys Proteins [arvysproteins.com]
- 10. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Analysis of Methods to Improve the Solubility of Recombinant Bovine Sex Determining Region Y Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Confirmation of CRBN Expression in Experimental Models
Welcome to the technical support center for the confirmation of Cereblon (CRBN) expression. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for accurately detecting CRBN in experimental models.
Frequently Asked Questions (FAQs)
1. Why is confirming CRBN expression important?
Cereblon is a critical component of the CRL4-CRBN E3 ubiquitin ligase complex, which is the target of immunomodulatory drugs (IMiDs) and a key player in targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs). Confirming CRBN expression is essential to ensure that your experimental model is suitable for studying the effects of these therapeutic agents.
2. Which technique is best for determining CRBN expression?
The ideal technique depends on your specific research question and experimental model.
-
Western Blotting is excellent for quantifying relative protein expression levels in cell lysates.
-
Immunohistochemistry (IHC) is ideal for visualizing CRBN expression and localization within the context of tissue architecture.
-
Immunofluorescence (IF) provides high-resolution imaging of CRBN subcellular localization.
-
Quantitative PCR (qPCR) is a sensitive method for measuring CRBN mRNA transcript levels.
-
Flow Cytometry allows for the quantification of CRBN-positive cells within a heterogeneous population.
3. I am not seeing a band for CRBN on my Western blot. What could be wrong?
This is a common issue that can arise from several factors. Please refer to our detailed Western Blot troubleshooting guide below for potential causes and solutions, such as antibody validation, optimizing protein extraction, and checking transfer efficiency.
4. My IHC staining for CRBN shows high background. How can I reduce it?
High background in IHC can obscure specific staining. Our IHC troubleshooting guide provides recommendations on blocking endogenous peroxidases, optimizing antibody concentrations, and ensuring adequate washing steps.
5. Is there a correlation between CRBN mRNA and protein levels?
Not always. Studies have shown a lack of strong correlation between CRBN mRNA and protein levels in some cancer cell lines.[1] Therefore, it is recommended to assess CRBN expression at both the transcript and protein level for a comprehensive understanding.
Quantitative Data Summary
The following tables summarize publicly available data on CRBN expression in various cell lines and tissues. These values should be considered as a reference, and expression levels can vary based on experimental conditions.
Table 1: Relative CRBN mRNA Expression in Cancer Cell Lines (qPCR)
| Cell Line | Cancer Type | Relative CRBN mRNA Expression Level |
| MM.1S | Multiple Myeloma | High |
| BCWM.1 | Waldenström's Macroglobulinemia | Low |
| MWCL-1 | Waldenström's Macroglobulinemia | Low |
| OPM2 | Multiple Myeloma | High |
| H929 | Multiple Myeloma | High |
| KMS18 | Multiple Myeloma | High |
Note: Expression levels are relative and can vary between studies.
Table 2: Relative CRBN Protein Expression in Cancer Cell Lines (Western Blot)
| Cell Line | Cancer Type | Relative CRBN Protein Expression Level |
| DF15 | Multiple Myeloma | High |
| DF15R | Multiple Myeloma (IMiD Resistant) | Low |
| U266 | Multiple Myeloma | High |
| U266 (CRBN shRNA) | Multiple Myeloma | Low |
| RPMI-8226 | Multiple Myeloma | Low |
| KMS11 | Multiple Myeloma | Low |
Note: Expression levels are relative and can vary between studies.
Table 3: CRBN Expression in Human Tissues (Immunohistochemistry H-Score)
| Tissue | Staining Intensity | H-Score Range |
| Liver | Strong | High |
| Heart | Weak | Low |
| Multiple Myeloma (Patient Samples) | Variable | 84 - 500 (Total) |
| Normal Kidney | Moderate to High (Glomeruli and Tubules) | Moderate to High |
| Kidney Cancer (KIRC) | Low | Low |
| Normal Prostate | Moderate to High (Glandular cells) | Moderate to High |
| Prostate Cancer (PRAD) | Low | Low |
Note: The H-score is a semi-quantitative measure combining staining intensity and the percentage of positive cells. H-scores can range from 0 to 300 for a single cellular compartment or higher when combined.[2][3]
Experimental Protocols and Troubleshooting Guides
Western Blotting
Protocol for CRBN Detection in Cell Lysates
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (or a non-denaturing lysis buffer for co-immunoprecipitation) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency by Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a validated primary antibody against CRBN (e.g., rabbit monoclonal) overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point of 1:1000 is common.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the signal using a chemiluminescence imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
-
Troubleshooting Guide: Western Blotting for CRBN
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No CRBN Band | Low or no CRBN expression in the sample. | Use a positive control cell line known to express CRBN (e.g., HEK293T, MM.1S). |
| Inefficient protein extraction. | Use a lysis buffer appropriate for nuclear and cytoplasmic proteins. Ensure complete cell lysis. | |
| Poor antibody performance. | Use a CRBN antibody validated for Western blotting. Check the recommended antibody dilution and storage conditions. | |
| Inefficient transfer of protein. | Verify transfer with Ponceau S staining. Optimize transfer time and voltage, especially for a ~51 kDa protein. | |
| Weak CRBN Signal | Insufficient protein loading. | Increase the amount of protein loaded per lane (up to 40 µg). |
| Low antibody concentration. | Increase the primary antibody concentration or incubation time (overnight at 4°C). | |
| Suboptimal detection. | Use a fresh ECL substrate and optimize exposure time. | |
| High Background | Insufficient blocking. | Increase blocking time to 1.5-2 hours or try a different blocking agent (e.g., 5% BSA). |
| Antibody concentration too high. | Decrease the primary and/or secondary antibody concentration. | |
| Inadequate washing. | Increase the number and duration of washes with TBST. | |
| Non-specific Bands | Antibody cross-reactivity. | Use a highly specific monoclonal antibody. Perform a peptide block to confirm specificity. |
| Protein degradation. | Add fresh protease inhibitors to the lysis buffer and keep samples on ice. |
Immunohistochemistry (IHC)
Protocol for CRBN Detection in FFPE Tissues
-
Deparaffinization and Rehydration:
-
Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a citrate-based buffer (pH 6.0) or an EDTA-based buffer (pH 9.0) in a pressure cooker or water bath.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.
-
Block non-specific binding with a protein block or normal serum from the secondary antibody host species for 30-60 minutes.
-
Incubate with a validated primary CRBN antibody overnight at 4°C.
-
Wash slides with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Incubate with a polymer-based HRP-conjugated secondary antibody.
-
Wash slides with wash buffer.
-
Apply DAB chromogen and monitor for color development.
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol to xylene.
-
Mount with a permanent mounting medium.
-
Troubleshooting Guide: IHC for CRBN
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No/Weak Staining | Ineffective antigen retrieval. | Optimize HIER conditions (buffer pH, time, and temperature). |
| Low antibody concentration. | Increase primary antibody concentration or incubation time. | |
| Antibody not suitable for FFPE. | Use an antibody specifically validated for IHC on FFPE tissues. | |
| High Background | Incomplete deparaffinization. | Use fresh xylene and ensure adequate deparaffinization time. |
| Endogenous peroxidase activity. | Ensure complete blocking with hydrogen peroxide. | |
| Non-specific antibody binding. | Optimize blocking step and antibody dilutions. | |
| Non-specific Staining | Cross-reactivity of secondary antibody. | Use a secondary antibody raised against the primary antibody's host species. |
| Edge artifacts. | Ensure the tissue section is fully covered with all reagents. |
Immunofluorescence (IF)
Protocol for CRBN Detection in Adherent Cells
-
Cell Seeding:
-
Seed cells on sterile coverslips in a culture plate and allow them to adhere and grow to 50-70% confluency.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 30 minutes.
-
Incubate with a validated primary CRBN antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
-
Mounting and Imaging:
-
Mount coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Seal the coverslip and image using a fluorescence or confocal microscope.
-
Troubleshooting Guide: IF for CRBN
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No/Weak Signal | Low CRBN expression. | Consider using a signal amplification technique.[4][5][6] Use a positive control cell line. |
| Ineffective permeabilization. | Optimize Triton X-100 concentration and incubation time. For some epitopes, methanol fixation/permeabilization may work better. | |
| Photobleaching. | Minimize exposure to light. Use an anti-fade mounting medium. | |
| High Background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., 5% normal goat serum). |
| Antibody concentration too high. | Titrate the primary and secondary antibodies to their optimal concentrations. | |
| Autofluorescence. | Include an unstained control. If autofluorescence is high, consider a different fixation method or use a quenching step (e.g., sodium borohydride treatment). |
Quantitative PCR (qPCR)
Protocol for CRBN mRNA Quantification
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissues using a method of your choice (e.g., TRIzol, column-based kits).
-
Assess RNA quality and quantity.
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for CRBN, and cDNA template.
-
Use validated primers for human or mouse CRBN.
-
Human CRBN Forward: ACACCAGTCTGCCGACATCACA
-
Human CRBN Reverse: GAAGAACTGGAATCACCTGACAG
-
Mouse CRBN Forward: TGACACCAGTCTGCCAACCTCA
-
Mouse CRBN Reverse: TCATCAGCACCTCAGGAAGGAC
-
-
Run the qPCR reaction in a real-time PCR system.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for CRBN and a reference gene (e.g., GAPDH, ACTB).
-
Calculate the relative expression of CRBN using the ΔΔCt method.
-
Troubleshooting Guide: qPCR for CRBN
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Amplification | Poor RNA/cDNA quality. | Ensure RNA is intact and free of contaminants. Use high-quality reagents for cDNA synthesis. |
| Primer issues. | Validate primer efficiency and specificity. Check for primer-dimers by running a melt curve analysis. | |
| High Ct Values | Low CRBN expression. | Increase the amount of cDNA template. |
| Inefficient reaction. | Optimize annealing temperature and primer concentrations. | |
| Variable Results | Pipetting errors. | Use calibrated pipettes and be consistent in your technique. |
| Poor normalization. | Use a stable reference gene that is not affected by your experimental conditions. |
Intracellular Flow Cytometry
Protocol for Intracellular CRBN Detection
-
Cell Preparation:
-
Prepare a single-cell suspension from your cell culture or tissue.
-
Count cells and adjust to a concentration of 1 x 10^6 cells/mL.
-
-
Fixation and Permeabilization:
-
Fix cells with a fixation buffer (e.g., 4% PFA) for 10-15 minutes at room temperature.
-
Wash cells with PBS.
-
Permeabilize cells with a permeabilization buffer (e.g., 0.1% Triton X-100 or a commercial permeabilization wash buffer) for 15 minutes.
-
-
Staining:
-
Wash cells with permeabilization buffer.
-
Block non-specific binding with an appropriate blocking buffer (e.g., 5% normal serum in permeabilization buffer) for 30 minutes.
-
Incubate cells with a validated primary antibody for CRBN (or a fluorophore-conjugated primary antibody) for 30-60 minutes at 4°C.
-
Wash cells with permeabilization buffer.
-
If using an unconjugated primary antibody, incubate with a fluorophore-conjugated secondary antibody for 30 minutes at 4°C in the dark.
-
Wash cells with permeabilization buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend cells in staining buffer.
-
Acquire data on a flow cytometer.
-
Gate on single, live cells, and then analyze the CRBN-positive population. Use an isotype control to set the gate for positive staining.
-
Troubleshooting Guide: Intracellular Flow Cytometry for CRBN
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No/Weak Signal | Ineffective permeabilization. | Optimize the permeabilization reagent and incubation time. Methanol-based permeabilization can sometimes improve signal for nuclear antigens. |
| Low antibody affinity/concentration. | Use a high-affinity antibody validated for flow cytometry. Titrate the antibody to find the optimal concentration. | |
| High Background | Non-specific antibody binding. | Ensure adequate blocking. Use an Fc block if your cells express Fc receptors. |
| Dead cells. | Use a viability dye to exclude dead cells from the analysis, as they can non-specifically bind antibodies. | |
| Poor Resolution | Cell clumps. | Ensure a single-cell suspension by gentle pipetting or filtering. |
| Incorrect compensation. | If using multiple fluorophores, ensure proper compensation is set up using single-stained controls. |
Signaling Pathways and Experimental Workflows
CRL4-CRBN E3 Ubiquitin Ligase Complex
Cereblon acts as a substrate receptor within the Cullin 4-RING E3 ubiquitin ligase complex. This complex, in the presence of immunomodulatory drugs (IMiDs) or as part of a PROTAC, targets specific proteins for ubiquitination and subsequent proteasomal degradation.
CRBN and the AMPK-mTOR Signaling Pathway
CRBN has been identified as a negative regulator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. By inhibiting AMPK, CRBN can influence downstream signaling through the mTOR pathway, which controls protein synthesis and cell growth.[7][8]
General Experimental Workflow for CRBN Expression Analysis
This diagram outlines a logical workflow for a comprehensive analysis of CRBN expression, starting from sample preparation to data interpretation.
References
- 1. Anti-CRBN antibody [EPR28739-64] (ab315344) | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. A Dual Color Immunohistochemistry Assay for Measurement of Cereblon in Multiple Myeloma Patient Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional modulation of AMP-activated protein kinase by cereblon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression of cereblon protein assessed by immunohistochemicalstaining in myeloma cells is associated with superior response of thalidomide- and lenalidomide-based treatment, but not bortezomib-based treatment, in patients with multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ibidi.com [ibidi.com]
- 7. researchgate.net [researchgate.net]
- 8. Functional Effects of a Pathogenic Mutation in Cereblon (CRBN) on the Regulation of Protein Synthesis via the AMPK-mTOR Cascade - PMC [pmc.ncbi.nlm.nih.gov]
dTAG-7 degradation kinetics optimization
Welcome to the . This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their dTAG-7 mediated protein degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What is dTAG-7 and how does it work?
A1: dTAG-7 is a heterobifunctional small molecule, specifically a Proteolysis Targeting Chimera (PROTAC), designed for targeted protein degradation. It functions by hijacking the cell's natural protein disposal system. dTAG-7 selectively binds to a mutant FKBP12F36V tag that has been fused to a protein of interest (POI). Simultaneously, it recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination of the FKBP12F36V-tagged protein, marking it for degradation by the proteasome.[1][2][] This system allows for rapid, reversible, and highly specific degradation of the target protein.[2]
Q2: What is the difference between dTAG-7 and dTAG-13?
A2: Both dTAG-7 and dTAG-13 are CRBN-recruiting degraders for FKBP12F36V-tagged proteins. The primary difference lies in their chemical linker. dTAG-13 possesses an all-carbon linker and has been observed to be more effective across a broader range of cell lines compared to dTAG-7.[4] The choice between the two may depend on the specific protein of interest and the cell line being used.
Q3: How do I express my protein of interest with the FKBP12F36V tag?
A3: There are two primary methods for expressing your protein of interest (POI) as a fusion with the FKBP12F36V tag:
-
Lentiviral Transduction: This method allows for the exogenous expression of your POI fused to the FKBP12F36V tag. It is a rapid way to assess the feasibility of degradation for your target.[1][]
-
CRISPR/Cas9-mediated Knock-in: This technique enables the insertion of the FKBP12F36V tag at the endogenous locus of your POI. This ensures that the fusion protein is expressed under its native promoter and at physiological levels.[1][]
It is crucial to determine whether the N- or C-terminus of your protein can accommodate the tag without disrupting its function.[5]
Q4: How quickly can I expect to see degradation of my target protein?
A4: The kinetics of degradation can vary depending on the specific fusion protein, its subcellular localization, and the cell line used.[6] However, the dTAG system is known for its rapid action, with significant degradation often observed within a few hours of treatment.[1][7] For example, pronounced degradation of various fusion proteins has been observed within one hour of treatment with dTAG-13.[1]
Troubleshooting Guides
This section addresses common issues encountered during dTAG-7 experiments.
Issue 1: No or inefficient degradation of the target protein.
| Possible Cause | Troubleshooting Step |
| Suboptimal dTAG-7 Concentration | Perform a dose-response experiment to determine the optimal concentration. A typical starting range is 100-500 nM.[1][8] Excessively high concentrations can lead to the "hook effect," where the formation of the ternary complex is inhibited, reducing degradation efficiency.[4] |
| Inappropriate Treatment Duration | Conduct a time-course experiment (e.g., 0, 1, 2, 4, 8, 24 hours) to identify the optimal degradation window for your specific target.[8] |
| Low CRBN E3 Ligase Expression | Verify the expression level of CRBN in your cell line. Cell lines with low endogenous CRBN levels may exhibit reduced degradation efficiency.[1] Consider using a different cell line with higher CRBN expression. |
| Issues with FKBP12F36V Tag | - Confirm the correct in-frame fusion of the FKBP12F36V tag to your protein of interest via sequencing. - Ensure the tag is accessible and does not interfere with the protein's folding or function. Consider tagging the other terminus of the protein.[5] |
| Proteasome Inhibition | Ensure that other treatments or experimental conditions are not inadvertently inhibiting the proteasome. As a control, you can pre-treat cells with a proteasome inhibitor (e.g., MG132 or carfilzomib) to see if it rescues the degradation.[9][10] |
| Cell Line Specific Effects | The efficiency of dTAG-7 can be cell-line dependent.[4] If possible, test the degradation in a different cell line known to be responsive. |
Issue 2: High background or non-specific bands in Western Blot.
| Possible Cause | Troubleshooting Step |
| Antibody Issues | - Optimize the concentration of your primary and secondary antibodies.[11] - Ensure your primary antibody is specific to the target protein. - Use a fresh dilution of your antibodies for each experiment. |
| Insufficient Blocking | - Increase the blocking time or use a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).[11][12] |
| Inadequate Washing | - Increase the number and duration of washes after antibody incubations to remove non-specific binding.[13] |
Issue 3: Variability in degradation efficiency between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Culture Conditions | - Maintain consistent cell density, passage number, and growth conditions. |
| dTAG-7 Stock Solution Degradation | - Prepare fresh dTAG-7 stock solutions in DMSO and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2] |
| Pipetting Errors | - Ensure accurate and consistent pipetting of dTAG-7 and other reagents. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for dTAG-mediated degradation. Note that specific values can be highly dependent on the target protein and experimental conditions.
Table 1: Degradation Efficiency (DC50 and Dmax) of dTAG Molecules
| Target Protein | Degrader | Cell Line | DC50 | Dmax | Reference |
| FKBP12F36V-Nluc | dTAG-7 | 293FT | Not explicitly stated, but potent at 100 nM | >90% | [1] |
| FKBP12F36V-Nluc | dTAG-13 | 293FT | ~1 nM | >95% | [1] |
| BRD4-FKBP12F36V | dTAG-13 | 293T | ~5 nM | >90% | [1] |
| HDAC1 | PROTAC 9 | HCT116 | 0.55 ± 0.18 µM | Not specified | [14] |
| HDAC3 | PROTAC 9 | HCT116 | 0.53 ± 0.13 µM | Not specified | [14] |
| HDAC3 | PROTAC 22 | HCT116 | 0.44 ± 0.03 µM | 77% | [14] |
Note: DC50 is the concentration required to achieve 50% degradation, and Dmax is the maximum percentage of degradation observed.
Experimental Protocols
1. Western Blotting for dTAG-7 Mediated Degradation
This protocol outlines the steps to assess the degradation of an FKBP12F36V-tagged protein of interest (POI) following dTAG-7 treatment.
-
Cell Seeding and Treatment:
-
Seed cells expressing the FKBP12F36V-POI fusion at an appropriate density in a multi-well plate.
-
Allow cells to adhere and grow overnight.
-
Treat cells with a range of dTAG-7 concentrations (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 4, 8, or 24 hours). Include a DMSO-treated vehicle control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to your POI or the HA-tag (if present on the fusion protein) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Include a loading control (e.g., GAPDH, β-actin, or Vinculin) to ensure equal protein loading.
-
2. Dual-Luciferase Reporter Assay for Degradation Kinetics
This assay provides a high-throughput method to quantify the degradation of an FKBP12F36V-NanoLuciferase (Nluc) fusion protein.
-
Constructs:
-
A vector co-expressing FKBP12F36V-Nluc and a control Firefly luciferase (Fluc) from the same transcript. The Fluc signal is used for normalization.[1]
-
-
Cell Line Generation:
-
Generate a stable cell line expressing the dual-luciferase reporter construct.
-
-
Assay Protocol:
-
Seed the stable cell line in a 96-well or 384-well white, clear-bottom plate.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of dTAG-7. Include a DMSO control.
-
Incubate for the desired time period (e.g., 24 hours).
-
Use a dual-luciferase reporter assay system to measure both Nluc and Fluc luminescence according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the Nluc/Fluc ratio for each well.
-
Normalize the ratios to the DMSO-treated control.
-
Plot the normalized ratios against the dTAG-7 concentration to determine the DC50.
-
Visualizations
Caption: Mechanism of dTAG-7 mediated protein degradation.
Caption: General experimental workflow for dTAG-7 studies.
Caption: Troubleshooting logic for inefficient dTAG-7 degradation.
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dTAG-7 | TAG Degradation Platforms: R&D Systems [rndsystems.com]
- 4. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.addgene.org [blog.addgene.org]
- 6. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A protocol for rapid degradation of endogenous transcription factors in mammalian cells and identification of direct regulatory targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Western Blot Troubleshooting: 8 Protocol Issues Solved [stressmarq.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. researchgate.net [researchgate.net]
dealing with incomplete protein degradation by dTAG-7
Welcome to the technical support center for the dTAG system. This guide is designed to help you troubleshoot experiments where you observe incomplete protein degradation using dTAG-7.
Frequently Asked Questions (FAQs)
Q1: What is dTAG-7 and how does it work?
A1: dTAG-7 is a heterobifunctional small molecule, also known as a PROTAC (Proteolysis Targeting Chimera), designed for targeted protein degradation. It works by inducing the formation of a ternary complex between a protein of interest (POI) tagged with the mutant FKBP12F36V tag and the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][] This proximity leads to the poly-ubiquitination of the POI, marking it for degradation by the cell's natural disposal system, the proteasome.[3] This process allows for rapid, reversible, and selective removal of the target protein.
Q2: I'm observing incomplete or partial degradation of my FKBP12F36V-tagged protein after dTAG-7 treatment. What are the common causes?
A2: Incomplete degradation is a common issue that can arise from several factors. Here are the most frequent causes:
-
Suboptimal dTAG-7 Concentration: Both too low and too high concentrations of dTAG-7 can lead to inefficient degradation. Very high concentrations can cause a "hook effect," where binary complexes of dTAG-7 with either the target protein or CRBN predominate over the productive ternary complex, reducing degradation efficiency.[4]
-
Insufficient Treatment Time: The kinetics of degradation can vary significantly between different target proteins and cell lines.[1] Shorter incubation times may not be sufficient to achieve maximal degradation.
-
Issues with the FKBP12F36V Fusion Protein: The functionality of both the target protein and the dTAG system can be compromised if the FKBP12F36V tag is not correctly integrated. Problems can include steric hindrance, improper protein folding, or incorrect localization. The choice of N- or C-terminal tagging is critical and must be validated.[5]
-
Low Expression of CRBN E3 Ligase: The dTAG-7 system is dependent on the endogenous CRBN E3 ligase.[1] If your cell line expresses low levels of CRBN, this can become a rate-limiting factor for degradation.
-
High Expression of the Target Protein: Overexpression of the FKBP12F36V-tagged protein, especially when using strong promoters in transient transfection systems, can overwhelm the cellular degradation machinery (the ubiquitin-proteasome system).[6]
-
Compromised Proteasome Function: If the proteasome is inhibited or its capacity is saturated by other cellular processes, the degradation of your target protein will be impaired.
Q3: How can I be sure that my FKBP12F36V-tagged protein is functional before starting degradation experiments?
A3: It is crucial to validate that the FKBP12F36V tag does not interfere with the normal function, localization, and stability of your protein of interest.[5] This can be assessed through various functional assays specific to your protein, such as enzymatic activity assays, protein-protein interaction analysis, or cellular localization studies via immunofluorescence. Comparing the function of the tagged protein to its endogenous, untagged counterpart is essential.
Q4: Can I use a different dTAG molecule if dTAG-7 is not working effectively?
A4: Yes. If you suspect issues related to the CRBN E3 ligase, you could consider using a dTAG molecule that recruits a different E3 ligase, such as dTAGV-1, which recruits the von Hippel-Lindau (VHL) E3 ligase.[3] This can sometimes overcome cell-type-specific limitations of CRBN-dependent degradation.
Troubleshooting Guide
If you are experiencing incomplete protein degradation, follow this workflow to diagnose and resolve the issue.
Step 1: Optimize dTAG-7 Concentration and Treatment Time
The first step is to ensure your treatment conditions are optimal. This is achieved by performing a dose-response and a time-course experiment.
Experiment 1: Dose-Response Curve
-
Objective: To determine the optimal concentration of dTAG-7 that yields maximal degradation (DCmax) and to identify the concentration at which 50% degradation occurs (DC50). This will also reveal if a "hook effect" is occurring at high concentrations.
-
Recommendation: Test a broad range of dTAG-7 concentrations.
| Parameter | Recommended Range |
| dTAG-7 Concentration | 1 nM to 10,000 nM (e.g., 1, 10, 50, 100, 250, 500, 1000, 5000, 10000 nM) |
| Incubation Time | Use a fixed, intermediate time point (e.g., 6-8 hours) based on literature or preliminary data. |
| Readout | Western Blot to quantify remaining protein levels. |
Experiment 2: Time-Course Analysis
-
Objective: To understand the degradation kinetics of your specific target protein.
-
Recommendation: Use the optimal dTAG-7 concentration determined from your dose-response experiment.
| Parameter | Recommended Range |
| dTAG-7 Concentration | Optimal concentration from Dose-Response (e.g., 500 nM).[7] |
| Incubation Time Points | 0, 0.5, 1, 2, 4, 8, 12, and 24 hours.[6][8] |
| Readout | Western Blot to quantify remaining protein levels over time. |
Step 2: Verify System Components
If optimizing concentration and time does not resolve the issue, the next step is to validate the core components of your experimental system.
Troubleshooting System Components
| Component | Potential Issue | Recommended Action |
| FKBP12F36V Fusion Protein | The tag interferes with protein function or accessibility. | 1. Validate Function: Perform a functional assay to confirm the tagged protein behaves like the wild-type. 2. Switch Terminus: If you tagged the N-terminus, try tagging the C-terminus, or vice-versa.[5] 3. Stable Expression: If using transient transfection, consider generating a stable cell line or using CRISPR/Cas9 to tag the endogenous locus. This provides more physiologically relevant expression levels.[6] |
| CRBN E3 Ligase | Low endogenous expression in your cell line. | 1. Confirm Expression: Check CRBN protein levels in your cell line by Western Blot and compare to a cell line where dTAG is known to work well (e.g., HEK293T, MV4;11).[1] 2. Switch E3 Ligase: Consider using dTAGV-1, which recruits the VHL E3 ligase.[3] |
| Proteasome Function | General inhibition of the ubiquitin-proteasome system. | 1. Positive Control: Treat cells with a proteasome inhibitor (e.g., MG132) alongside dTAG-7. Degradation should be blocked, confirming the pathway is active.[9] 2. Reduce Protein Load: If overexpressing your target, reduce the amount of plasmid used for transfection or use a weaker promoter. |
Visual Troubleshooting Workflow
The following diagram outlines the logical steps for troubleshooting incomplete dTAG-7 mediated degradation.
Key Experimental Protocols
Protocol 1: Western Blot for Protein Degradation Analysis
This protocol is for analyzing protein levels following dTAG-7 treatment.
-
Cell Lysis:
-
Aspirate culture medium and wash cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors.[10]
-
Scrape adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.[11]
-
Incubate on ice for 30 minutes with gentle agitation.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]
-
Transfer the supernatant (protein lysate) to a new, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[10] This is critical for equal loading.
-
-
Sample Preparation:
-
Dilute 20-40 µg of protein from each sample with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[10]
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein for each sample into the wells of an SDS-PAGE gel. Include a protein ladder.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate the membrane with a primary antibody specific to your protein of interest overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a digital imager.
-
Quantify band intensities using software like ImageJ. Normalize the signal of your target protein to a loading control (e.g., GAPDH, β-actin).
-
Protocol 2: Dose-Response and Time-Course Experiment Setup
-
Cell Seeding: Seed your cells in 6-well or 12-well plates at a density that will keep them in the logarithmic growth phase for the duration of the experiment.
-
dTAG-7 Preparation: Prepare a 1000x stock solution of dTAG-7 in DMSO. For your dose-response curve, create serial dilutions from this stock.
-
Treatment:
-
For Dose-Response: Add the different concentrations of dTAG-7 to the cells and incubate for a fixed period (e.g., 8 hours). Include a DMSO-only vehicle control.
-
For Time-Course: Add the optimal concentration of dTAG-7 (or a concentration known to be effective, e.g., 500 nM) and incubate for various time points (e.g., 0, 1, 2, 4, 8, 24 hours). The 0-hour time point is your untreated/vehicle control.
-
-
Harvesting and Analysis: At the end of the incubation period(s), wash the cells with PBS and harvest them for protein analysis via Western Blot as described in Protocol 1.
dTAG-7 Mechanism of Action
The diagram below illustrates the process by which dTAG-7 mediates the degradation of an FKBP12F36V-tagged protein of interest (POI).
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]
- 4. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 5. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 6. A protocol for rapid degradation of endogenous transcription factors in mammalian cells and identification of direct regulatory targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. bio-rad.com [bio-rad.com]
dTAG-7 Washout Experiments: A Technical Support Guide
Welcome to the technical support center for dTAG-7 washout experiments. This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions to ensure the successful execution and interpretation of your dTAG-7 washout studies.
Understanding dTAG-7 and the Principle of Washout Experiments
The dTAG system is a powerful chemical biology tool for inducing rapid and selective degradation of a protein of interest (POI).[1][2] It utilizes a heterobifunctional molecule, such as dTAG-7, to bring a target protein fused with the FKBP12F36V tag into proximity with the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of the fusion protein.[3][4]
A key feature of the dTAG system is its reversibility.[1][3][5] By washing out the dTAG-7 molecule, the induced protein degradation can be reversed, allowing for the study of protein function recovery and the downstream consequences of its re-expression. This makes dTAG-7 washout experiments invaluable for understanding the dynamic roles of proteins in various biological processes.
Frequently Asked Questions (FAQs)
Here are some common questions regarding dTAG-7 washout experiments:
Q1: What is the primary purpose of a dTAG-7 washout experiment?
A1: The primary purpose is to study the functional consequences of restoring the expression of a previously degraded protein. This allows researchers to investigate the reversibility of a phenotype observed upon protein degradation and to study the kinetics of protein re-synthesis and the subsequent restoration of cellular functions.
Q2: How quickly can I expect to see protein recovery after dTAG-7 washout?
A2: The kinetics of protein recovery are dependent on several factors, including the cell type, the intrinsic turnover rate of the target protein, and the efficiency of the washout procedure. In some systems, recovery of the target protein and downstream signaling can be observed as early as one hour after washout.[6]
Q3: What are the critical steps in a dTAG-7 washout experiment?
A3: The most critical steps are the complete removal of dTAG-7 from the cell culture medium and the accurate monitoring of protein levels at various time points post-washout. Inefficient washing can lead to incomplete protein recovery, while improper sample collection and analysis can lead to misinterpretation of the results.
Q4: Can I perform dTAG-7 washout experiments in vivo?
A4: While the dTAG system has been shown to be effective in vivo, washout experiments are more challenging to perform and control in a whole organism compared to cell culture.[2][6] Most washout protocols are optimized for in vitro studies.
Q5: What controls should I include in my dTAG-7 washout experiment?
A5: It is essential to include the following controls:
-
No Washout Control: Cells treated with dTAG-7 but not subjected to the washout procedure to confirm sustained degradation.
-
Vehicle Control (e.g., DMSO): Cells treated with the vehicle to represent the basal level of the target protein.
-
Time-Zero Control: A sample collected immediately after the washout procedure to establish the baseline for recovery.
Experimental Protocols
Detailed Methodology for dTAG-7 Washout in Cell Culture
This protocol provides a general framework for performing a dTAG-7 washout experiment in adherent or suspension cells. Optimization may be required for specific cell lines and target proteins.
Materials:
-
Cells expressing the FKBP12F36V-tagged protein of interest
-
dTAG-7 (and a suitable vehicle control, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Standard cell culture equipment (incubator, centrifuge, etc.)
-
Reagents for downstream analysis (e.g., lysis buffer for Western blot, fixation/permeabilization buffers for flow cytometry)
Procedure:
-
dTAG-7 Treatment:
-
Plate cells at an appropriate density to allow for multiple time point collections.
-
Treat the cells with the desired concentration of dTAG-7 (e.g., 100 nM) for a sufficient duration to achieve maximal degradation of the target protein (e.g., 4-24 hours).[4][6] Include a vehicle-treated control group.
-
-
Washout Procedure:
-
For Adherent Cells:
-
Aspirate the dTAG-7-containing medium.
-
Wash the cells gently with pre-warmed, sterile PBS. Repeat the wash step at least two more times to ensure complete removal of dTAG-7.
-
After the final wash, add fresh, pre-warmed complete medium without dTAG-7.
-
-
For Suspension Cells:
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Aspirate the supernatant containing dTAG-7.
-
Resuspend the cell pellet in pre-warmed, sterile PBS and centrifuge again. Repeat this wash step at least two more times.
-
After the final wash, resuspend the cells in fresh, pre-warmed complete medium without dTAG-7.
-
-
-
Time Course Analysis:
-
Collect cell samples at various time points after the washout (e.g., 0, 1, 2, 4, 8, 12, 24 hours). The time points should be chosen based on the expected rate of protein recovery.
-
Process the collected samples for downstream analysis to quantify the levels of the target protein.
-
-
Downstream Analysis:
-
Western Blot: Lyse the cells and perform a Western blot to visualize and quantify the re-expression of the FKBP12F36V-tagged protein.[7][8][9][10]
-
Flow Cytometry: If the target protein is fluorescently tagged or if a specific antibody for intracellular staining is available, flow cytometry can be used to quantify protein levels in a high-throughput manner.[11][12]
-
Luciferase Assay: If the FKBP12F36V tag is fused to a luciferase reporter, protein recovery can be monitored by measuring luciferase activity.[6]
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete or no protein recovery after washout | 1. Incomplete removal of dTAG-7. 2. The protein has a very slow turnover rate. 3. Cell health is compromised. 4. Issues with the detection method. | 1. Increase the number and volume of washes with PBS. Consider a brief incubation with fresh medium followed by another wash. 2. Extend the time course of the experiment to allow for sufficient time for protein re-synthesis. 3. Check cell viability after the washout procedure using a viability assay (e.g., Trypan Blue). Optimize washing steps to be gentler if necessary.[13] 4. Verify the functionality of your antibody or detection system with a positive control. |
| High variability between replicates | 1. Inconsistent washing procedure. 2. Uneven cell plating or counting. 3. Pipetting errors. | 1. Standardize the washing protocol, ensuring consistent timing and volumes for all samples. 2. Ensure a homogenous cell suspension before plating and use a reliable method for cell counting. 3. Use calibrated pipettes and careful pipetting techniques. |
| Unexpected changes in cell phenotype after washout | 1. Off-target effects of dTAG-7 (though reported to be minimal).[6] 2. Stress induced by the washout procedure. 3. The observed phenotype is not solely dependent on the target protein's presence. | 1. Perform washout experiments in parental cells (not expressing the dTAG) to check for dTAG-7-specific, target-independent effects.[14] 2. Minimize the duration of the washing steps and use pre-warmed solutions. 3. Consider the possibility of compensatory mechanisms or irreversible cellular changes induced by the initial protein degradation. |
| Loss of adherent cells during washing | 1. Washing is too harsh. 2. Poor cell adherence. | 1. Use a gentle stream of PBS directed to the side of the well/dish. 2. Ensure plates are properly coated if necessary for the cell type. Allow sufficient time for cells to adhere before starting the experiment. |
Data Presentation
Quantitative Analysis of Protein Recovery
The following table summarizes representative data on the kinetics of protein recovery following the washout of a dTAG degrader. The data is compiled from a study using a luciferase-based reporter system.
| Time after Washout (hours) | Protein Level (% of pre-treatment) |
| 0 | ~5% |
| 1 | ~20% |
| 2 | ~40% |
| 4 | ~65% |
| 8 | ~85% |
| 24 | >95% |
Note: This data is illustrative and the actual kinetics will vary depending on the specific experimental system.
Visualizations
Signaling Pathway of dTAG-7 Action and Reversal
Caption: dTAG-7 action and reversal pathway.
Experimental Workflow for dTAG-7 Washout
References
- 1. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 2. researchgate.net [researchgate.net]
- 3. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]
- 4. researchgate.net [researchgate.net]
- 5. resources.bio-techne.com [resources.bio-techne.com]
- 6. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. 7tmantibodies.com [7tmantibodies.com]
- 9. bio-rad.com [bio-rad.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Flow Cytometric Analysis of Bacterial Protein Synthesis: Monitoring Vitality After Water Treatment [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. blog.addgene.org [blog.addgene.org]
Validation & Comparative
A Head-to-Head Comparison of dTAG-7 and dTAGV-1 for Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation, the dTAG (degradation tag) system has emerged as a powerful tool for researchers to achieve rapid, selective, and reversible knockdown of proteins of interest. This guide provides a comprehensive comparison of two key dTAG molecules, dTAG-7 and dTAGV-1, to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their experimental needs.
Mechanism of Action: A Tale of Two E3 Ligases
Both dTAG-7 and dTAGV-1 are heterobifunctional molecules, or PROTACs (Proteolysis Targeting Chimeras), designed to eliminate specific proteins. They achieve this by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The core of the dTAG system lies in tagging a protein of interest with a mutant form of the FKBP12 protein (FKBP12F36V). dTAG molecules then act as a bridge, bringing the tagged protein into close proximity with an E3 ubiquitin ligase, which marks the protein for degradation by the proteasome.
The fundamental difference between dTAG-7 and dTAGV-1 lies in the specific E3 ligase they recruit:
-
dTAG-7 recruits Cereblon (CRBN) , a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.
-
dTAGV-1 recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.
This distinction is critical, as the choice of E3 ligase can significantly impact the efficacy, selectivity, and scope of target degradation.
dot
Caption: Mechanism of action for dTAG-7 and dTAGV-1.
Performance Comparison: Efficacy and Selectivity
While direct, side-by-side quantitative comparisons of dTAG-7 and dTAGV-1 in the same study are limited, the development of dTAGV-1 was motivated by the need to overcome limitations of CRBN-recruiting dTAGs. The available data, primarily comparing dTAGV-1 to dTAG-13 (a more potent and optimized successor to dTAG-7), strongly suggests the superior performance of dTAGV-1 in certain contexts.
| Feature | dTAG-7 (CRBN-recruiting) | dTAGV-1 (VHL-recruiting) | Key Observations |
| Degradation Efficacy | Effective for many targets, but some proteins, like the oncogenic fusion protein EWS/FLI, are resistant to CRBN-mediated degradation. | Demonstrates potent degradation of targets that are recalcitrant to CRBN-recruiting dTAGs, including EWS/FLI. | dTAGV-1 offers a solution for degrading a broader range of target proteins. |
| Selectivity | Highly selective for FKBP12F36V-tagged proteins with minimal off-target effects on wild-type FKBP12. | Exhibits exquisite selectivity for FKBP12F36V-tagged proteins. Proteomic studies have shown no significant degradation of other proteins. | Both molecules are highly selective, a key advantage of the dTAG system. |
| In Vivo Performance | dTAG-13, an optimized version of dTAG-7, has a shorter half-life and lower exposure compared to dTAGV-1. | Shows improved pharmacokinetic properties, including a longer half-life and greater exposure, making it more suitable for in vivo studies. | dTAGV-1 is the preferred choice for animal studies requiring sustained protein degradation. |
Quantitative Data Summary (dTAGV-1 vs. dTAG-13)
| Parameter | dTAG-13 (CRBN-recruiting) | dTAGV-1 (VHL-recruiting) |
| Half-life (T1/2) | 2.41 hours | 4.43 hours |
| Exposure (AUCinf) | 6140 hrng/mL | 18517 hrng/mL |
Data from Nabet et al., Nature Communications, 2020, for a 10 mg/kg intraperitoneal administration in mice.
Experimental Protocols
General Workflow for dTAG-mediated Protein Degradation
dot
Caption: General experimental workflow for dTAG studies.
Protocol for In-Cell Protein Degradation Assay
Objective: To determine the degradation efficiency (DC50 and Dmax) of dTAG-7 or dTAGV-1 for a specific FKBP12F36V-tagged protein.
Materials:
-
Cells stably expressing the FKBP12F36V-tagged protein of interest.
-
dTAG-7 or dTAGV-1 stock solution (e.g., 10 mM in DMSO).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Reagents and equipment for Western blotting or mass spectrometry.
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
dTAG Treatment: Prepare serial dilutions of the dTAG molecule in cell culture medium. Aspirate the old medium from the cells and add the medium containing the different concentrations of the dTAG molecule. Include a DMSO-only control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 2, 4, 8, or 24 hours) at 37°C and 5% CO2.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Incubate on ice for 15-30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Analysis:
-
Normalize the protein concentrations of all samples.
-
Analyze the protein levels of the tagged protein by Western blot or mass spectrometry.
-
Quantify the protein levels relative to a loading control (e.g., GAPDH or Vinculin).
-
Plot the percentage of remaining protein against the log of the dTAG molecule concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).
-
Protocol for Generation of FKBP12F36V Knock-in Cell Lines using CRISPR/Cas9
Objective: To endogenously tag a protein of interest with FKBP12F36V at its N- or C-terminus.
Materials:
-
Target cell line.
-
CRISPR/Cas9 expression vector (e.g., pX459).
-
Donor plasmid containing the FKBP12F36V tag flanked by homology arms (~500-800 bp) corresponding to the genomic region of the target gene.
-
Guide RNA (gRNA) targeting the desired insertion site (e.g., near the start or stop codon).
-
Transfection reagent.
-
Fluorescence-activated cell sorter (FACS) if the donor plasmid contains a fluorescent marker.
-
Reagents for genomic DNA extraction, PCR, and sequencing.
Procedure:
-
gRNA Design and Cloning: Design and clone a gRNA specific to the target locus into the CRISPR/Cas9 expression vector.
-
Donor Plasmid Construction: Clone the FKBP12F36V tag sequence into a donor plasmid, flanked by homology arms that match the genomic sequences upstream and downstream of the gRNA cut site.
-
Transfection: Co-transfect the target cells with the gRNA/Cas9 plasmid and the donor plasmid.
-
Selection/Enrichment:
-
If the Cas9 plasmid contains a selection marker (e.g., puromycin resistance), apply the selection agent to enrich for transfected cells.
-
If the donor plasmid contains a fluorescent marker, use FACS to isolate cells that have incorporated the donor.
-
-
Single-Cell Cloning: Plate the enriched cells at a very low density to obtain single-cell-derived colonies.
-
Screening and Validation:
-
Expand the single-cell clones.
-
Extract genomic DNA and perform PCR to screen for the correct integration of the FKBP12F36V tag.
-
Sequence the PCR products to confirm the in-frame insertion of the tag.
-
Perform Western blotting to verify the expression of the correctly sized tagged protein.
-
Conclusion and Recommendations
Both dTAG-7 and dTAGV-1 are powerful tools for inducing targeted protein degradation. However, for researchers seeking to degrade a wide range of proteins, including those that may be resistant to CRBN-mediated degradation, dTAGV-1 is the superior choice . Its ability to recruit the VHL E3 ligase provides a distinct and often more effective degradation pathway. Furthermore, its enhanced pharmacokinetic properties make it the preferred reagent for in vivo experiments.
dTAG-7 remains a valuable tool and may be sufficient for the degradation of many target proteins. However, when initiating new projects or encountering difficulties with CRBN-based degraders, dTAGV-1 should be strongly considered as a more robust and versatile alternative. The choice between these two molecules will ultimately depend on the specific target protein, the experimental system, and the overall research goals.
A Head-to-Head Comparison: dTAG vs. Auxin-Inducible Degron (AID) Systems for Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation, the dTAG (degradation tag) and auxin-inducible degron (AID) systems have emerged as powerful tools for researchers to investigate the function of specific proteins by rapidly and reversibly depleting them from cells. This guide provides an objective comparison of these two leading technologies, supported by experimental data, detailed protocols, and visual diagrams to aid researchers, scientists, and drug development professionals in selecting the most appropriate system for their experimental needs.
At a Glance: Key Differences and Similarities
Both the dTAG and AID systems offer inducible control over protein levels, overcoming the limitations of traditional genetic knockout or RNA interference techniques, which often involve longer timescales and potential off-target effects.[1][2][3] The core principle for both involves tagging a protein of interest (POI) with a specific degron tag.[][5] The introduction of a small molecule then triggers the recruitment of an E3 ubiquitin ligase to the tagged protein, leading to its polyubiquitination and subsequent degradation by the proteasome.[][5]
The fundamental difference lies in the origin and components of the E3 ligase complex they hijack. The dTAG system utilizes a chemically induced dimerization strategy to recruit endogenous E3 ligases, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[1][6] In contrast, the AID system relies on the introduction of a plant-specific F-box protein, TIR1 or AFB2, which, in the presence of auxin, forms a functional SCF E3 ligase complex with endogenous cellular machinery.[5][7][8]
Mechanism of Action
The dTAG System: Hijacking Endogenous E3 Ligases
The dTAG system involves fusing the protein of interest to a mutant FKBP12 protein (FKBP12F36V).[1][] A heterobifunctional small molecule, such as dTAG-13, acts as a molecular glue.[1][9] One end of the dTAG molecule binds to the FKBP12F36V tag, while the other end binds to an endogenous E3 ligase component, like CRBN.[1][9] This induced proximity leads to the ubiquitination and degradation of the fusion protein.[][6] A key advantage of this system is its reliance on endogenous E3 ligases, which simplifies the genetic modification required to a single tagging of the target protein.[8]
References
- 1. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A One-step strategy to target essential factors with auxin-inducible degron system in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Auxin-inducible degron system for depletion of proteins in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]
- 7. academic.oup.com [academic.oup.com]
- 8. tandfonline.com [tandfonline.com]
- 9. blog.addgene.org [blog.addgene.org]
dTAG-7 vs. CRISPR/Cas9 Knockout: A Comparative Guide for Targeted Protein Modulation
In the landscape of functional genomics and drug discovery, the ability to precisely modulate protein levels is paramount. For years, CRISPR/Cas9-mediated gene knockout has been the gold standard for studying loss-of-function phenotypes. However, the emergence of targeted protein degradation technologies, such as the dTAG system, offers a powerful alternative with distinct advantages. This guide provides a comprehensive comparison of the dTAG-7 technology and CRISPR/Cas9 knockout, offering researchers, scientists, and drug development professionals the insights needed to select the optimal strategy for their experimental goals.
At a Glance: Key Differences
| Feature | dTAG-7 | CRISPR/Cas9 Knockout |
| Mechanism | Targeted degradation of existing proteins | Permanent disruption of the gene |
| Effect Level | Post-translational (protein) | Genomic (DNA) |
| Speed of Action | Rapid (minutes to hours) | Slower (days to weeks for stable clones) |
| Reversibility | Reversible upon withdrawal of dTAG molecule | Permanent and irreversible |
| Control | Tunable, dose-dependent protein knockdown | All-or-nothing gene disruption |
| Specificity | High, targets a specific protein fusion tag | Potential for off-target gene editing[1][2] |
| Requirement | Requires protein to be tagged with FKBP12F36V | Requires a PAM sequence near the target gene |
Delving Deeper: A Quantitative Comparison
The dTAG-7 system demonstrates remarkable efficiency and speed in eliminating a target protein. In contrast, the timeline for generating a stable CRISPR/Cas9 knockout cell line is considerably longer, involving transfection, selection, and clonal expansion.
| Parameter | dTAG-7 | CRISPR/Cas9 Knockout |
| Effective Concentration | Sub-micromolar to nanomolar range (e.g., 50 nM for potent degradation)[1] | N/A (gene editing machinery) |
| Time to Effect | Pronounced degradation observed within hours[1] | Days to weeks for homozygous knockout clones |
| Degradation Efficiency | Can achieve near-complete protein degradation[3] | Knockout efficiency varies (can be >70% for targeted clones)[4] |
| Reversibility | Protein levels recover upon washout of the dTAG molecule[3] | Permanent gene disruption |
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between dTAG-7 and CRISPR/Cas9 knockout lies in their mechanism of action. dTAG-7 hijacks the cell's natural protein disposal system, while CRISPR/Cas9 permanently alters the genetic blueprint.
dTAG-7: Hijacking the Ubiquitin-Proteasome System
The dTAG system is a chemical biology tool that induces the degradation of a specific protein of interest (POI).[1][5] This is achieved by fusing the POI with a mutated FKBP12 protein (FKBP12F36V). The dTAG-7 molecule is a heterobifunctional small molecule that acts as a bridge, bringing the FKBP12F36V-tagged protein into proximity with the E3 ubiquitin ligase Cereblon (CRBN).[1][6][7] This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the proteasome.[3][8]
CRISPR/Cas9: Permanent Gene Inactivation
CRISPR/Cas9 is a gene-editing tool that creates a permanent knockout of a target gene.[9] The system consists of a guide RNA (sgRNA) and the Cas9 nuclease.[9] The sgRNA directs the Cas9 enzyme to a specific location in the genome.[9] Cas9 then creates a double-strand break (DSB) in the DNA.[9] The cell's error-prone non-homologous end joining (NHEJ) repair pathway often introduces insertions or deletions (indels) at the break site, leading to a frameshift mutation and a non-functional protein.[9]
Experimental Protocols
dTAG-7 Mediated Protein Degradation
This protocol outlines the general steps for inducing protein degradation using the dTAG-7 system in cultured cells.
1. Cell Line Generation:
-
Objective: To express the protein of interest fused to the FKBP12F36V tag.
-
Method 1: Lentiviral Transduction: Transduce cells with a lentiviral vector encoding the POI-FKBP12F36V fusion protein. Select for successfully transduced cells.
-
Method 2: CRISPR/Cas9-mediated Knock-in: Use CRISPR/Cas9 to insert the FKBP12F36V tag at the endogenous locus of the gene of interest.[1][7] This ensures physiological expression levels.
2. dTAG-7 Treatment:
-
Preparation: Prepare a stock solution of dTAG-7 in DMSO.[6][7]
-
Dosing: Dilute the dTAG-7 stock solution in cell culture medium to the desired final concentration (e.g., 1-500 nM).
-
Incubation: Add the dTAG-7 containing medium to the cells and incubate for the desired duration (e.g., 1, 2, 4, 8, 24 hours).
3. Analysis of Protein Degradation:
-
Western Blotting: Lyse the cells and perform western blotting using an antibody against the protein of interest or the FKBP12 tag to visualize the reduction in protein levels.
-
Quantitative Mass Spectrometry: For a global view of protein changes and to assess off-target effects, perform proteomic analysis.
-
Functional Assays: Perform relevant functional assays to assess the phenotypic consequences of protein degradation.
CRISPR/Cas9-Mediated Gene Knockout
This protocol provides a general workflow for generating a knockout cell line using CRISPR/Cas9.
1. sgRNA Design and Synthesis:
-
Design: Use online tools to design sgRNAs that target an early exon of the gene of interest and have low predicted off-target activity.
-
Synthesis: Synthesize the designed sgRNAs.
2. Delivery of CRISPR/Cas9 Components:
-
Method: Transfect the target cells with a plasmid encoding both the Cas9 nuclease and the sgRNA, or deliver Cas9 protein and synthetic sgRNA as a ribonucleoprotein (RNP) complex.[10]
3. Selection and Clonal Expansion:
-
Enrichment: If the delivery vector contains a selectable marker, use the appropriate selection agent to enrich for edited cells.
-
Single-Cell Cloning: Isolate single cells into individual wells of a 96-well plate to grow clonal populations.
4. Verification of Knockout:
-
Genomic DNA Analysis: Extract genomic DNA from the expanded clones and perform PCR and Sanger sequencing to confirm the presence of indels at the target locus.
-
Western Blotting: Perform western blotting to confirm the absence of the target protein.[11][12]
Advantages of dTAG-7 Over CRISPR/Cas9 Knockout
The dTAG-7 system offers several key advantages that make it a superior choice for many research applications:
-
Speed: dTAG-7 induces protein degradation within minutes to hours, allowing for the study of acute biological responses.[1][3] CRISPR/Cas9 knockout is a much slower process.
-
Reversibility: The effects of dTAG-7 are reversible upon its removal, enabling the study of protein function in a temporally controlled manner.[3] CRISPR/Cas9 knockouts are permanent.
-
Tunability: The level of protein degradation can be controlled by titrating the concentration of the dTAG-7 molecule.[13]
-
Study of Essential Genes: dTAG-7 allows for the study of essential proteins whose complete knockout would be lethal to the cell.
-
Reduced Compensation: The rapid nature of dTAG-7-mediated degradation minimizes the chances of the cell developing compensatory mechanisms that can confound the interpretation of results from permanent knockouts.
-
High Specificity: dTAG-7 is highly selective for the FKBP12F36V tag, with minimal off-target effects observed in proteomic studies.[1]
Conclusion: Choosing the Right Tool for the Job
Both dTAG-7 and CRISPR/Cas9 knockout are powerful technologies for dissecting protein function. The choice between them depends on the specific scientific question being addressed.
Choose dTAG-7 when:
-
Studying the acute effects of protein loss.
-
Investigating the function of essential proteins.
-
Requiring temporal control over protein levels.
-
Needing a reversible system.
-
Aiming to minimize cellular compensation.
Choose CRISPR/Cas9 knockout when:
-
A permanent and complete loss of gene function is required.
-
Studying non-essential genes.
-
Generating stable knockout cell lines or animal models for long-term studies.
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dTAG system for immediate and target-specific protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 4. An efficient and precise method for generating knockout cell lines based on CRISPR‐Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dTAG-7 | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 7. dTAG-7 | TAG Degradation Platforms: R&D Systems [rndsystems.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 10. Successful CRISPR knockout experiments—here's what to consider before starting (Part II) [takarabio.com]
- 11. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 12. horizondiscovery.com [horizondiscovery.com]
- 13. resources.bio-techne.com [resources.bio-techne.com]
A Quantitative Comparison of dTAG-7 and Alternative Protein Degradation Technologies
For researchers, scientists, and drug development professionals, the precise and rapid control of protein levels is paramount for target validation and studying cellular processes. The dTAG system, utilizing molecules like dTAG-7, has emerged as a powerful tool for inducing targeted protein degradation. This guide provides a quantitative comparison of dTAG-7 with other prominent degradation technologies, supported by experimental data and detailed protocols to aid in the selection of the most appropriate system for specific research needs.
The dTAG technology leverages a heterobifunctional molecule, dTAG-7, to specifically target proteins fused with a mutant FKBP12F36V tag for degradation by the Cereblon (CRBN) E3 ubiquitin ligase. This system offers rapid, reversible, and dose-dependent control over the abundance of a protein of interest.
Performance Comparison of Protein Degradation Technologies
For a quantitative perspective, we can compare the available data for dTAG-7 with other degradation platforms:
| Technology | Degrader | Target | Cell Line | DC50 | Dmax (%) | Reference |
| dTAG | dTAG-7 | FKBP12F36V | Not Specified | 69.03 nM | 30.25 | [2] |
| aTAG | aTAG 2139 | MTH1 fusion | Jurkat | 0.27 nM | 92.1 | [3] |
| aTAG | aTAG 4531 | MTH1 fusion | Jurkat | 0.34 nM | 93.1 | [3] |
| PROTAC | NC-1 | BTK | Mino | 2.2 nM | 97 | [4] |
| PROTAC | IR-1 | BTK | Mino | <10 nM | ~90 | [4] |
| PROTAC | IR-2 | BTK | Mino | <10 nM | ~90 | [4] |
| PROTAC | RC-3 | BTK | Mino | <10 nM | ~90 | [4] |
| HaloPROTAC | HaloPROTAC3 | GFP-HaloTag7 | HEK293T | 19 nM | >90 | [5] |
Note: Direct comparison should be approached with caution due to variations in target proteins, cell lines, and experimental conditions.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures involved in dTAG-7 mediated degradation, the following diagrams are provided.
Caption: dTAG-7 mediated protein degradation pathway.
Caption: Workflow for Quantitative Western Blotting.
Experimental Protocols
Quantitative Western Blotting for dTAG-7 Mediated Degradation
This protocol outlines the steps to quantify the degradation of a target protein fused to the FKBP12F36V tag upon treatment with dTAG-7.
1. Cell Culture and Treatment:
-
Culture cells expressing the FKBP12F36V-tagged protein of interest to the desired confluency.
-
Treat the cells with varying concentrations of dTAG-7 (for DC50 determination) or with a fixed concentration for different time points (for kinetic analysis). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples by adding Laemmli buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest or the FKBP12F36V tag overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imager.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Luciferase Reporter Assay for Protein Degradation
This assay provides a high-throughput method to quantify protein degradation by fusing the target protein to a luciferase reporter.
1. Cell Seeding and Transfection:
-
Seed cells in a multi-well plate.
-
Co-transfect cells with a plasmid encoding the FKBP12F36V-luciferase fusion protein and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.
2. Compound Treatment:
-
Treat the cells with a serial dilution of dTAG-7 or other degraders. Include a vehicle control.
3. Cell Lysis:
-
After the desired incubation time, wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer.
4. Luciferase Activity Measurement:
-
Transfer the cell lysate to a luminometer-compatible plate.
-
Add the appropriate luciferase substrate.
-
Measure the luminescence signal for both the experimental and control reporters.
5. Data Analysis:
-
Normalize the experimental luciferase signal to the control reporter signal.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[6][7][8][9]
Conclusion
The dTAG-7 system is a robust and highly specific method for inducing the degradation of target proteins. While direct quantitative comparisons are challenging due to the variability in experimental setups, the available data indicates that dTAG-7 is a potent degrader, effective at nanomolar concentrations. Alternative technologies such as aTAG and specific PROTACs can, in some instances, exhibit even lower DC50 values, highlighting the importance of selecting the optimal degradation system based on the specific target, cell type, and desired experimental outcome. The detailed protocols provided in this guide will enable researchers to quantitatively assess the performance of dTAG-7 and other degraders in their own experimental systems.
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC-DB [cadd.zju.edu.cn]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.emory.edu [med.emory.edu]
- 7. Luciferase Assay System Protocol [worldwide.promega.com]
- 8. assaygenie.com [assaygenie.com]
- 9. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Cross-Reactivity of dTAG-7 with Wild-type FKBP12 and its Standing Amongst Alternative Degrader Technologies
For researchers, scientists, and drug development professionals navigating the landscape of targeted protein degradation, the selectivity of a degrader for its intended target is paramount. This guide provides an objective comparison of the dTAG-7 degrader's cross-reactivity with wild-type FKBP12, supported by experimental data. Furthermore, it benchmarks the dTAG system against other prominent targeted protein degradation technologies, offering a comprehensive overview to inform experimental design and technology selection.
The dTAG system leverages a heterobifunctional molecule, such as dTAG-7, to induce the degradation of a protein of interest (POI) that has been tagged with a mutant FKBP12(F36V) protein. A key advantage of this system is its purported high selectivity for the mutant FKBP12(F36V) tag over the endogenous wild-type FKBP12, thereby minimizing off-target effects.[1][2][3] This guide delves into the experimental evidence that substantiates this claim and provides a comparative analysis with alternative degradation platforms.
dTAG-7: Performance and Selectivity
dTAG-7 is a heterobifunctional degrader composed of a ligand that selectively binds to the F36V mutant of FKBP12 and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[4] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the FKBP12(F36V)-tagged protein.
Biochemical Binding Affinity
The selectivity of dTAG-7 is fundamentally determined by its differential binding affinity for FKBP12(F36V) versus the wild-type protein. This has been quantified using Amplified Luminescent Proximity Homogeneous Assays (AlphaScreen), which measure the displacement of a known biotinylated ligand from the respective FKBP12 proteins.
| Molecule | Target Protein | IC50 (nM) | Fold Selectivity (WT/F36V) |
| dTAG-7 | FKBP12(F36V) | ~10 | ~1000 |
| FKBP12 (Wild-Type) | >10,000 | ||
| dTAG-48 (meta-substituted control) | FKBP12(F36V) | Potent | Significant affinity for WT |
| FKBP12 (Wild-Type) | Potent |
Table 1: Biochemical binding affinity of dTAG-7 for FKBP12(F36V) versus wild-type FKBP12. Data compiled from Nabet et al., 2018. The ortho-substituted dTAG-7 demonstrates significantly higher affinity for the mutant protein, while the meta-substituted dTAG-48 shows considerable binding to the wild-type, highlighting the structural basis for dTAG-7's selectivity.
Cellular Degradation Efficiency
The ultimate measure of a degrader's utility is its ability to induce the degradation of the target protein within a cellular context. NanoLuciferase (Nluc)-based reporter assays are commonly employed to quantify the degradation of FKBP12-fusion proteins. In these assays, a decrease in the Nluc signal, normalized to a control luciferase, indicates target degradation.
| Compound | Target Fusion Protein | DC50 (nM) | Maximum Degradation (Dmax) |
| dTAG-7 | FKBP12(F36V)-Nluc | < 100 | > 90% |
| FKBP12(WT)-Nluc | Limited effect | Minimal | |
| dTAG-13 | FKBP12(F36V)-Nluc | Potent | > 90% |
| FKBP12(WT)-Nluc | Limited effect | Minimal |
Table 2: Cellular degradation efficiency of dTAG-7 and dTAG-13. Data from Nabet et al., 2018. Both dTAG-7 and dTAG-13 potently and selectively degrade FKBP12(F36V)-fusion proteins in cells with minimal impact on the wild-type counterpart.[1][2]
Mechanism of Action: The dTAG-7 Pathway
The dTAG-7 molecule acts as a molecular bridge, bringing the FKBP12(F36V)-tagged protein of interest into close proximity with the CRL4^CRBN E3 ubiquitin ligase complex. This proximity triggers the transfer of ubiquitin molecules to the target protein, marking it for recognition and degradation by the 26S proteasome.
Comparison with Alternative Degradation Technologies
The dTAG system is one of several technologies available for targeted protein degradation. Each system has its own set of advantages and limitations.
| Technology | Tag | Ligand/Inducer | E3 Ligase Recruited | Key Advantages | Key Limitations |
| dTAG | FKBP12(F36V) | dTAG molecules (e.g., dTAG-7, dTAG-13) | CRBN or VHL | High selectivity, rapid degradation, small tag size (~12 kDa).[1][5] | Requires genetic modification to introduce the tag. |
| AID (Auxin-Inducible Degron) | AID/miniAID | Auxin (e.g., IAA, 5-Ph-IAA) | TIR1 (exogenous) | Rapid and reversible degradation. | Requires co-expression of the plant-specific TIR1 E3 ligase component; potential for leaky degradation. |
| HaloPROTAC | HaloTag7 | HaloPROTACs | VHL | Utilizes a well-characterized tag with available imaging reagents. | Larger tag size (~33 kDa) may interfere with protein function; degradation kinetics can be slower.[6] |
| SMASh (Small Molecule-Assisted Shutoff) | Self-cleaving degron and protease | Protease inhibitor | Endogenous | No requirement for an exogenous E3 ligase component; reversible. | Large initial tag size (~34 kDa) before cleavage; potential for incomplete cleavage. |
Table 3: Comparison of major targeted protein degradation technologies.
Experimental Protocols
AlphaScreen Biochemical Binding Assay for FKBP12
This protocol outlines the general steps for determining the binding affinity of dTAG molecules to FKBP12 variants.
-
Reagents and Materials:
-
Recombinant GST-tagged FKBP12(WT) and FKBP12(F36V)
-
Biotinylated FKBP12 ligand (bio-SLF)
-
Streptavidin-coated Donor beads and anti-GST Acceptor beads (PerkinElmer)
-
dTAG compounds (e.g., dTAG-7)
-
Assay buffer (e.g., PBS, 0.1% BSA)
-
384-well white microplates
-
-
Procedure:
-
Prepare serial dilutions of the dTAG compounds in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add the dTAG compound dilutions.
-
Add a mixture of GST-FKBP12 protein and biotinylated ligand to each well.
-
Incubate at room temperature for 1 hour.
-
Add a mixture of Streptavidin-Donor beads and anti-GST Acceptor beads.
-
Incubate in the dark at room temperature for 1 hour.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
The signal is inversely proportional to the binding of the dTAG compound.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
-
Cellular Degradation Assay using Nano-Glo® Dual-Luciferase® Reporter
This protocol describes how to quantify the degradation of FKBP12-Nluc fusion proteins in cells.
-
Cell Culture and Transfection/Transduction:
-
Plate cells (e.g., HEK293T) in a 96-well white, clear-bottom plate.
-
Transfect or transduce cells with constructs expressing FKBP12(WT)-Nluc or FKBP12(F36V)-Nluc and a control Firefly luciferase (Fluc).
-
Allow cells to express the fusion proteins for 24-48 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of dTAG compounds.
-
Add the compounds to the cells and incubate for the desired time (e.g., 4, 8, 24 hours).
-
-
Luciferase Assay (using Promega Nano-Glo® Dual-Luciferase® Reporter Assay System):
-
Equilibrate the plate to room temperature.
-
Add ONE-Glo™ EX Luciferase Assay Reagent to measure Firefly luciferase activity (internal control).
-
Add NanoDLR™ Stop & Glo® Reagent to quench the Firefly signal and provide the substrate for NanoLuc® luciferase.
-
Measure NanoLuc® luminescence.
-
-
Data Analysis:
-
Normalize the NanoLuc® signal to the Firefly luciferase signal for each well.
-
Calculate the percentage of degradation relative to DMSO-treated control cells.
-
Determine DC50 and Dmax values by fitting the dose-response data to a nonlinear regression model.
-
Conclusion
The experimental data strongly support the high selectivity of dTAG-7 for the mutant FKBP12(F36V) tag over the endogenous wild-type FKBP12 protein. This selectivity, combined with its rapid and potent degradation of tagged proteins, makes the dTAG system a powerful tool for target validation and functional studies in drug discovery and basic research. While alternative technologies each offer unique advantages, the dTAG system's favorable combination of a small tag size, high selectivity, and robust performance positions it as a leading choice for researchers seeking precise control over protein abundance. The selection of the most appropriate degradation technology will ultimately depend on the specific experimental context, including the protein of interest, the cell type, and the desired temporal control.
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] The dTAG system for immediate and target-specific protein degradation | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative Guide to PROTACs for FKBP12 Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prominent Proteolysis Targeting Chimeras (PROTACs) designed to induce the degradation of the FK506-Binding Protein 12 (FKBP12). We present a summary of their performance based on available experimental data, detail relevant experimental methodologies, and visualize key cellular pathways and experimental workflows.
Introduction to FKBP12 PROTACs
FKBP12 is a ubiquitously expressed peptidyl-prolyl isomerase that plays a crucial role in various cellular processes, including protein folding, immunosuppression, and signal transduction. Its involvement in pathways like the TGF-β and mTOR signaling cascades has made it an attractive target for therapeutic intervention. PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a target protein. They consist of a ligand that binds the target protein (in this case, FKBP12), a linker, and a ligand that recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
This guide focuses on two main classes of FKBP12-targeting PROTACs:
-
Wild-Type FKBP12 PROTACs: These molecules are designed to degrade the endogenous, unmodified FKBP12 protein.
-
dTAG System (FKBP12F36V PROTACs): This innovative system utilizes a mutated version of FKBP12 (FKBP12F36V) as a "degradation tag." PROTACs in this system are engineered to selectively bind to the FKBP12F36V mutant, allowing for the targeted degradation of any protein of interest that has been fused with this tag.
Quantitative Performance Data of FKBP12 PROTACs
The following tables summarize the available quantitative data for various FKBP12-targeting PROTACs. It is important to note that direct comparisons of DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values should be made with caution, as experimental conditions can vary between studies.
Wild-Type FKBP12 PROTACs
| PROTAC Name | E3 Ligase Ligand | Target Ligand | DC50 | Dmax | Cell Line | Notes |
| 5a1 | VHL | Novel FKBP12 binder | Not Reported | >90% (at 1 µM) | INA-6 (Multiple Myeloma) | Reported to be the most efficient among the three tested. |
| 6b4 | VHL | Different FKBP12 binder | Not Reported | ~80% (at 1 µM) | INA-6 (Multiple Myeloma) | |
| RC32 | Cereblon (Pomalidomide) | Rapamycin | Not Reported | ~70% (at 1 µM) | INA-6 (Multiple Myeloma) | Commercially available FKBP12 degrader. |
| dFKBP-1 | Cereblon (Thalidomide) | SLF | ~10 nM | >80% (at 0.1 µM) | MV4;11 (Leukemia) | Potently decreases FKBP12 abundance.[1] |
dTAG System (FKBP12F36V-targeting PROTACs)
The dTAG system offers highly selective degradation of FKBP12F36V-fusion proteins.
| PROTAC Name | E3 Ligase Ligand | Target Ligand | DC50 | Dmax | Cell Line | Notes |
| dTAG-13 | Cereblon | Selective FKBP12F36V ligand | ~21.6 nM[2] | ~77%[2] | 293FT expressing FKBP12F36V-Nluc | Potent and selective degradation.[3] |
| dTAG-7 | Cereblon | Selective FKBP12F36V ligand | <100 nM | Not specified | 293FT expressing FKBP12F36V-Nluc | Potent degradation of FKBP12F36V fusion proteins.[3] |
| dTAG-47 | Cereblon | Selective FKBP12F36V ligand | Not specified | Not specified | Not specified | |
| dTAG-V1 | VHL | Selective FKBP12F36V ligand | Not specified | Nearly complete degradation | HEK cells expressing HiBiT-fusion protein | Reported to be a highly potent degrader.[4][5] |
Signaling Pathways and Experimental Workflows
FKBP12 Signaling Pathways
FKBP12 is a key regulator in several signaling pathways. The diagrams below illustrate its role in the TGF-β and mTOR pathways.
Caption: FKBP12's inhibitory role in the TGF-β signaling pathway.
Caption: FKBP12 mediates the inhibitory effect of Rapamycin on the mTOR pathway.
PROTAC Mechanism of Action and Experimental Workflow
The following diagrams illustrate the general mechanism of PROTACs and a typical experimental workflow for their evaluation.
Caption: General mechanism of FKBP12 degradation by a PROTAC.
Caption: A typical workflow for evaluating FKBP12 PROTAC efficacy.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are representative protocols for key experiments used in the evaluation of FKBP12 PROTACs.
Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in FKBP12 protein levels following PROTAC treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-FKBP12, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of the PROTAC or DMSO (vehicle control) for the desired time (e.g., 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli buffer, boil, and load onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against FKBP12 and a loading control overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the FKBP12 signal to the loading control. Calculate the percentage of degradation relative to the DMSO control to determine DC50 and Dmax values.
Co-Immunoprecipitation (Co-IP) for Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
Cell lysis buffer (containing deubiquitinase inhibitors like PR-619)
-
Anti-FKBP12 antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Anti-ubiquitin antibody
Procedure:
-
Cell Treatment: Treat cells with the PROTAC, and in some conditions, pre-treat with a proteasome inhibitor (e.g., MG132) to allow accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an anti-FKBP12 antibody overnight at 4°C.
-
Bead Binding: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binders.
-
Elution: Elute the immunoprecipitated proteins from the beads using elution buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting using an anti-ubiquitin antibody to detect polyubiquitinated FKBP12.
Tandem Affinity Purification-Mass Spectrometry (TAP-MS) for Ternary Complex Analysis
This method can be used to identify the components of the ternary complex (FKBP12-PROTAC-E3 ligase).
Materials:
-
Cells expressing tagged versions of FKBP12 or the E3 ligase
-
Lysis buffer for TAP
-
Affinity resins (e.g., Strep-Tactin and Calmodulin beads for STREP/FLAG tags)
-
Wash buffers
-
Elution buffers
-
Mass spectrometer
Procedure:
-
Cell Treatment: Treat cells expressing the tagged protein with the PROTAC.
-
Cell Lysis: Lyse the cells under native conditions to preserve protein complexes.
-
First Affinity Purification: Incubate the lysate with the first affinity resin, wash, and elute the protein complexes.
-
Second Affinity Purification: Incubate the eluate from the first step with the second affinity resin, wash, and elute the purified complexes.
-
Sample Preparation for MS: Prepare the purified protein complexes for mass spectrometry analysis (e.g., by in-gel digestion).
-
Mass Spectrometry: Analyze the peptide mixtures by LC-MS/MS.
-
Data Analysis: Identify the proteins present in the complex by searching the MS/MS data against a protein database. The presence of FKBP12, the E3 ligase, and associated proteins confirms the formation of the ternary complex.
Conclusion
The development of PROTACs targeting FKBP12 has provided powerful tools for both basic research and potential therapeutic applications. The dTAG system, in particular, offers a versatile platform for the selective degradation of virtually any protein of interest by tagging it with FKBP12F36V. For researchers studying the endogenous function of FKBP12, wild-type degraders like 5a1 and dFKBP-1 have shown significant promise. The choice of PROTAC will ultimately depend on the specific research question and the desired target (endogenous FKBP12 vs. a tagged protein). The experimental protocols provided in this guide offer a starting point for the rigorous evaluation of these and other novel protein degraders.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Development of NanoLuc-targeting protein degraders and a universal reporter system to benchmark tag-targeted degradation platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for FKBP12 PROTAC dTAG-7
Researchers and laboratory personnel handling FKBP12 PROTAC dTAG-7 are advised to adhere to stringent disposal protocols to ensure safety and regulatory compliance. As a novel and potent research chemical, dTAG-7 requires careful management from acquisition to disposal. This guide provides essential information on its properties and recommended disposal procedures to foster a safe and responsible laboratory environment.
While specific institutional and regional regulations must always be consulted and followed, the following guidelines offer a framework for the safe handling and disposal of dTAG-7.
Key Chemical and Physical Properties
A summary of the key quantitative data for dTAG-7 is presented below, compiled from various suppliers. This information is crucial for understanding its behavior and for making informed decisions on its handling and disposal.
| Property | Value |
| Molecular Weight | 1210.32 g/mol |
| Formula | C₆₃H₇₉N₅O₁₉ |
| CAS Number | 2064175-32-0 |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble to 100 mM in DMSO and to 20 mM in ethanol. |
| Storage Temperature | -20°C |
Recommended Disposal Procedures
Given the absence of specific federal or international guidelines for PROTAC disposal, a conservative approach is recommended. The following step-by-step procedures are based on best practices for the disposal of potent, non-volatile, organic research compounds.
Step 1: Inactivation of dTAG-7 Solutions
Prior to disposal, it is recommended to inactivate any remaining dTAG-7 in solution. A common laboratory practice for the inactivation of similar bioactive small molecules is treatment with a solution of sodium hypochlorite (bleach).
-
For dTAG-7 solutions in DMSO or ethanol: Carefully add the dTAG-7 solution to a larger volume of a freshly prepared 10% sodium hypochlorite solution. The final concentration of dTAG-7 should be in the low micromolar range to ensure complete inactivation.
-
Reaction Time: Allow the mixture to react for a minimum of 24 hours in a properly ventilated chemical fume hood.
Step 2: Segregation and Collection of Waste
All materials that have come into contact with dTAG-7, including inactivated solutions, contaminated personal protective equipment (PPE), and labware, should be treated as chemical waste.
-
Liquid Waste: The inactivated dTAG-7 solution should be collected in a designated, properly labeled, and sealed hazardous waste container. The container should be compatible with the solvents used (e.g., a high-density polyethylene container for bleach-containing aqueous solutions).
-
Solid Waste: All contaminated solid materials, such as pipette tips, tubes, gloves, and bench paper, should be collected in a separate, clearly labeled hazardous waste container.
Step 3: Labeling and Storage of Waste
Proper labeling is critical for the safe management and disposal of chemical waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and a detailed description of the contents, including "dTAG-7 (inactivated)," the solvents present, and the date of accumulation.
-
Storage: Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until they are collected by the institution's environmental health and safety (EHS) department.
Step 4: Arranging for Professional Disposal
Never dispose of dTAG-7 or its waste down the drain or in regular trash.
-
Contact EHS: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste. They will have established procedures for handling and disposing of chemical waste in compliance with local and national regulations.
Experimental Workflow for dTAG-7 Disposal
The following diagram illustrates the logical workflow for the proper disposal of dTAG-7.
Signaling Pathway Context: The dTAG System
To understand the biological context of dTAG-7, it is helpful to visualize its mechanism of action. dTAG-7 is a heterobifunctional molecule designed to induce the degradation of a target protein fused with a mutated FKBP12 (FKBP12F36V) tag. It achieves this by hijacking the cell's natural protein disposal machinery.
By adhering to these guidelines, researchers can mitigate the risks associated with the handling and disposal of this compound, ensuring a safer laboratory environment for all personnel and minimizing environmental impact. Always prioritize your institution's specific safety protocols and consult with your EHS department for any questions or concerns.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
